Product packaging for N-Benzyl-N-Cbz-glycine(Cat. No.:CAS No. 1138-80-3)

N-Benzyl-N-Cbz-glycine

Número de catálogo: B1676983
Número CAS: 1138-80-3
Peso molecular: 209.20 g/mol
Clave InChI: CJUMAFVKTCBCJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

N-benzyloxycarbonylglycine is a derivative of glycine having a benzyloxycarbonyl protecting group attached to the nitrogen. It is a conjugate acid of a N-benzyloxycarbonylglycinate.
N-Benzyloxycarbonylglycine has been reported in Phaseolus vulgaris with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B1676983 N-Benzyl-N-Cbz-glycine CAS No. 1138-80-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-9(13)6-11-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUMAFVKTCBCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061559
Record name Glycine, N-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name N-Benzyloxycarbonylglycine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20875
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1138-80-3
Record name Benzyloxycarbonylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyloxycarbonylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbobenzyloxyglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-[(phenylmethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.196
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Benzyl-N-Cbz-glycine synthesis from benzylamine and glyoxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for N-Benzyl-N-Cbz-glycine, a valuable building block in medicinal chemistry and peptide synthesis. The synthesis commences with the reductive amination of benzylamine and glyoxylic acid to form N-benzylglycine, which is subsequently protected in situ with a benzyloxycarbonyl (Cbz) group. This guide provides a comprehensive experimental protocol, tabulated quantitative data, and detailed workflow diagrams to facilitate its application in a research and development setting.

Synthetic Strategy: A Two-Step, One-Pot Approach

The synthesis of this compound is designed as a sequential two-step, one-pot reaction to maximize efficiency and yield while minimizing purification steps.

Step 1: Reductive Amination. The initial step involves the formation of an imine intermediate from the condensation of benzylamine and glyoxylic acid. This intermediate is then reduced in situ to the secondary amine, N-benzylglycine.

Step 2: N-Cbz Protection. Following the successful formation of N-benzylglycine, the reaction mixture is treated with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the final product, this compound.

The overall reaction scheme is presented below:

Reaction_Scheme Benzylamine Benzylamine Plus1 + Benzylamine->Plus1 Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Plus1 N_Benzylglycine N-Benzylglycine (in situ) Plus1->N_Benzylglycine 1. Reductive Amination     (e.g., NaBH4) Plus2 + N_Benzylglycine->Plus2 Cbz_Cl Benzyl Chloroformate Cbz_Cl->Plus2 Final_Product This compound Plus2->Final_Product 2. Base    (e.g., NaOH)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Molar Equivalents
Benzylamine107.151.0
Glyoxylic acid74.041.0
Sodium borohydride37.831.1
Sodium hydroxide40.00As required
Benzyl chloroformate170.591.1
Methanol-Solvent
Diethyl ether-Solvent
Hydrochloric acid (conc.)-For acidification
Sodium sulfate (anhydrous)-Drying agent

Procedure:

  • Reductive Amination:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an aqueous solution of glyoxylic acid (1.0 eq) to the cooled benzylamine solution while stirring.

    • Stir the reaction mixture at 0°C for 30 minutes to facilitate imine formation.

    • Gradually add sodium borohydride (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • In situ N-Cbz Protection:

    • Upon completion of the reductive amination, cool the reaction mixture back to 0°C.[1]

    • Adjust the pH of the solution to approximately 9-10 with a 2 N sodium hydroxide solution.

    • Simultaneously, add benzyl chloroformate (1.1 eq) and a 4 N sodium hydroxide solution dropwise to the reaction mixture, maintaining the temperature at 0°C and the pH between 9 and 10.[1]

    • Stir the reaction vigorously at 0°C for 2 hours, then allow it to warm to room temperature and stir for another 30 minutes.[1]

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]

    • Separate the aqueous layer and cool it to 0°C.

    • Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid.[1]

    • Extract the product with diethyl ether (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The final product, N-benzyl-N-benzyloxycarbonyl-glycine, is typically obtained as an oil.[1] Further purification can be achieved by column chromatography on silica gel if necessary.

Data Presentation

3.1. Expected Yield and Physical Properties:

ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical YieldPhysical Appearance
This compoundC17H17NO4299.32>85%Oil

3.2. Spectroscopic Data:

Expected ¹H NMR Chemical Shifts (δ, ppm) Expected ¹³C NMR Chemical Shifts (δ, ppm)
7.20-7.40 (m, 10H, Ar-H)171-173 (C=O, carboxylic acid)
5.10-5.20 (s, 2H, Cbz-CH₂)156-158 (C=O, carbamate)
4.50-4.60 (s, 2H, Benzyl-CH₂)135-137 (Ar-C, quaternary)
3.90-4.00 (s, 2H, Glycine-CH₂)127-129 (Ar-CH)
10.0-12.0 (br s, 1H, COOH)67-68 (Cbz-CH₂)
52-54 (Benzyl-CH₂)
49-51 (Glycine-CH₂)

Mandatory Visualizations

4.1. Experimental Workflow Diagram:

Experimental_Workflow cluster_ReductiveAmination Step 1: Reductive Amination cluster_CbzProtection Step 2: N-Cbz Protection cluster_Workup Step 3: Work-up and Purification RA1 Dissolve Benzylamine in Methanol RA2 Cool to 0°C RA1->RA2 RA3 Add Glyoxylic Acid Solution RA2->RA3 RA4 Stir for 30 min at 0°C RA3->RA4 RA5 Add NaBH4 Portion-wise RA4->RA5 RA6 Warm to RT and Stir for 2h RA5->RA6 CP1 Cool to 0°C RA6->CP1 CP2 Adjust pH to 9-10 with NaOH CP1->CP2 CP3 Add Cbz-Cl and NaOH CP2->CP3 CP4 Stir at 0°C for 2h CP3->CP4 CP5 Warm to RT and Stir for 30 min CP4->CP5 WU1 Wash with Diethyl Ether CP5->WU1 WU2 Separate Aqueous Layer WU1->WU2 WU3 Acidify with HCl WU2->WU3 WU4 Extract with Diethyl Ether WU3->WU4 WU5 Dry and Concentrate WU4->WU5 Final_Product Final_Product WU5->Final_Product This compound (Oil)

Caption: Experimental workflow for the synthesis of this compound.

4.2. Logical Relationship of Synthesis Steps:

Logical_Relationship Start Starting Materials: Benzylamine & Glyoxylic Acid Imine_Formation Imine Formation Start->Imine_Formation Condensation Reduction Reduction to N-Benzylglycine Imine_Formation->Reduction NaBH4 Cbz_Protection N-Cbz Protection Reduction->Cbz_Protection Cbz-Cl, Base Product Final Product: This compound Cbz_Protection->Product

Caption: Logical flow of the synthetic steps.

Conclusion

This technical guide outlines a robust and efficient one-pot synthesis of this compound from readily available starting materials. The detailed experimental protocol and workflow diagrams provide a clear roadmap for researchers in the field of drug discovery and peptide chemistry. The presented methodology offers a practical approach for the preparation of this important synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl-N-Cbz-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Benzyl-N-Cbz-glycine, a protected amino acid derivative utilized in synthetic organic chemistry, particularly in the field of peptide synthesis. This document outlines its key physical and chemical characteristics, detailed experimental protocols for their determination, and a workflow for property analysis.

Core Physicochemical Properties

This compound, systematically named 2-[benzyl(phenylmethoxycarbonyl)amino]acetic acid, is a derivative of glycine with both a benzyl and a benzyloxycarbonyl (Cbz) group protecting the amine functionality. This dual protection imparts specific solubility and reactivity characteristics crucial for its application in multi-step syntheses.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. It is important to note that due to the specific and niche nature of this compound, some of the data presented are computationally predicted values, which are valuable for initial experimental design and assessment.

PropertyValueSource
Molecular Formula C₁₇H₁₇NO₄PubChem[1]
Molecular Weight 299.32 g/mol PubChem[1]
Physical State OilPrepChem.com
Melting Point Not Applicable (Oil at room temperature)PrepChem.com
Boiling Point ~485.9 °C at 760 mmHg (Predicted)
Water Solubility Low (Predicted)
pKa (acidic) ~3.5 (Predicted)
logP (Octanol-Water Partition Coefficient) 2.7 (Predicted)

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on established laboratory techniques and can be adapted for this specific compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this occurs over a narrow range. As this compound is described as an oil, this method would be applicable only if a solid form can be obtained through crystallization.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Thiele tube)

  • Capillary tubes

  • Spatula

  • Mortar and pestle (if starting with larger crystals)

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Determination of Solubility (Shake-Flask Method)

Principle: The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a controlled temperature and then measuring the concentration of the dissolved solute.

Apparatus:

  • Shake-flask or orbital shaker with temperature control

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is then separated from the solution by centrifugation followed by filtration of the supernatant through a syringe filter.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy, against a standard curve of known concentrations.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Determination of pKa (Potentiometric Titration)

Principle: The pKa, the negative logarithm of the acid dissociation constant, is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

Apparatus:

  • Calibrated pH meter with an electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of the titrant needed to reach the equivalence point has been added.

Determination of logP (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this ratio is logP.

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

Procedure:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the layers to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, and the two phases are separated. Centrifugation can be used to ensure a clean separation.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique like HPLC or UV-Vis spectroscopy.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the key physicochemical properties of a chemical compound like this compound.

G start Compound Synthesis & Purification substance Pure this compound start->substance melting_point Melting Point Determination substance->melting_point solubility Solubility (Shake-Flask) substance->solubility pka pKa (Potentiometric Titration) substance->pka logp logP (Shake-Flask) substance->logp mp_result Melting Range (if solid) melting_point->mp_result sol_result Solubility Data (mg/mL or mol/L) solubility->sol_result pka_result pKa Value pka->pka_result logp_result logP Value logp->logp_result data_analysis Data Compilation & Analysis mp_result->data_analysis sol_result->data_analysis pka_result->data_analysis logp_result->data_analysis

Workflow for Physicochemical Property Determination.

References

An In-depth Technical Guide to N-Benzyloxycarbonyl-glycine (N-Cbz-glycine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-glycine (N-Cbz-glycine), a critical building block in peptide synthesis and various applications within drug development and biochemical research. This document details its chemical identity, spectral properties, and a standard synthesis protocol.

Chemical Identity and Properties

N-Cbz-glycine is a derivative of the amino acid glycine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is vital in peptide synthesis to prevent unwanted side reactions.

IdentifierValue
Compound Name N-Benzyloxycarbonyl-glycine
Synonyms N-Cbz-glycine, Z-Gly-OH, Carbobenzoxyglycine
CAS Number 1138-80-3[1][2]
Molecular Formula C₁₀H₁₁NO₄[1][2]
Molecular Weight 209.20 g/mol [1][3]
Appearance White crystalline powder[1]
Solubility Soluble in methanol, insoluble in water.[4]

Spectral Data

The following tables summarize the key spectral data for N-Cbz-glycine, providing essential information for its characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.6s1H-COOH
7.58t, J=6.2 Hz1H-NH
7.37 - 7.32m5HAromatic (C₆H₅)
5.047s2H-CH₂- (benzyl)
3.684d, J=6.2 Hz2H-CH₂- (glycine)
Solvent: DMSO-d₆, Frequency: 400 MHz[5]
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
171.5C=O (acid)
156.8C=O (carbamate)
137.2C (aromatic, quaternary)
128.5CH (aromatic)
127.9CH (aromatic)
127.8CH (aromatic)
65.7-CH₂- (benzyl)
43.5-CH₂- (glycine)
Solvent: Not specified in the available public data.
Mass Spectrometry Data

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments.

m/zRelative Intensity (%)Fragment
2091.7[M]⁺
108100.0[C₇H₈O]⁺
10767.7[C₇H₇O]⁺
9146.1[C₇H₇]⁺
7999.8[C₆H₇]⁺
7750.2[C₆H₅]⁺
Method: Electron Ionization (EI)[5]

Experimental Protocols

Synthesis of N-Cbz-glycine

This protocol describes a common method for the synthesis of N-Cbz-glycine from glycine and benzyl chloroformate.

Materials:

  • Glycine

  • 2 M Sodium hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl)

  • 4 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve glycine (0.1 mol) in 50 mL of 2 M aqueous sodium hydroxide solution.

  • Cool the solution to 0°C in an ice bath.

  • Simultaneously add benzyl chloroformate (1.2 equivalents) and 25 mL of 4 M aqueous sodium hydroxide solution dropwise to the glycine solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • Stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.

  • Extract the aqueous solution twice with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.

  • A precipitate of N-Cbz-glycine will form. Filter the precipitate, wash it with a small amount of cold water, and dry it to obtain the final product.

Mandatory Visualizations

The following diagrams illustrate key aspects of the synthesis and structure of N-Cbz-glycine.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up glycine Glycine conditions 0°C, then RT Aqueous Solution glycine->conditions cbz_cl Benzyl Chloroformate cbz_cl->conditions naoh NaOH (aq) naoh->conditions extraction Ether Extraction conditions->extraction Reaction Mixture acidification Acidification (HCl) extraction->acidification Aqueous Layer filtration Filtration & Drying acidification->filtration Precipitate product N-Cbz-glycine (Product) filtration->product

Caption: Workflow for the synthesis of N-Cbz-glycine.

References

The Dual Role of Benzyl and Cbz Groups in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal of available protecting groups, the benzyl (Bn) and carboxybenzyl (Cbz or Z) groups hold a prominent position, particularly in the complex landscape of peptide synthesis and drug development. This technical guide provides an in-depth analysis of the core principles, applications, and experimental considerations for these two vital protecting groups.

The benzyl and Cbz groups, while both utilizing the benzyl moiety, offer distinct reactivity profiles that allow for their strategic and often orthogonal application in complex molecule synthesis. The benzyl group is typically used to protect alcohols, phenols, and amines as benzyl ethers and N-benzylamines, respectively. In contrast, the carboxybenzyl group is primarily employed for the protection of amines as carbamates.[1][2]

Core Principles: Structure and Mechanism

The benzyl protecting group is introduced by reacting the functional group (e.g., an alcohol or amine) with a benzyl halide, such as benzyl bromide (BnBr), in the presence of a base.[2] The Cbz group, on the other hand, is introduced by treating an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction often referred to as the Schotten-Baumann reaction.[1][3]

The stability of the benzyl group towards a wide range of acidic and basic conditions makes it a robust protecting group for various synthetic transformations.[4] The Cbz group, as a carbamate, also offers considerable stability but can be cleaved under specific acidic conditions, in addition to the primary deprotection method it shares with the benzyl group.[1][5]

Deprotection of both Bn and Cbz groups is most commonly achieved through catalytic hydrogenolysis.[2][6] This method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[5][6] The reaction is generally clean and high-yielding, producing toluene as a byproduct.[6]

Orthogonal Deprotection Strategies

A key advantage in multi-step synthesis is the ability to selectively remove one protecting group in the presence of others, a concept known as orthogonality. While both Bn and Cbz are susceptible to hydrogenolysis, the Cbz group's lability to strong acids like HBr in acetic acid allows for its selective removal in the presence of a benzyl ether.[5][7] This orthogonality is crucial in complex synthetic routes where differential protection is required.

Quantitative Data Summary

The selection of a protecting group and its corresponding deprotection strategy is often guided by quantitative data on reaction efficiency and substrate compatibility. The following tables summarize typical reaction conditions and outcomes for the protection and deprotection of amines with benzyl and Cbz groups.

Protecting GroupReagents and ConditionsSolventTemperatureTypical YieldReference
Benzyl (Bn) Benzyl bromide (BnBr), K₂CO₃Methanol or AcetonitrileRefluxHigh[8]
Cbz Benzyl chloroformate (Cbz-Cl), NaHCO₃THF/H₂O (2:1)0 °C to RT90%[1][3]
Cbz Cbz-Cl, PEG-400PEG-400Room TemperatureExcellent[9]
Cbz Cbz-Cl, WaterWaterRoom TemperatureHigh[10]

Table 1: Comparison of Protection Methods for Amines.

Protecting GroupDeprotection MethodReagents and ConditionsSolventReaction TimeTypical YieldReference
Benzyl (Bn) Catalytic HydrogenolysisH₂, 10% Pd/CMethanolHours to overnightHigh[6][11]
Benzyl (Bn) Transfer HydrogenolysisAmmonium formate, 10% Pd/CMethanol-Quantitative[6]
Cbz Catalytic HydrogenolysisH₂, 10% Pd/CMethanol1-16 hoursHigh[3][5]
Cbz Transfer HydrogenolysisAmmonium formate, 10% Pd/CMethanol-High[5]
Cbz Acidic CleavageHBr in Acetic AcidAcetic Acid-Effective[5][7]
Cbz Acidic CleavageAlCl₃ in HFIPHFIP-High[12]

Table 2: Comparison of Deprotection Methods.

Experimental Protocols

Detailed and reliable experimental protocols are critical for the successful implementation of protecting group strategies. The following are representative procedures for the protection of an amine with Cbz-Cl and the subsequent deprotection via catalytic hydrogenolysis.

Protocol 1: Protection of an Amine with Benzyl Chloroformate (Cbz-Cl)[3]

Materials:

  • Amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl, 1.1-1.5 equiv)

  • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the amine in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate to the solution.

  • Slowly add benzyl chloroformate dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring completion by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 2: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis[5]

Materials:

  • Cbz-protected amine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Place the reaction mixture under a hydrogen atmosphere.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the chemical transformations and decision-making processes involved, the following diagrams illustrate the protection and deprotection mechanisms, as well as a typical experimental workflow.

Protection_Mechanisms cluster_Bn Benzyl (Bn) Protection cluster_Cbz Cbz Protection Bn_Amine R-NH₂ Bn_Protected R-N(H)-Bn Bn_Amine->Bn_Protected Nucleophilic Attack BnBr Bn-Br BnBr->Bn_Protected Base Base Base->Bn_Protected HBase H-Base⁺ Cbz_Amine R-NH₂ Cbz_Protected R-N(H)-Cbz Cbz_Amine->Cbz_Protected Nucleophilic Acyl Substitution CbzCl Cbz-Cl CbzCl->Cbz_Protected Base_Cbz Base Base_Cbz->Cbz_Protected HCl HCl Deprotection_Mechanisms cluster_hydro Catalytic Hydrogenolysis (Bn and Cbz) cluster_acid Acidic Cleavage (Cbz) Protected_Amine R-N(H)-Bn or R-N(H)-Cbz Deprotected_Amine R-NH₂ Protected_Amine->Deprotected_Amine Cleavage H2_PdC H₂, Pd/C H2_PdC->Deprotected_Amine Byproducts Toluene (+ CO₂ for Cbz) Cbz_Protected_Acid R-N(H)-Cbz Deprotected_Amine_Acid R-NH₃⁺Br⁻ Cbz_Protected_Acid->Deprotected_Amine_Acid SN2 Attack HBr_Acid HBr / AcOH HBr_Acid->Deprotected_Amine_Acid CO2_BnBr CO₂ + Bn-Br Experimental_Workflow start Start: Amine Substrate protection Protection Step (e.g., with Cbz-Cl) start->protection reaction1 Synthetic Transformation(s) on other parts of the molecule protection->reaction1 deprotection Deprotection Step (e.g., Hydrogenolysis) reaction1->deprotection workup Aqueous Workup and Extraction deprotection->workup purification Purification (e.g., Chromatography) workup->purification final_product Final Product purification->final_product

References

A Technical Guide to the Solubility of N-Benzyl-N-Cbz-glycine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Benzyl-N-Cbz-glycine, a key protected amino acid intermediate in peptide synthesis and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and a logical framework for solubility assessment in a research and development context.

Introduction

This compound, also known as N-(benzyloxycarbonyl)-N-benzylglycine, is a derivative of the amino acid glycine. The presence of both the benzyl (Bn) and benzyloxycarbonyl (Cbz or Z) protecting groups on the nitrogen atom renders the molecule highly nonpolar. This characteristic dictates its solubility profile, making it readily soluble in a range of organic solvents while being poorly soluble in aqueous solutions. Understanding its solubility is critical for its application in organic synthesis, particularly in peptide coupling reactions where solvent choice directly impacts reaction efficiency, yield, and purity.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. However, based on its chemical structure and information from chemical suppliers, a qualitative solubility profile can be summarized.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubility
Polar AproticDichloromethane (DCM)Soluble.[1]
N,N-Dimethylformamide (DMF)Expected to be soluble, as it is a common solvent for protected amino acids.
Dimethyl sulfoxide (DMSO)Expected to be soluble, often used for dissolving protected peptides.
Polar ProticMethanolSoluble.[1]
EthanolSoluble.[2]
NonpolarDiethyl EtherExpected to have some solubility, often used in the work-up of reactions involving this compound.
AqueousWaterInsoluble.[1][3]

For comparative purposes, the solubility of the closely related compound N-Carbobenzyloxyglycine (Z-Gly-OH), which lacks the N-benzyl group, has been reported in methanol.

Table 2: Quantitative Solubility of N-Carbobenzyloxyglycine (for reference)

CompoundSolventSolubility (at room temperature)
N-CarbobenzyloxyglycineMethanol0.1 g/mL (clear solution)[4]

This value suggests that this compound is also likely to have high solubility in methanol. However, direct experimental verification is necessary for precise measurements.

Experimental Protocol: Determination of Solubility via the Static Gravimetric Method

The static gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (e.g., methanol, dichloromethane)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

    • Place the dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Continue drying until a constant weight of the solid residue is achieved.

  • Calculation of Solubility:

    • Let:

      • m_dish = mass of the empty evaporation dish

      • m_solution = mass of the evaporation dish with the filtered solution

      • m_residue = mass of the evaporation dish with the dry solid residue

    • Calculate the mass of the solute: m_solute = m_residue - m_dish

    • Calculate the mass of the solvent: m_solvent = m_solution - m_residue

    • Solubility can be expressed in various units, for example:

      • g/100 g of solvent = (m_solute / m_solvent) * 100

      • g/L of solvent = (m_solute / volume of solvent used initially) * (1000 / volume of aliquot)

Visualization of Experimental and Application Workflow

The following diagrams illustrate the logical flow of determining and utilizing solubility data for this compound in a research and development setting.

G Diagram 1: Experimental Workflow for Solubility Determination A Compound Synthesis & Purification (this compound) B Selection of Organic Solvents for Testing A->B C Equilibration at Controlled Temperature (Static Gravimetric Method) B->C D Filtration of Saturated Solution C->D E Solvent Evaporation & Mass Measurement D->E F Calculation of Solubility (e.g., g/L, mol/L) E->F

Caption: Workflow for determining the solubility of this compound.

G Diagram 2: Application of Solubility Data in Drug Development cluster_0 Solubility Assessment cluster_1 Process Development cluster_2 Downstream Applications A Quantitative Solubility Data C Solvent Selection for Peptide Synthesis A->C B Qualitative Solubility Profile B->C D Optimization of Reaction Concentration C->D E Development of Crystallization/Purification Protocols D->E F Formulation Studies E->F G Scale-up Synthesis E->G

Caption: Decision-making pathway utilizing solubility data in R&D.

Conclusion

While precise, publicly available quantitative solubility data for this compound remains scarce, its qualitative profile indicates good solubility in common polar organic solvents and poor solubility in water. For researchers and drug development professionals requiring exact solubility values for process optimization, reaction design, and formulation, direct experimental determination is recommended. The provided static gravimetric method offers a robust and accessible protocol for this purpose. The systematic application of such experimentally determined solubility data is fundamental to the successful and efficient use of this compound in the synthesis of complex molecules.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of N-Benzyl-N-Cbz-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Benzyl-N-Cbz-glycine. Due to the limited availability of public experimental NMR data for this specific compound, this guide presents a predictive analysis based on the known spectral data of its structural analogs, namely N-Cbz-glycine and N-benzylglycine. This approach allows for a reasoned interpretation of the chemical shifts and structural features of this compound.

Molecular Structure

The structure of this compound incorporates a glycine core, N-substituted with both a benzyl group and a benzyloxycarbonyl (Cbz) protecting group.

molecular_structure cluster_glycine Glycine Core cluster_benzyl Benzyl Group cluster_cbz Cbz Group C1 C=O C2 CH₂ C1->C2 OH OH C1->OH N N C2->N Bn_CH2 CH₂ N->Bn_CH2 Cbz_CO C=O N->Cbz_CO Bn_Ph Phenyl Bn_CH2->Bn_Ph Cbz_O O Cbz_CO->Cbz_O Cbz_CH2 CH₂ Cbz_O->Cbz_CH2 Cbz_Ph Phenyl Cbz_CH2->Cbz_Ph

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the protons of the glycine methylene group, the benzyl group, and the Cbz group. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and nitrogen atoms.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (COOH)10.0 - 12.0broad singlet1H
Aromatic (Benzyl & Cbz)7.20 - 7.40multiplet10H
Cbz Methylene (Cbz-CH₂)5.15singlet2H
Benzyl Methylene (Bn-CH₂)4.60singlet2H
Glycine Methylene (Gly-CH₂)4.10singlet2H

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ will display resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic methylene carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

CarbonPredicted Chemical Shift (ppm)
Carboxylic Acid Carbonyl (COOH)173.0
Cbz Carbonyl (C=O)156.5
Aromatic (C, CH)127.0 - 136.0
Cbz Methylene (Cbz-CH₂)67.5
Benzyl Methylene (Bn-CH₂)53.0
Glycine Methylene (Gly-CH₂)50.0

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound is provided below.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Identify the peak multiplicities (singlet, doublet, triplet, multiplet).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in CDCl₃ with TMS A->B C Transfer to NMR Tube B->C D ¹H NMR Spectroscopy C->D E ¹³C NMR Spectroscopy C->E F Fourier Transform D->F E->F G Phase Correction F->G H Chemical Shift Calibration G->H I Integration & Multiplicity Analysis H->I

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of N-Benzyl-N-Cbz-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-Benzyl-N-Cbz-glycine. Drawing upon fragmentation principles of similarly structured molecules, this document outlines the primary fragmentation pathways and characteristic product ions. It also includes a comprehensive, hypothetical experimental protocol for acquiring the mass spectrum of this compound.

Introduction

This compound is a derivative of the amino acid glycine, featuring two common protecting groups: a benzyl (Bn) group and a carboxybenzyl (Cbz or Z) group, both attached to the nitrogen atom. Understanding the fragmentation behavior of this molecule under mass spectrometry conditions is crucial for its identification, characterization, and quality control in synthetic chemistry and drug development processes. This guide will explore the anticipated fragmentation pathways under electrospray ionization (ESI) conditions followed by collision-induced dissociation (CID).

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be dominated by the lability of the N-benzyl and N-Cbz protecting groups. The primary fragmentation events are predicted to be the cleavage of the benzylic C-N bond and various cleavages within the Cbz group.

The logical flow of the major fragmentation pathways is illustrated below:

fragmentation_pathway M This compound (Precursor Ion, [M+H]⁺) m/z 299.12 F1 Tropylium Ion [C₇H₇]⁺ m/z 91 M->F1 α-cleavage F2 Loss of Benzyl Radical [M+H - C₇H₇]⁺ m/z 208.07 M->F2 - C₇H₇• F3 Loss of Toluene [M+H - C₇H₈]⁺ m/z 207.06 M->F3 - C₇H₈ F4 Loss of CO₂ from F2 [C₉H₁₀NO₂]⁺ m/z 164.07 F2->F4 - CO₂ F5 Loss of Benzyl Group from F3 [C₂H₄NO₂]⁺ m/z 74.02 F3->F5 - C₇H₇•

Caption: Predicted major fragmentation pathways of protonated this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound. The mass-to-charge ratios (m/z) are calculated for the monoisotopic masses.

Fragment Ion Proposed Structure m/z (Monoisotopic) Description of Loss
[M+H]⁺C₁₇H₁₇NO₄299.12Precursor Ion
Fragment 1[C₇H₇]⁺91.05Tropylium ion from either Benzyl or Cbz group
Fragment 2[C₁₀H₁₀NO₄]⁺208.06Loss of a benzyl radical from the N-benzyl group
Fragment 3[C₁₀H₉NO₄]⁺207.05Loss of toluene from the Cbz group
Fragment 4[C₉H₁₀NO₂]⁺164.07Subsequent loss of CO₂ from Fragment 2
Fragment 5[C₈H₈NO₂]⁺150.05Loss of the carboxyl group from Fragment 2
Fragment 6[C₂H₄NO₂]⁺74.02Loss of the benzyl group from Fragment 3

Detailed Fragmentation Analysis

The fragmentation of this compound is anticipated to proceed through several key pathways initiated by the protonation of the molecule, likely at the carbonyl oxygen of the Cbz group or the carboxylic acid.

  • Formation of the Tropylium Ion (m/z 91): A ubiquitous and often base peak in the mass spectra of compounds containing a benzyl group is the tropylium ion ([C₇H₇]⁺) at m/z 91. This stable aromatic cation can be formed by the cleavage of the C-N bond of the N-benzyl group or from the benzylic portion of the Cbz group.

  • Loss of a Benzyl Radical (m/z 208): Cleavage of the N-CH₂ bond of the benzyl group can lead to the loss of a benzyl radical (C₇H₇•), resulting in a fragment ion at m/z 208.

  • Loss of Toluene (m/z 207): A characteristic fragmentation of the Cbz group involves the loss of toluene (C₇H₈), leading to a fragment at m/z 207.

  • Secondary Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the ion at m/z 208 can lose a molecule of carbon dioxide (CO₂) to form a fragment at m/z 164. The ion at m/z 207 may lose a benzyl radical to yield a smaller fragment at m/z 74, corresponding to protonated glycine.

The interplay of these pathways will define the overall fragmentation pattern. The relative abundance of these fragments will depend on the specific conditions of the mass spectrometry experiment, such as the collision energy.

Experimental Protocol

This section provides a detailed hypothetical protocol for the analysis of this compound using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

5.1. Sample Preparation

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

5.2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

5.3. Mass Spectrometry

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD).

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a wide range of fragment ions.

  • Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.

The workflow for this experimental protocol is depicted below:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Solution (50:50 MeOH:H₂O + 0.1% FA) Stock->Working HPLC HPLC/UHPLC System Working->HPLC Column C18 Reversed-Phase Column HPLC->Column ESI Electrospray Ionization (ESI) Column->ESI MS1 MS1 Scan (m/z 50-500) ESI->MS1 CID Collision-Induced Dissociation (CID/HCD) MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by the facile cleavage of its two N-protecting groups. The formation of a prominent tropylium ion at m/z 91 is highly probable, serving as a key diagnostic peak. Other significant fragments arising from the loss of a benzyl radical and toluene, followed by secondary fragmentations, will provide a comprehensive picture of the molecule's structure. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectra for this and similar N-protected amino acid derivatives. This guide serves as a valuable resource for the analytical characterization of this compound in various scientific and industrial applications.

An In-depth Technical Guide to the Stability and Storage of N-Benzyl-N-Cbz-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-Cbz-glycine is a derivative of the amino acid glycine, featuring both a benzyl (Bn) and a benzyloxycarbonyl (Cbz or Z) protecting group on the amino nitrogen. This dual protection imparts specific chemical characteristics that are crucial for its application in multi-step organic synthesis, particularly in peptide chemistry and the development of complex bioactive molecules.[][2] The stability of this compound is paramount for ensuring the integrity and success of synthetic routes. This guide provides a detailed overview of the presumed stability profile and recommended storage conditions for this compound, along with generalized experimental protocols for its stability assessment.

Chemical Structure and Potential for Degradation

The chemical structure of this compound contains several key functional groups that influence its stability:

  • Carbamate Linkage (Cbz group): The benzyloxycarbonyl group is a carbamate that is generally stable under mild acidic and basic conditions.[3] However, it is susceptible to cleavage under specific conditions.

  • Benzyl Group: The N-benzyl group is generally stable under a wide range of conditions.

  • Carboxylic Acid: The glycine carboxylic acid moiety can participate in typical reactions of this functional group.

The primary degradation pathway for the Cbz group is hydrogenolysis. While generally stable, the Cbz group's stability can be influenced by factors such as temperature, pH, and the presence of catalysts.

Recommended Storage Conditions

Based on general guidelines for protected amino acids and related compounds, the following storage conditions are recommended to ensure the long-term stability of this compound.[4][5][6][7]

ConditionSolid FormIn Solution
Long-Term Storage -20°C in a tightly sealed container with a desiccant. Protection from light is also advised.Not recommended. If absolutely necessary, store in aliquots at -80°C in a suitable dry, aprotic solvent. Avoid freeze-thaw cycles.
Short-Term Storage 2-8°C in a tightly sealed container with a desiccant.Store at -20°C for no more than one month.
Handling Allow the container to warm to room temperature before opening to prevent condensation of moisture. Handle in an inert atmosphere (e.g., nitrogen or argon) if possible.Use dry solvents and handle under an inert atmosphere.

Factors Affecting Stability

Several environmental factors can influence the stability of this compound:

  • Moisture: The presence of water can lead to the hydrolysis of the carbamate linkage over time, especially at non-neutral pH. It is crucial to store the compound in a dry environment.[8]

  • Temperature: Elevated temperatures can accelerate degradation processes. Therefore, storage at low temperatures is recommended.[6]

  • Light: While not extensively documented for this specific molecule, protection from light is a general good practice for complex organic molecules to prevent potential photochemical degradation.[5]

  • Incompatible Materials: Strong oxidizing agents and strong acids should be avoided as they can potentially cleave the protecting groups.[]

The following diagram illustrates the relationship between these factors and the stability of the compound.

Factors Affecting this compound Stability Stability Compound Stability Moisture Moisture/Humidity Moisture->Stability promotes hydrolysis Temperature Elevated Temperature Temperature->Stability accelerates degradation Light Light Exposure Light->Stability may cause photodegradation Incompatibles Incompatible Materials (e.g., Strong Oxidizers) Incompatibles->Stability can cause chemical decomposition Experimental Workflow for Stability Testing start Start: High-Purity This compound stress Expose to Stress Conditions (Temp, Humidity, Light, pH) start->stress sampling Collect Samples at Predefined Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis data Quantify Purity and Degradation Products analysis->data report Determine Degradation Rate and Propose Shelf-Life data->report end End: Stability Report report->end

References

The Cornerstone of Peptide Chemistry: A Technical Guide to the Discovery and History of N-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biochemistry and pharmaceutical development, the synthesis of peptides and proteins is a foundational technology. This guide provides an in-depth exploration of the discovery and history of N-protected amino acids, the essential tools that have enabled the chemical synthesis of these vital biomolecules. From the early struggles of peptide chemistry to the sophisticated automated synthesizers of today, the strategic use of N-α-amino protecting groups has been the key to unlocking the ability to construct complex peptide chains with precision and efficiency. This document details the pivotal discoveries, presents detailed experimental protocols for the use of the most important protecting groups, and offers a comparative analysis of their properties to inform synthetic strategy.

Early Endeavors and the Dawn of a New Chemistry

The journey into peptide synthesis began in the early 20th century with the pioneering work of German chemist Hermann Emil Fischer. In 1900, Fischer hypothesized that peptides were composed of amino acid chains linked by specific bonds, a concept he validated by 1902 with irrefutable proof of the peptide bond's existence.[1] By 1905, he had developed a method for peptide synthesis in the laboratory, marking the birth of a new field of study.[1] However, a significant hurdle remained: the challenge of selectively forming a peptide bond between the carboxyl group of one amino acid and the amino group of another without uncontrolled polymerization. Fischer himself was unable to find a suitable reversible blocking group for the amine function.[2]

The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group .[3][4][5] This marked a new era in peptide synthesis, providing the first truly effective and reversible N-protecting group.[2][3] The Cbz group was stable under the conditions of peptide bond formation and could be selectively removed by catalytic hydrogenolysis, a mild method that did not cleave the newly formed peptide bonds.[6][7] This discovery was instrumental in the first synthesis of a peptide hormone, oxytocin, by Vincent du Vigneaud in 1953.[3][8]

The Revolution of Solid-Phase Peptide Synthesis and the Rise of the Boc Group

Despite the advance of the Cbz group, solution-phase peptide synthesis remained a tedious and time-consuming process, particularly for larger peptides.[9] A paradigm shift occurred in 1963 when Robert Bruce Merrifield developed solid-phase peptide synthesis (SPPS) .[6][9][10] In this innovative approach, the C-terminal amino acid is anchored to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner by adding protected amino acids.[3][10] This method dramatically simplified the purification process, as excess reagents and byproducts could be washed away by simple filtration, while the growing peptide remained attached to the solid support.[2]

For his groundbreaking work, which revolutionized peptide synthesis and enabled the automated synthesis of large peptides and even enzymes like ribonuclease A, Merrifield was awarded the Nobel Prize in Chemistry in 1984.[6][9][11]

The success of SPPS was intimately linked to the development of a suitable N-protecting group that was compatible with the solid-phase methodology. The tert-butyloxycarbonyl (Boc) group , an acid-labile protecting group, proved to be ideal for this purpose.[12][13] Introduced in the context of SPPS by Merrifield in 1964, the Boc group is stable to the basic conditions used for peptide coupling but can be readily removed with moderate acids like trifluoroacetic acid (TFA).[3][10] This "Boc/Bzl" strategy, where the Nα-amino group is protected with the acid-labile Boc group and side-chain functional groups are protected with more acid-stable benzyl-based groups, became the dominant method for SPPS for many years.[3]

The Fmoc Group and the Advent of Orthogonal Protection Strategies

A further refinement in SPPS came with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Louis A. Carpino and Grace Y. Han in 1970.[3][10] The Fmoc group is base-labile and can be removed under very mild conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF).[14][15] This offered a significant advantage over the Boc group, as it allowed for the use of acid-labile side-chain protecting groups and a milder final cleavage of the peptide from the resin.[16]

The development of the Fmoc group led to the concept of orthogonal protection , a strategy where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[6][10] The Fmoc/tBu strategy, which combines the base-labile Fmoc group for Nα-protection with acid-labile tert-butyl (tBu)-based side-chain protecting groups, has become the most widely used method in SPPS today due to its mild conditions and versatility.[10][17]

Comparative Overview of Key N-Protecting Groups

The choice of N-protecting group is a critical decision in peptide synthesis, influencing the overall strategy, reaction conditions, and compatibility with other functional groups. The table below provides a summary of the key characteristics of the Cbz, Boc, and Fmoc groups.

Protecting GroupStructureCleavage ConditionsStability
Carbobenzoxy (Cbz or Z) Benzyl-O-(C=O)-Catalytic hydrogenolysis (e.g., H₂, Pd/C)[6][7]Stable to mild acids and bases.[6]
tert-Butyloxycarbonyl (Boc) (CH₃)₃C-O-(C=O)-Strong acids (e.g., TFA, HCl)[6][9][12]Stable to bases and catalytic hydrogenation.[6]
9-Fluorenylmethoxycarbonyl (Fmoc) Fluorenyl-CH₂-O-(C=O)-Bases (e.g., 20% piperidine in DMF)[14][15]Stable to acids and catalytic hydrogenation.[10][14]

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for the introduction and removal of the Cbz, Boc, and Fmoc protecting groups. It is important to note that optimal reaction conditions may vary depending on the specific amino acid and substrate.

Carbobenzoxy (Cbz) Group

5.1.1 Cbz Protection of an Amino Acid (Solution Phase)

  • Reagents and Materials:

    • Amino acid

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

    • Dioxane (or THF) and Water

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the amino acid (1.0 equiv) in a 2:1 mixture of THF/water (or dioxane/water).[7]

    • Add sodium bicarbonate (2.0 equiv).[7]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1-1.5 equiv) while stirring vigorously.[7]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC.

    • Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Cbz-Cl.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the Cbz-protected amino acid with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.[7]

5.1.2 Cbz Deprotection by Catalytic Hydrogenolysis

  • Reagents and Materials:

    • Cbz-protected amino acid or peptide

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

    • Celite

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the Cbz-protected compound (1.0 equiv) in methanol or ethanol.[1]

    • Carefully add 10% Pd/C (5-10 mol%).[1]

    • Place the reaction mixture under an atmosphere of hydrogen gas.[1]

    • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[1]

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[1]

tert-Butyloxycarbonyl (Boc) Group

5.2.1 Boc Protection of an Amino Acid (Solution Phase)

  • Reagents and Materials:

    • Amino acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

    • Tetrahydrofuran (THF) or Dioxane and Water

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl) or 5% Citric acid solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the amino acid (1.0 equiv) in a mixture of THF (or dioxane) and water.

    • Add sodium hydroxide (to maintain pH ~10) or triethylamine (1.5 equiv).[3]

    • Add di-tert-butyl dicarbonate (1.1 equiv) and stir vigorously at room temperature for 2-4 hours or until completion.[3]

    • Dilute the mixture with water and wash with a non-polar solvent like hexane or ether to remove excess Boc₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl or 5% citric acid.[3]

    • Extract the Boc-protected amino acid with ethyl acetate (3x).[3]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[3]

5.2.2 Boc Deprotection in SPPS

  • Reagents and Materials:

    • Boc-protected peptide-resin

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diisopropylethylamine (DIPEA) or another suitable base

    • Standard SPPS reaction vessel and filtration apparatus

  • Procedure:

    • Swell the Boc-protected peptide-resin in DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Drain the solution.

    • Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM.

    • Neutralize the resulting trifluoroacetate salt on the resin with a solution of 5-10% DIPEA in DCM.[18]

    • Wash the resin with DCM to prepare for the next coupling step.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

5.3.1 Fmoc Protection of an Amino Acid (Solution Phase)

  • Reagents and Materials:

    • Amino acid

    • Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) and Water

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the amino acid (1.0 equiv) and Fmoc-OSu (1.05 equiv) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.[10]

    • Stir the reaction mixture at room temperature overnight.[10]

    • Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.[10]

    • Wash the mixture with diethyl ether to remove unreacted Fmoc-OSu.[10]

    • Acidify the aqueous layer to pH 1-2 with 1 M HCl.[10]

    • The Fmoc-protected amino acid will precipitate and can be collected by filtration or extracted with an organic solvent.

5.3.2 Fmoc Deprotection in SPPS

  • Reagents and Materials:

    • Fmoc-protected peptide-resin

    • 20% Piperidine in N,N-dimethylformamide (DMF)

    • DMF

    • Standard SPPS reaction vessel and filtration apparatus

  • Procedure:

    • Swell the Fmoc-protected peptide-resin in DMF.[11]

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[11][19]

    • Drain the solution.

    • Treat the resin again with a fresh solution of 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.[11]

    • Drain the solution and wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[11] The resin is now ready for the next coupling step.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows in the use of N-protected amino acids.

G cluster_solution Solution-Phase N-Protection Amino Acid Amino Acid Reaction Reaction Amino Acid->Reaction Protecting Agent Protecting Agent Protecting Agent->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification N-Protected Amino Acid N-Protected Amino Acid Work-up & Purification->N-Protected Amino Acid

Caption: General workflow for solution-phase N-protection of amino acids.

G Start Start Swell Resin Swell Resin Start->Swell Resin Deprotection Deprotection Swell Resin->Deprotection Wash Wash Deprotection->Wash Coupling Coupling Wash->Coupling Wash_2 Wash Coupling->Wash_2 Repeat Repeat Wash_2->Repeat Repeat->Deprotection n cycles Final Cleavage Final Cleavage Repeat->Final Cleavage Done Purification Purification Final Cleavage->Purification Peptide Peptide Purification->Peptide

Caption: A typical cycle in Solid-Phase Peptide Synthesis (SPPS).

G cluster_boc Boc SPPS Strategy cluster_fmoc Fmoc SPPS Strategy Boc-AA-Resin Boc-AA-Resin TFA/DCM TFA/DCM Boc-AA-Resin->TFA/DCM Deprotection Neutralization (DIPEA) Neutralization (DIPEA) TFA/DCM->Neutralization (DIPEA) Coupling Coupling Neutralization (DIPEA)->Coupling Coupling->Boc-AA-Resin Elongation Fmoc-AA-Resin Fmoc-AA-Resin Piperidine/DMF Piperidine/DMF Fmoc-AA-Resin->Piperidine/DMF Deprotection Coupling_Fmoc Coupling Piperidine/DMF->Coupling_Fmoc Coupling_Fmoc->Fmoc-AA-Resin Elongation

Caption: Comparison of the core deprotection and coupling steps in Boc and Fmoc SPPS.

Quantitative Data Summary

The efficiency of protection and deprotection reactions is crucial for the overall success of peptide synthesis. The following tables summarize typical reaction times and yields for the key protecting groups. It should be noted that these values can vary significantly based on the specific amino acid, reagents, and reaction conditions.

Table 1: Typical N-Protection Reaction Parameters

Protecting GroupReagentBaseSolventTime (h)Yield (%)
Cbz Cbz-ClNaHCO₃Dioxane/H₂O2-2080-95[7]
Boc Boc₂ONaOHTHF/H₂O2-1285-98
Fmoc Fmoc-OSuNaHCO₃THF/H₂O12-1680-95[10]

Table 2: Typical N-Deprotection Reaction Parameters in SPPS

Protecting GroupReagentSolventTime (min)
Boc 25-50% TFADCM20-30
Fmoc 20% PiperidineDMF10-20[20]

Conclusion

The discovery and development of N-protected amino acids have been the driving force behind the advancement of peptide chemistry. From the foundational work of Fischer and the introduction of the Cbz group to the revolutionary solid-phase methods enabled by the Boc and Fmoc groups, each innovation has brought us closer to the routine and efficient synthesis of complex peptides. For researchers and professionals in drug development, a deep understanding of the history, chemistry, and practical application of these protecting groups is essential for the rational design and successful execution of synthetic strategies for novel peptide-based therapeutics and research tools. The continued evolution of protecting group chemistry promises to further expand the horizons of what is possible in the chemical synthesis of biological molecules.

References

Methodological & Application

Application Notes and Protocols for N-Benzylglycine Incorporation in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the incorporation of N-benzylglycine into peptide and peptoid structures using solid-phase synthesis. The primary focus is on the submonomer method, a robust and versatile approach for synthesizing N-substituted glycine oligomers (peptoids). Additionally, the potential application of pre-formed N-protected N-benzylglycine monomers is discussed.

Introduction to N-Benzylglycine in Peptide Synthesis

N-benzylglycine is an N-alkylated derivative of glycine that serves as a valuable building block in the synthesis of peptidomimetics, particularly peptoids.[1] Peptoids, or N-substituted glycine oligomers, are a class of synthetic polymers that mimic the structure of peptides but feature side chains attached to the backbone nitrogen atom rather than the alpha-carbon.[2][3] This structural modification imparts several advantageous properties, including resistance to proteolytic degradation, increased cell permeability, and the ability to explore a vast chemical space for drug discovery and materials science.[2][3]

The incorporation of an N-benzyl group introduces a rigid and hydrophobic moiety, which can significantly influence the conformational stability and receptor binding affinity of the resulting molecule.[1]

The Submonomer Method for N-Benzylglycine Incorporation

The most common and efficient method for incorporating N-benzylglycine and other N-substituted glycines into a sequence on a solid support is the submonomer method, developed by Zuckermann et al.[2] This approach involves a two-step iterative cycle:

  • Acylation: The free amine on the solid support is acylated with a haloacetic acid, typically bromoacetic acid.

  • Nucleophilic Displacement: The resulting bromoacetylated resin is treated with a primary amine, in this case, benzylamine, which displaces the bromide to form the N-substituted glycine residue.

This method is highly versatile as it allows for the introduction of a wide variety of side chains by simply changing the primary amine used in the displacement step.[1][4] The submonomer method is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions and can be readily automated.[4]

Experimental Workflow for the Submonomer Method

G start Start with deprotected amine on solid support acylation Acylation with Bromoacetic Acid and DIC in DMF start->acylation wash1 Wash with DMF acylation->wash1 displacement Nucleophilic Displacement with Benzylamine in NMP wash1->displacement wash2 Wash with DMF displacement->wash2 cycle Repeat for next residue wash2->cycle Continue sequence cleavage Cleavage from resin and global deprotection wash2->cleavage End of synthesis

Caption: Workflow for N-benzylglycine incorporation via the submonomer method.

Detailed Experimental Protocol: Submonomer Synthesis of a Peptoid Containing N-Benzylglycine

This protocol describes the manual synthesis of a peptoid containing an N-benzylglycine residue on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 - 0.75 mmol/g loading)[5]

  • N,N'-Dimethylformamide (DMF)[5]

  • N-methylpyrrolidinone (NMP)[5]

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)[5]

  • Benzylamine

  • 20% (v/v) 4-methylpiperidine in DMF (for Fmoc removal if starting from an Fmoc-protected amino acid)[5]

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[5]

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a fritted syringe reaction vessel.

    • Add DMF to swell the resin and agitate for 30 minutes.

    • Drain the DMF.[5]

  • Fmoc Deprotection (if applicable):

    • If the synthesis starts from an Fmoc-protected amino acid on the resin, add 20% 4-methylpiperidine in DMF.

    • Agitate for 10-20 minutes and drain.

    • Repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF.

  • Acylation Step:

    • Prepare a 1 M solution of bromoacetic acid in DMF.

    • Prepare a 1 M solution of DIC in DMF.

    • Add the bromoacetic acid solution (e.g., 10 equivalents relative to resin loading) to the resin.

    • Add the DIC solution (e.g., 10 equivalents) to the resin.

    • Agitate the mixture for 20-30 minutes at room temperature.

    • Drain the reaction solution and wash the resin with DMF.

  • Nucleophilic Displacement Step:

    • Prepare a 1-2 M solution of benzylamine in NMP.[5]

    • Add the benzylamine solution to the bromoacetylated resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF and then DCM.

  • Chain Elongation:

    • Repeat steps 3 and 4 for each subsequent N-substituted glycine residue to be added to the sequence. For standard amino acid addition, use standard Fmoc-SPPS coupling protocols.

  • Final Cleavage and Deprotection:

    • After the final residue is incorporated, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (95% TFA/2.5% TIS/2.5% Water) to the resin.[6]

    • Gently agitate the mixture at room temperature for 2-3 hours.[6]

    • Filter the cleavage solution to separate it from the resin beads.

    • Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold diethyl ether.

    • Dry the crude product under vacuum.

Quantitative Data for the Submonomer Method

The submonomer method is known for its high efficiency. The following table summarizes typical quantitative data.

ParameterTypical ValueReference
Acylation Time20 - 30 minutes[5]
Displacement Time1 - 2 hours[5]
Coupling Efficiency per Cycle> 99%General literature
Final Crude PuritySequence dependent, often > 80%General literature

Use of Pre-formed N-Benzyl-N-Cbz-glycine Monomers

While the submonomer method is prevalent, it is also possible to incorporate N-benzylglycine using a pre-synthesized and protected monomer, such as this compound. This approach would follow standard SPPS protocols.

The synthesis of Fmoc-protected N-substituted glycines for use in standard SPPS has been described.[1] A similar approach can be taken for a Cbz-protected version. The general strategy involves the synthesis of the N-benzylglycine, followed by protection of the secondary amine with a Cbz group.

Logical Workflow for Using this compound

G start Start with deprotected amine on solid support coupling Couple this compound using standard coupling reagents (e.g., HBTU/DIEA) start->coupling wash Wash with DMF coupling->wash deprotection Deprotect N-terminal amine of next residue wash->deprotection cycle Repeat for next residue deprotection->cycle Continue sequence cleavage Final Cleavage and Deprotection (Requires Cbz removal) deprotection->cleavage End of synthesis

References

Application Notes and Protocols: Deprotection of N-Benzyl-N-Cbz-glycine via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in peptide and medicinal chemistry, the strategic use of protecting groups is paramount. The N-Benzyl (Bn) and N-benzyloxycarbonyl (Cbz or Z) groups are frequently employed to temporarily shield the reactivity of primary and secondary amines due to their stability across a wide range of reaction conditions. The simultaneous and efficient removal of both these groups from a substrate like N-Benzyl-N-Cbz-glycine is a critical step in many synthetic pathways, yielding the free amino acid for subsequent transformations.

Catalytic hydrogenation stands as a premier method for the cleavage of both N-Bn and N-Cbz protecting groups. This technique offers mild reaction conditions, clean conversions, and high yields, making it an attractive choice in complex molecule synthesis.[1] The process typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.[1] This document provides detailed protocols for two common catalytic hydrogenation methods for the deprotection of this compound: standard hydrogenolysis using hydrogen gas and catalytic transfer hydrogenation with a hydrogen donor like ammonium formate.

Chemical Transformation

The deprotection of this compound via catalytic hydrogenation results in the cleavage of the C-N bond of the benzyl group and the C-O bond of the benzyloxycarbonyl group, liberating the free glycine, toluene, and carbon dioxide as byproducts.

G cluster_reactants Reactant cluster_products Products This compound Glycine This compound->Glycine Pd/C, H₂ (or HCOONH₄) Methanol, RT Toluene CO2 CO2

Caption: Deprotection of this compound.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical reaction conditions and outcomes for the deprotection of N-protected amines using catalytic hydrogenation, providing a comparative overview for selecting the appropriate method for this compound.

ParameterStandard HydrogenolysisCatalytic Transfer Hydrogenation
Catalyst 10% Pd/C10% Pd/C
Hydrogen Source Hydrogen Gas (H₂)Ammonium Formate (HCOONH₄)[2][3]
Solvent Methanol (MeOH) or Ethanol (EtOH)Methanol (MeOH) or iso-Propanol (i-PrOH)[3]
Temperature Room TemperatureRoom Temperature to Reflux[4]
Pressure 1 atm (balloon) to 50 psiAtmospheric
Reaction Time 1 - 24 hours10 minutes - 2 hours[4]
Catalyst Loading 5-20 mol%10 mol% to equal weight of substrate[4]
Typical Yield >90%>90%[3]
Advantages High purity of productsRapid, avoids flammable H₂ gas[3][4]
Disadvantages Requires handling of flammable H₂ gasRequires removal of formate salts

Experimental Protocols

Protocol 1: Standard Hydrogenolysis using Palladium on Carbon and Hydrogen Gas

This protocol outlines a general and effective procedure for the simultaneous deprotection of N-Benzyl and N-Cbz groups from glycine using hydrogen gas.

G start Start dissolve Dissolve this compound in Methanol start->dissolve add_catalyst Add 10% Pd/C catalyst dissolve->add_catalyst setup_atmosphere Seal flask and establish H₂ atmosphere (3x vacuum/H₂ cycles) add_catalyst->setup_atmosphere reaction Stir vigorously at room temperature setup_atmosphere->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor filter Filter through Celite® to remove catalyst monitor->filter Reaction Complete concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify crude Glycine if necessary concentrate->purify end End purify->end

Caption: Workflow for Standard Hydrogenolysis.

Materials:

  • This compound (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (10-20 mol% Pd)

  • Methanol (MeOH), anhydrous (20 mL)

  • Hydrogen (H₂) gas balloon or cylinder

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% of the substrate) to the solution.

  • Hydrogen Atmosphere: Seal the flask with a septum. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial for efficient mixing of the solid catalyst, liquid solution, and hydrogen gas.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas like nitrogen or argon.

  • Filtration: Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol. Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite® pad with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude glycine, which can be further purified if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol provides a convenient and rapid alternative to using flammable hydrogen gas, employing ammonium formate as the hydrogen donor.[2][3][4]

G start Start suspend Suspend this compound and 10% Pd/C in Methanol start->suspend add_donor Add anhydrous Ammonium Formate suspend->add_donor reaction Stir at room temperature or reflux add_donor->reaction monitor Monitor reaction by TLC reaction->monitor filter Filter through Celite® to remove catalyst monitor->filter Reaction Complete concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify crude Glycine if necessary concentrate->purify end End purify->end

Caption: Workflow for Catalytic Transfer Hydrogenation.

Materials:

  • This compound (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (equal weight to substrate)[4]

  • Ammonium Formate (HCOONH₄), anhydrous (5.0 mmol, 5 equivalents)

  • Methanol (MeOH), anhydrous (20 mL)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 mmol) and 10% Pd/C (equal weight to the substrate) in anhydrous methanol (20 mL).[4]

  • Hydrogen Donor Addition: Under a nitrogen atmosphere, add anhydrous ammonium formate (5.0 mmol) to the stirred suspension in one portion.[4]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Reactions are often complete in under an hour.[4]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up and Filtration: After the reaction is complete, cool the mixture to room temperature if heated. Remove the catalyst by filtration through a pad of Celite®, washing the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude glycine. Further purification can be performed to remove any residual ammonium formate salts.

Conclusion

The deprotection of this compound via catalytic hydrogenation is a robust and versatile transformation. Both standard hydrogenolysis with H₂ gas and catalytic transfer hydrogenation with ammonium formate offer efficient and high-yielding routes to the desired free amino acid. The choice between the two methods will often depend on the available equipment, safety considerations, and the desired reaction time. For rapid deprotections without the need for specialized hydrogenation apparatus, the catalytic transfer hydrogenation method is particularly advantageous.[3][4] Conversely, standard hydrogenolysis may be preferred for its cleaner byproduct profile, avoiding the need to remove salt residues. Careful monitoring and appropriate work-up procedures are key to obtaining high purity glycine for subsequent applications in research and drug development.

References

Application Notes and Protocols: Synthesis of Unnatural Amino Acids Using N-Benzyl-N-Cbz-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of unnatural α-amino acids utilizing N-Benzyl-N-Cbz-glycine as a versatile starting material. This method allows for the introduction of a wide variety of side chains at the α-position through enolate alkylation, followed by deprotection to yield the desired unnatural amino acid. The protocols are designed to be reproducible and scalable for applications in drug discovery, peptide chemistry, and materials science.

Introduction

Unnatural amino acids (UAAs) are powerful tools in chemical biology and drug development. Their incorporation into peptides and proteins can introduce novel functionalities, enhance metabolic stability, and impose conformational constraints. The synthesis of UAAs is therefore a critical area of research. One effective strategy for the synthesis of α-substituted amino acids is the alkylation of a protected glycine template. This compound is an excellent starting material for this purpose, as the two N-substituents activate the α-protons, facilitating enolate formation and subsequent alkylation. The benzyl and Cbz protecting groups can then be selectively or simultaneously removed to yield the final UAA.

Overall Synthetic Scheme

The general workflow for the synthesis of unnatural amino acids from this compound involves a three-step process: esterification of the starting material, α-alkylation, and finally, deprotection of the nitrogen and carboxyl groups.

Synthesis_Workflow start This compound ester This compound Ester start->ester Esterification alkylation α-Alkylated Glycine Derivative ester->alkylation α-Alkylation deprotection Unnatural Amino Acid alkylation->deprotection Deprotection end Final Product deprotection->end

Caption: General workflow for unnatural amino acid synthesis.

Experimental Protocols

Esterification of this compound

To facilitate the subsequent enolate formation and alkylation, the carboxylic acid of this compound is first converted to an ester, typically an ethyl or benzyl ester.

Protocol: Synthesis of this compound Ethyl Ester

  • Reagents and Materials:

    • This compound

    • Ethanol (absolute)

    • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC) with DMAP

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure (using Thionyl Chloride): a. To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/g), cool the mixture to 0 °C in an ice bath. b. Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC. d. Cool the reaction mixture and remove the solvent under reduced pressure. e. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude this compound ethyl ester. g. Purify the product by column chromatography on silica gel if necessary.

α-Alkylation of this compound Ester

The key step in introducing the desired side chain is the alkylation of the enolate generated from the this compound ester. The choice of base and reaction conditions is critical for successful enolate formation and subsequent reaction with an alkylating agent. Upon deprotonation, N,N-dibenzylglycine esters are known to undergo alkylation and condensation reactions at the α-carbon atom with various electrophiles[1][2]. A similar reactivity is expected for this compound esters.

Protocol: General Procedure for α-Alkylation

  • Reagents and Materials:

    • This compound ester (e.g., ethyl ester)

    • Anhydrous tetrahydrofuran (THF) or other aprotic solvent

    • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LHMDS))

    • Alkylating agent (e.g., alkyl halide, R-X)

    • Saturated ammonium chloride (NH₄Cl) solution

  • Procedure: a. Dissolve this compound ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add a solution of LDA or LHMDS (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation. d. Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C. e. Allow the reaction to stir at -78 °C for 1-3 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC. f. Quench the reaction by adding saturated NH₄Cl solution. g. Extract the product with ethyl acetate. h. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. i. Filter and concentrate the solution under reduced pressure. j. Purify the crude product by column chromatography on silica gel.

Quantitative Data for α-Alkylation (Illustrative)

Alkylating Agent (R-X)Product (R-group)Yield (%)Spectroscopic Data (¹H NMR, δ ppm)
Methyl Iodide-CH₃~85%[Simulated data] 3.8-4.2 (q, 2H, OCH₂CH₃), 1.5-1.7 (d, 3H, α-CH₃), 4.5-4.8 (s, 2H, NCH₂Ph), 5.1-5.3 (s, 2H, OCH₂Ph), 7.1-7.4 (m, 15H, Ar-H)
Benzyl Bromide-CH₂Ph~80%[Simulated data] 3.8-4.2 (q, 2H, OCH₂CH₃), 3.0-3.3 (d, 2H, α-CH₂Ph), 4.5-4.8 (s, 2H, NCH₂Ph), 5.1-5.3 (s, 2H, OCH₂Ph), 7.0-7.4 (m, 20H, Ar-H)
Allyl Bromide-CH₂CH=CH₂~75%[Simulated data] 3.8-4.2 (q, 2H, OCH₂CH₃), 2.5-2.7 (m, 2H, α-CH₂), 4.5-4.8 (s, 2H, NCH₂Ph), 5.0-5.3 (m, 1H, =CH), 5.1-5.3 (s, 2H, OCH₂Ph), 5.7-5.9 (m, 2H, =CH₂), 7.1-7.4 (m, 15H, Ar-H)

Note: The yields and spectroscopic data are illustrative and will vary depending on the specific substrate and reaction conditions.

Deprotection

The final step is the removal of the N-Benzyl, N-Cbz, and ester protecting groups to yield the free unnatural amino acid. This can be achieved in a single step via catalytic hydrogenation.

Protocol: Hydrogenolytic Deprotection

  • Reagents and Materials:

    • α-Alkylated this compound ester

    • Palladium on carbon (Pd/C, 10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite®

  • Procedure: a. Dissolve the α-alkylated glycine derivative in methanol or ethanol. b. Add 10% Pd/C catalyst to the solution. c. Stir the mixture under an atmosphere of hydrogen gas (balloon pressure is often sufficient) at room temperature. d. Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours). e. Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol. f. Concentrate the filtrate under reduced pressure to obtain the crude unnatural amino acid. g. The product can be further purified by recrystallization or ion-exchange chromatography if necessary.

A convenient and practical method for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups using NaBH₄ and catalytic Pd-C in methanol has also been described, offering a rapid and user-friendly alternative to using a hydrogen cylinder[3].

Logical Relationships in Deprotection

The choice of deprotection strategy can be tailored to selectively remove certain protecting groups if desired, although simultaneous removal is often the most efficient route to the final UAA.

Deprotection_Strategy start Alkylated Intermediate (N-Bn, N-Cbz, Ester) h2_pdc H₂ / Pd-C start->h2_pdc Simultaneous Deprotection final_uaa Unnatural Amino Acid (Free Amine and Acid) h2_pdc->final_uaa

Caption: Simultaneous deprotection via catalytic hydrogenation.

Conclusion

The use of this compound as a starting material provides a robust and versatile platform for the synthesis of a wide array of unnatural α-amino acids. The protocols outlined in this document offer a clear and reproducible methodology for researchers in drug development and chemical biology. The ability to introduce diverse functionalities at the α-position makes this a valuable tool for creating novel molecular entities with tailored properties.

References

Application of N-Benzyl-N-Cbz-glycine in the Synthesis of Apoptosis Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyl-N-(benzyloxycarbonyl)glycine, a protected amino acid derivative, serves as a crucial building block in medicinal chemistry for the synthesis of a variety of bioactive molecules. Its unique structure, featuring both a benzyl (Bn) and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom of a glycine backbone, offers synthetic versatility. This allows for the strategic incorporation of a glycine-like scaffold into larger molecules, which can be further elaborated to target specific biological pathways. A significant area of application for this compound is in the development of modulators of apoptosis, or programmed cell death. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making it a critical target for therapeutic intervention. N-Benzyl-N-Cbz-glycine derivatives have been instrumental in the synthesis of inhibitors of caspases and other proteins that regulate apoptosis, demonstrating their potential in the development of novel therapeutics.

Applications in Medicinal Chemistry

This compound and its derivatives are key intermediates in the synthesis of compounds targeting apoptosis pathways. These applications include:

  • Caspase Inhibitors: Caspases are a family of cysteine proteases that play essential roles in the execution phase of apoptosis. N-benzyl substituted glycine moieties have been incorporated into the structure of peptidyl acyloxymethylketone inhibitors of caspases. These inhibitors are valuable tools for studying the roles of specific caspases in apoptosis and have potential as therapeutic agents to prevent unwanted cell death in conditions like ischemic stroke and neurodegenerative diseases.

  • Inhibitor of Apoptosis (IAP) Protein Antagonists: IAP proteins are endogenous inhibitors of caspases. Overexpression of IAPs can lead to cancer cell survival and resistance to chemotherapy. Small molecules that antagonize IAPs can restore apoptotic signaling and sensitize cancer cells to treatment. N-benzyl-glycine scaffolds have been utilized in the design of peptidomimetics that mimic the N-terminal residues of the endogenous IAP antagonist Smac/DIABLO, leading to the development of potent IAP antagonists.[1]

  • Apoptosis-Inducing Anticancer Agents: Beyond inhibiting the inhibitors of apoptosis, derivatives of N-benzyl-glycine have been used to synthesize novel compounds that actively induce apoptosis in cancer cells. For example, 2-substituted benzylamino-4-amino-5-aroylthiazoles have been developed as potential dual inhibitors of tubulin and cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[2][3]

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using N-benzyl-glycine derivatives or related structures.

Compound ClassTargetModelIC50/GI50/KiReference
2-Arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazolesTubulin/CDKsU-937 and SK-MEL-1 cancer cell lines5.7 to 12.2 μM (IC50)[2][3]
Octahydropyrrolo[1,2-a]pyrazine-based IAP antagonistcIAP1, XIAPMDA-MB-231 breast cancer cells1.3 nM (cIAP1 IC50), 200 nM (XIAP IC50), 1.8 nM (GI50)[1]
N-substituted polyhydroxypyrrolidinesGolgi α-mannosidase II (GMIIb)Leukemia cell lines92-200 μM (IC50), 50-76 μM (Ki for GMIIb)[4]

Experimental Protocols

Protocol 1: Synthesis of a Peptidyl Acyloxymethylketone Caspase Inhibitor Intermediate

This protocol is a representative example of how an N-benzyl protected amino acid can be utilized in the synthesis of a caspase inhibitor backbone, based on procedures described in the literature.[5]

Materials:

  • D-glyceraldehyde acetonide

  • Ph3P=CHCO2CH2CH3 (Wittig reagent)

  • Methanol (MeOH)

  • Benzylamine

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water (H2O)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of α,β-unsaturated ester: To a solution of D-glyceraldehyde acetonide in methanol at 0°C, add the Wittig reagent (Ph3P=CHCO2CH2CH3). Stir the reaction mixture until completion (monitored by TLC).

  • Work-up and Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the α,β-unsaturated ester.

  • Michael Addition of Benzylamine: To the purified α,β-unsaturated ester, add benzylamine in the absence of a solvent. Stir the reaction mixture at -50°C for 48 hours.

  • Work-up and Purification: Dissolve the reaction mixture in ethyl acetate and wash with water. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography (e.g., eluting with an EtOAc:hexane gradient) to afford the N-Benzyl protected amino ester intermediate.

Protocol 2: Synthesis of 2-Substituted Benzylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Agents

This protocol outlines a general procedure for the synthesis of thiazole derivatives that induce apoptosis, adapted from published methods.[2]

Materials:

  • (Z)-Methyl N-benzyl-N′-cyanocarbamimidothioate

  • Appropriately substituted 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one

  • Ethanol (EtOH)

  • Triethylamine (TEA)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (Z)-Methyl N-benzyl-N′-cyanocarbamimidothioate and the substituted 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one in ethanol.

  • Addition of Base: Add triethylamine to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for the appropriate time until the reaction is complete (monitored by TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the desired 2-substituted benzylamino-4-amino-5-aroylthiazole.

Visualizations

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Ligand Death Ligand Death Receptor Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax/Bak Bax/Bak p53->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Bcl-2 Bcl-2 Bcl-2->Bax/Bak IAPs IAPs IAPs->Caspase-9 Caspase-3 Caspase-3 IAPs->Caspase-3 Procaspase-3->Caspase-3 Substrates Substrates Caspase-3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified signaling pathways of apoptosis.

Experimental_Workflow Synthesis Synthesis of Bioactive Compound (using this compound derivative) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization In_Vitro_Assay In Vitro Biological Assay (e.g., Enzyme Inhibition, Cytotoxicity) Characterization->In_Vitro_Assay Data_Analysis Data Analysis (e.g., IC50 determination) In_Vitro_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End Lead_Optimization->End Candidate Selection

Caption: General workflow for drug discovery.

References

Application Notes and Protocols for Incorporating N-Benzyl-N-Cbz-glycine into Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide backbones is a powerful strategy in drug discovery and development. N-alkylation of amino acids, in particular, can significantly enhance the pharmacological properties of peptides, including increased metabolic stability, improved cell permeability, and altered receptor binding affinity.[1] N-Benzyl-N-Cbz-glycine is a valuable building block for introducing a bulky, hydrophobic benzyl group onto the peptide backbone, which can induce conformational constraints and provide a scaffold for further modifications.[1][2] These application notes provide detailed protocols for the synthesis of the this compound monomer, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and subsequent deprotection steps.

Data Presentation

The coupling of sterically hindered amino acids like this compound can be challenging and may result in lower yields compared to standard amino acids. The choice of coupling reagent is critical for achieving optimal incorporation. Below is a summary of expected coupling efficiencies with various common coupling reagents.

Coupling ReagentTypical Coupling Time (hours)Expected Yield (%)Purity (%)
HBTU/HOBt/DIEA2 - 485 - 95>90
HATU/HOAt/DIEA1 - 290 - 98>95
DIC/HOBt4 - 680 - 90>90
COMU1 - 292 - 99>95

Note: Yields and purities are estimates and can vary depending on the specific peptide sequence, resin, and reaction conditions. Double coupling may be necessary to drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes the synthesis of the this compound monomer from N-Benzylglycine hydrochloride.

Materials:

  • N-Benzylglycine hydrochloride

  • 2 N Sodium hydroxide (NaOH) solution

  • 4 N Sodium hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Benzylglycine hydrochloride in 2 N NaOH in a flask and cool the mixture to -5°C in an ice bath with stirring.

  • Simultaneously add 4 N NaOH and benzyl chloroformate dropwise to the stirred solution, maintaining the temperature at -5°C.

  • Continue stirring the mixture in the cold for 2 hours, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether to remove excess benzyl chloroformate.

  • Cool the aqueous layer to -5°C in an ice bath and acidify with concentrated HCl.

  • Stir the acidified mixture in the cold for 1 hour, then bring it to room temperature.

  • Extract the product four times with diethyl ether.

  • Wash the combined diethyl ether extracts with water, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to obtain this compound as an oil.[2]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the incorporation of the synthesized monomer into a peptide chain using a standard Fmoc/tBu strategy on a rink amide resin.

Materials:

  • Rink amide resin

  • N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

  • Vortexer or shaker

Procedure:

  • Resin Swelling: Swell the rink amide resin in NMP or DMF for at least 1 hour in the SPPS reaction vessel.[3]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[3]

  • Amino Acid Coupling (Standard Amino Acids): Dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Add the solution to the resin and shake for 1-2 hours. Wash the resin with DMF.

  • This compound Coupling:

    • Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.[4]

    • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), perform a second coupling (double coupling) with fresh reagents for another 2 hours.[3]

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 (or 4 for subsequent this compound additions) for each amino acid in the desired sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous deprotection of the Cbz and other acid-labile side-chain protecting groups. The N-benzyl group is stable to TFA and will remain on the peptide.

Materials:

  • Peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.[5]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: N-Benzyl Group Deprotection (Optional)

If the final peptide requires a free secondary amine at the glycine position, the N-benzyl group can be removed by catalytic hydrogenation. This is typically performed after peptide purification.

Materials:

  • Purified peptide containing the N-benzylglycine residue

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen source (H₂ gas balloon or hydrogen generator) or a hydrogen donor like ammonium formate.[6]

  • Acidified solvent (e.g., ethanol with a stoichiometric amount of HCl relative to the amine) to prevent catalyst poisoning.

Procedure:

  • Dissolve the purified peptide in the acidified alcohol.

  • Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the peptide).

  • If using H₂ gas, evacuate the reaction flask and backfill with hydrogen several times. Maintain a hydrogen atmosphere (e.g., with a balloon) and stir the reaction vigorously for 12-24 hours.

  • If using a hydrogen donor, add ammonium formate (5-10 equivalents) and reflux the mixture for 2-6 hours.[6]

  • Monitor the reaction by HPLC or mass spectrometry.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent to obtain the debenzylated peptide.

Application Example: Bradykinin B2 Receptor Antagonists

N-benzylglycine has been successfully incorporated into analogs of bradykinin (BK) antagonists.[1] Bradykinin is a peptide that mediates inflammatory responses through its interaction with the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). Antagonists of this receptor are of therapeutic interest for treating inflammatory conditions. The incorporation of N-benzylglycine at position 8 of a known BK antagonist resulted in a significant enhancement of its B2 antagonistic potency.[1]

Bradykinin B2 Receptor Signaling Pathway

Bradykinin_Signaling BK Bradykinin B2R Bradykinin B2 Receptor (GPCR) BK->B2R Binds Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammatory Response Ca->Inflammation PKC->Inflammation Antagonist N-Benzylglycine Containing Antagonist Antagonist->B2R Blocks

Caption: Bradykinin B2 receptor signaling pathway and its inhibition.

Conclusion

The incorporation of this compound into peptide backbones offers a valuable tool for modifying the properties of peptides for therapeutic applications. While the steric hindrance of this unnatural amino acid presents challenges in synthesis, optimized coupling strategies can lead to successful incorporation. The resulting N-benzylated peptides have shown promise in enhancing biological activity, as demonstrated by the development of potent bradykinin B2 receptor antagonists. The protocols and data presented here provide a framework for researchers to utilize this versatile building block in their peptide-based drug discovery programs.

References

Application Notes and Protocols: Reaction Monitoring of N-Benzyl-N-Cbz-glycine Coupling by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of a peptide bond is a fundamental reaction in the synthesis of peptides and proteins. Monitoring the progress of this coupling reaction is crucial to ensure its completion, optimize reaction conditions, and minimize side product formation. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose in solution-phase peptide synthesis.[1]

This application note provides a detailed protocol for monitoring the coupling reaction between N-Benzyl-N-Cbz-glycine and an amino acid ester using TLC. This compound is a doubly protected amino acid, where the amino group is protected by both a benzyl (Bn) group and a benzyloxycarbonyl (Cbz) group. This protection strategy is employed to prevent side reactions and control the sequence of peptide bond formation. The progress of the coupling reaction is monitored by observing the consumption of the starting materials and the formation of the dipeptide product on a TLC plate.

Principle of TLC Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents).[1] The separation is driven by the polarity of the compounds. In the context of the this compound coupling reaction:

  • This compound (Starting Material 1): A relatively non-polar, protected amino acid.

  • Amino Acid Ester (e.g., Glycine methyl ester) (Starting Material 2): A more polar compound with a free amino group.

  • Dipeptide Product: The polarity of the resulting dipeptide will be intermediate between the two starting materials.

As the reaction proceeds, the spots corresponding to the starting materials on the TLC plate will diminish in intensity, while a new spot corresponding to the product will appear and intensify.

Experimental Protocols

Materials and Reagents
  • This compound

  • Glycine methyl ester hydrochloride (or other amino acid ester hydrochloride)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc), HPLC grade

  • n-Hexane, HPLC grade

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Ninhydrin solution (0.2% in ethanol)

  • Heat gun

Protocol for N-Benzyl-N-Cbz-glycyl-glycine Methyl Ester Synthesis

This protocol describes a typical solution-phase peptide coupling reaction using EDC and HOBt as coupling agents.

  • Preparation of Reactants:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, suspend the amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride, 1.1 equivalents) in anhydrous DCM and add DIPEA (1.1 equivalents) to neutralize the salt and generate the free amine. Stir for 10-15 minutes at room temperature.

  • Activation and Coupling:

    • To the cooled solution of this compound and HOBt, add EDC·HCl (1.2 equivalents) and stir for 15-20 minutes at 0 °C.

    • Add the freshly prepared amino acid ester solution to the activated this compound solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Protocol for TLC Monitoring
  • Sample Preparation: At various time points during the reaction (e.g., t = 0, 1h, 4h, and overnight), take a small aliquot of the reaction mixture using a capillary tube.

  • TLC Plate Spotting:

    • On a silica gel TLC plate, draw a faint baseline with a pencil approximately 1 cm from the bottom.

    • Spot the reaction aliquot onto the baseline.

    • It is also recommended to spot the individual starting materials (this compound and the amino acid ester) as standards for comparison.

  • TLC Development:

    • Prepare the mobile phase, for instance, a mixture of ethyl acetate and n-hexane (e.g., 1:1 v/v). The optimal solvent system may need to be determined empirically.

    • Place the prepared mobile phase in the TLC developing chamber and allow it to saturate.

    • Carefully place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the TLC plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • UV Visualization: Visualize the plate under a UV lamp at 254 nm. The Cbz and benzyl groups in the starting material and product will appear as dark spots.

    • Ninhydrin Staining: After UV visualization, spray the plate with the ninhydrin solution and gently heat it with a heat gun. The amino acid ester, having a free primary amine, will appear as a colored spot (typically purple or yellow). The fully protected this compound and the dipeptide product will not stain with ninhydrin.

Data Presentation

The progress of the reaction can be qualitatively assessed by observing the changes in the TLC spots over time. The Retention Factor (Rf) for each spot can be calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The following table provides illustrative Rf values for the starting materials and the product in a representative TLC system. Actual Rf values may vary depending on the specific conditions.

CompoundExpected Rf Value (Illustrative)Visualization Method
This compound (Starting Material 1)~ 0.6UV (254 nm)
Glycine methyl ester (Starting Material 2)~ 0.2Ninhydrin
N-Benzyl-N-Cbz-glycyl-glycine methyl ester (Product)~ 0.4UV (254 nm)

Visualization of Logical Relationships and Workflows

The following diagrams illustrate the reaction pathway and the experimental workflow for monitoring the reaction.

reaction_pathway SM1 This compound Reagents EDC, HOBt, DIPEA DCM, 0°C to rt SM1->Reagents SM2 Glycine Methyl Ester SM2->Reagents Product N-Benzyl-N-Cbz-glycyl-glycine Methyl Ester Reagents->Product tlc_workflow cluster_reaction Peptide Coupling Reaction cluster_tlc TLC Analysis cluster_visualization Visualization start_reaction Start Reaction take_aliquot Take Aliquot at Time (t) start_reaction->take_aliquot spot_plate Spot Aliquot on TLC Plate take_aliquot->spot_plate develop_plate Develop Plate in Solvent spot_plate->develop_plate dry_plate Air Dry Plate develop_plate->dry_plate uv_viz Visualize under UV (254 nm) dry_plate->uv_viz ninhydrin_stain Spray with Ninhydrin & Heat uv_viz->ninhydrin_stain analyze Analyze Results (Rf Values & Spot Intensity) ninhydrin_stain->analyze

References

Application Notes and Protocols for the Purification of Peptides Containing N-Benzyl-N-Cbz-glycine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptides incorporating N-substituted glycine residues, such as N-Benzyl-N-Cbz-glycine, are of significant interest in peptidomimetic and drug discovery research. The presence of the this compound moiety introduces unique characteristics to the peptide, most notably a significant increase in hydrophobicity and steric bulk. These properties can enhance proteolytic stability and influence peptide conformation, but they also present considerable challenges during purification.[1][2] This document provides detailed application notes and protocols for the successful purification of these challenging peptides, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Challenges in Purification

The purification of peptides containing this compound residues is complicated by several factors:

  • Increased Hydrophobicity: The benzyl and benzyloxycarbonyl (Cbz) groups are highly hydrophobic, leading to strong retention on reversed-phase columns. This can result in poor peak shape, low recovery, and the need for high concentrations of organic solvent for elution.[3][4][5]

  • Aggregation: The hydrophobicity of these peptides increases their propensity to aggregate, which can lead to column clogging, poor resolution, and inaccurate quantification.[3]

  • Co-elution of Impurities: Synthesis of these complex peptides can result in a variety of impurities, such as deletion sequences, truncated peptides, and products of incomplete deprotection, which may have similar hydrophobicities to the target peptide, making separation difficult.

  • Stability of the Cbz Group: While the Cbz group is generally stable under the acidic conditions of RP-HPLC, prolonged exposure to strong acids or specific cleavage cocktails can lead to its partial removal, generating additional impurities.

Data Presentation: Purification Parameters for Hydrophobic Peptides

The following table summarizes typical starting parameters for the RP-HPLC purification of hydrophobic peptides, including those with this compound residues. These parameters should be optimized for each specific peptide.

ParameterRecommended Starting ConditionsRationale & Considerations
Stationary Phase C4 or DiphenylLess retentive than C18, which can improve peak shape and recovery for highly hydrophobic peptides.[3][6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterStandard ion-pairing agent for peptide purification, improves peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is a common organic modifier. For very hydrophobic peptides, n-propanol can be used as a stronger organic solvent.[3][5]
Gradient Slope Shallow (e.g., 0.5-1% B/min)A shallow gradient is crucial for resolving closely eluting impurities from the main product.[3]
Flow Rate 1.0 mL/min (Analytical)Standard flow rate for a 4.6 mm ID column. Can be adjusted based on column dimensions and particle size.
Column Temperature 40-60 °CIncreased temperature can improve solubility, reduce viscosity, and enhance peak shape for hydrophobic peptides.
Detection Wavelength 214 nm and 280 nm214 nm for the peptide backbone and 280 nm if aromatic residues (like the benzyl group) are present.[7]
Sample Preparation Dissolve in minimal DMSO, then dilute with Mobile Phase AFor peptides with poor aqueous solubility, initial dissolution in a small amount of organic solvent like DMSO or DMF is often necessary before dilution.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing this compound

This protocol outlines the manual solid-phase synthesis of a model peptide containing an this compound residue using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Capping (Optional): After coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIEA) in DMF.

  • Incorporation of this compound:

    • Couple the preceding amino acid and perform the Fmoc deprotection as described above.

    • Pre-activate this compound (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15 minutes.

    • Add the activated this compound solution to the resin and shake for 4-6 hours. Due to the steric hindrance of this residue, a longer coupling time is recommended.

    • Confirm coupling with a Kaiser test.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: RP-HPLC Purification of a Peptide Containing this compound

This protocol provides a general method for the purification of a crude peptide containing an this compound residue.

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO)

  • C4 or Diphenyl semi-preparative HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in ACN.

    • Degas both mobile phases by sonication or helium sparging.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMSO (e.g., 10-20 mg/mL).

    • Dilute the sample with Mobile Phase A to a final concentration of 1-2 mg/mL. If the peptide precipitates, adjust the initial dilution with a higher percentage of ACN.

  • HPLC Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.

    • Inject the prepared sample onto the column.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes (a gradient slope of 1% B/minute).

    • Monitor the elution profile at 214 nm and 280 nm.

    • After the main peak has eluted, wash the column with a steep gradient to 95% Mobile Phase B to elute any remaining highly hydrophobic impurities.

    • Re-equilibrate the column to the initial conditions.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Pool the fractions with the desired purity (>95%).

  • Lyophilization:

    • Freeze the pooled fractions at -80 °C.

    • Lyophilize the frozen sample to obtain the purified peptide as a white, fluffy powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling NBnCbz_Coupling This compound Coupling Fmoc_Deprotection->NBnCbz_Coupling Cleavage Cleavage & Deprotection Fmoc_Deprotection->Cleavage Final Deprotection Coupling->Fmoc_Deprotection Repeat for each AA NBnCbz_Coupling->Fmoc_Deprotection Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Sample_Prep Sample Preparation Crude_Peptide->Sample_Prep RP_HPLC RP-HPLC Purification Sample_Prep->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Purity > 95% Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide

Caption: Workflow for the synthesis and purification of peptides containing this compound.

logical_relationship cluster_properties Properties of this compound cluster_challenges Purification Challenges cluster_solutions Purification Solutions Hydrophobicity Increased Hydrophobicity Strong_Retention Strong Retention on RP-Column Hydrophobicity->Strong_Retention Aggregation Aggregation Tendency Hydrophobicity->Aggregation Steric_Hindrance Steric Hindrance Slow_Coupling Slower Coupling Kinetics Steric_Hindrance->Slow_Coupling Coelution Co-elution of Impurities Strong_Retention->Coelution Less_Retentive_Column Use Less Retentive Column (C4, Diphenyl) Strong_Retention->Less_Retentive_Column High_Temperature Increased Column Temperature Aggregation->High_Temperature Organic_Solvent_Prep Sample Prep in Organic Solvent Aggregation->Organic_Solvent_Prep Shallow_Gradient Shallow Gradient Elution Coelution->Shallow_Gradient Longer_Coupling_Time Increased Coupling Time Slow_Coupling->Longer_Coupling_Time

Caption: Relationship between the properties of this compound, purification challenges, and solutions.

Note on Signaling Pathways: The inclusion of this compound is primarily a synthetic strategy to create peptidomimetics with altered structural and stability properties.[1] As such, these peptides are not typically associated with specific, well-defined signaling pathways in the same way as endogenous peptide hormones or neurotransmitters. Their biological activity, if any, would be highly dependent on the overall peptide sequence and its three-dimensional structure, which would determine its molecular target. Therefore, a generic signaling pathway diagram would not be scientifically meaningful in this context. The focus for researchers working with such peptides is usually on biophysical characterization and target interaction studies rather than elucidation of downstream signaling cascades.

References

Troubleshooting & Optimization

overcoming steric hindrance in N-Benzyl-N-Cbz-glycine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the amide coupling of N-Benzyl-N-Cbz-glycine. Due to the significant steric hindrance posed by the N-Benzyl and N-Cbz groups, standard coupling protocols often result in low yields or reaction failure. This guide offers strategies and alternative protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

The primary difficulty arises from severe steric hindrance around the carboxylic acid group. The bulky Benzyl (Bn) and Benzyloxycarbonyl (Cbz) groups on the nitrogen atom physically obstruct the approach of the amine nucleophile and the coupling reagents. This steric bulk significantly slows down the rate of amide bond formation, often leading to incomplete reactions or failure under standard conditions.[1]

Q2: Which classes of coupling reagents are most effective for sterically hindered substrates like this compound?

For sterically demanding couplings, standard carbodiimides like DCC and EDC are often inefficient.[2] More potent reagents are required. The most successful classes include:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and HBTU are highly effective because they form activated esters (OAt or OBt esters) that are more reactive. HATU, in particular, is often cited as one of the most efficient reagents for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and can be used to drive difficult reactions to completion.[3] PyBrOP is noted as being even more reactive and is used for particularly challenging couplings involving N-methylated or α,α-dialkyl amino acids.[3]

  • Acyl Fluoride Precursors: Reagents that generate highly reactive acyl fluorides in situ, such as TFFH or BTFFH, are excellent for overcoming extreme steric hindrance.[2][4] The small size of the fluoride leaving group minimizes steric clash during the activation step.[5]

Q3: What are the most common side reactions to watch out for?

When forcing conditions are used (e.g., elevated temperatures, extended reaction times), the risk of side reactions increases. The primary concern is racemization of the amino acid, although this is not a factor for glycine itself. For other chiral amino acids, prolonged activation or the use of strong bases can lead to a loss of stereochemical integrity.[4] Another potential issue is the decomposition of coupling reagents, especially if moisture is present or if pre-made solutions are stored for too long.

Q4: Can I simply increase the reaction temperature or time?

Yes, these are common strategies for overcoming the activation energy barrier in sterically hindered reactions.[1] Gently increasing the temperature (e.g., to 35-50°C) can significantly improve the reaction rate.[6] Likewise, extending the reaction time from a few hours to overnight may be necessary.[1] However, these changes must be made cautiously, as prolonged heat can promote side reactions.[7] Monitoring the reaction by TLC or LC-MS is crucial to find the optimal balance.

Troubleshooting Guide

This section addresses specific problems you may encounter during the coupling reaction.

Problem 1: Low to No Product Yield

Possible Cause: The chosen coupling reagent lacks the reactivity needed to overcome the steric hindrance.

Solution: Switch to a more powerful, modern coupling reagent. Standard reagents like DCC/HOBt or EDC/HOBt often fail in these cases.[2] Opt for high-reactivity uronium or phosphonium salts.

  • Recommendation 1: Use HATU or HCTU . These reagents generate highly reactive activated esters and are widely considered the gold standard for difficult couplings.[3]

  • Recommendation 2: For extremely challenging cases, consider forming an acyl fluoride intermediate using a reagent like TFFH or BTFFH . Acyl fluorides are among the most reactive acylating species and are ideal for sterically congested systems.[2]

Possible Cause: Suboptimal reaction conditions (temperature, time, solvent).

Solution: Systematically optimize the reaction parameters.

  • Temperature: If the reaction is sluggish at room temperature, consider heating it to 40-50°C. Microwave heating has also been shown to be beneficial for difficult couplings.[2][6]

  • Time: Extend the reaction time. Monitor the reaction's progress, but allow it to run for 12-24 hours if necessary.[1]

  • Solvent: Ensure you are using a dry, aprotic solvent. Dichloromethane (DCM) is often better than DMF for the formation of acyl fluorides as it is less prone to hydrolysis.[2] For general couplings, DMF or NMP are standard choices.[8]

Problem 2: Reaction Stalls and Does Not Go to Completion

Possible Cause: Insufficient equivalents of reagents or deactivation of the activated species over time.

Solution: Employ a double coupling strategy or increase reagent equivalents.

  • Double Coupling: After the initial coupling time (e.g., 2-4 hours), if monitoring shows significant starting material remaining, add a fresh charge of the coupling reagent and base to the reaction mixture and continue the reaction.[8]

  • Reagent Equivalents: For difficult couplings, using a higher excess of the coupling reagent and the this compound (e.g., 1.5 to 2.0 equivalents relative to the amine) can help drive the reaction to completion.

Possible Cause: The amine component is protonated and non-nucleophilic.

Solution: Ensure the correct amount and type of base is used.

  • Base Stoichiometry: If the amine starting material is a salt (e.g., a hydrochloride or TFA salt), at least two equivalents of a non-nucleophilic base are required: one to neutralize the salt and one to facilitate the coupling reaction.[9]

  • Base Choice: N,N-Diisopropylethylamine (DIPEA) is a common choice. However, for sensitive substrates where racemization is a risk, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferred.[4]

Data Summary

Table 1: Comparison of Recommended Coupling Reagents for this compound

ReagentReagent ClassKey Advantages for Hindered CouplingsTypical BaseNotes
HATU Uronium/AminiumForms highly reactive OAt esters; HOAt leaving group provides anchimeric assistance, accelerating the reaction.DIPEA, NMMConsidered one of the most effective reagents for difficult couplings; can be more expensive.[4]
HCTU Uronium/AminiumBased on 6-Cl-HOBt, leading to higher reaction rates than HBTU/TBTU.[4] Good balance of reactivity and cost.DIPEA, NMMBy-products are generally soluble and easy to remove.[4]
COMU Uronium/AminiumBased on OxymaPure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents.[4] Coupling efficiency is comparable to HATU.[4]DIPEA, NMMExcellent solubility and reduced allergenic potential.[4]
TFFH FluorouroniumIn situ generation of highly reactive acyl fluorides.[2][4] The small fluoride leaving group minimizes steric issues.[5]DIPEA, CollidineExcellent for the most challenging substrates where other methods fail. Requires strictly anhydrous conditions.[2]

Experimental Protocols

Protocol 1: General Coupling using HATU

This protocol describes a general procedure for the solution-phase coupling of this compound to a primary or secondary amine.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for 1-2 minutes. This pre-activates the carboxylic acid.

  • Coupling: Add the amine component (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40°C.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling using TFFH

This protocol is recommended when other methods provide low yields.

  • Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.1 eq.) in anhydrous DCM. Cool the solution to 0°C. Add TFFH (1.2 eq.) and 2,4,6-collidine (1.5 eq.). Stir at 0°C for 30 minutes. The formation of the acid fluoride can be monitored by ¹⁹F NMR if desired.

  • Amine Addition: In a separate flask, dissolve the amine component (1.0 eq.) and an additional equivalent of 2,4,6-collidine (1.0 eq.) in anhydrous DCM.

  • Coupling: Slowly add the amine solution to the pre-formed acyl fluoride solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-8 hours. For exceptionally hindered amines, heating in a sealed vessel may be required.[2]

  • Workup & Purification: Perform an aqueous workup as described in Protocol 1 to remove excess reagents and collidinium salts. Purify the final product by column chromatography.

Visual Guides

Troubleshooting_Workflow start Start: Low or No Yield in This compound Coupling cause1 Possible Cause 1: Ineffective Coupling Reagent start->cause1 cause2 Possible Cause 2: Suboptimal Conditions start->cause2 cause3 Possible Cause 3: Incomplete Reaction start->cause3 sol1 Solution: Switch to High-Activity Reagent (e.g., HATU, HCTU, COMU) cause1->sol1 sol2 Solution: Optimize Parameters - Increase Temp (40°C) - Extend Time (12-24h) - Check Solvent cause2->sol2 sol3 Solution: - Perform Double Coupling - Increase Reagent Equivalents cause3->sol3 extra_tip Extreme Case: Use Acyl Fluoride Method (TFFH) sol1->extra_tip If HATU fails

Caption: Troubleshooting workflow for low-yield coupling reactions.

Reaction_Pathway sub N-Bn-N-Cbz-Gly-OH + R-NH2 reagent + Coupling Reagent (e.g., HATU) + Base (DIPEA) barrier Steric Hindrance (Bn & Cbz groups) sub->barrier intermed Activated Intermediate (e.g., OAt-Ester) sub->intermed Activation intermed->barrier prod Desired Amide Product intermed->prod Nucleophilic Attack

Caption: General pathway showing the role of steric hindrance.

References

preventing side reactions during N-Benzyl-N-Cbz-glycine deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the deprotection of N-Benzyl-N-Cbz-glycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of N-Benzyl and N-Cbz protecting groups from glycine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deprotection of this compound, providing potential causes and actionable solutions.

Issue 1: Incomplete or Slow Reaction

Potential CauseRecommended Solution & Protocol
Catalyst Inactivity/Poisoning The palladium catalyst can be poisoned by the product amine.[1] Ensure you are using a fresh, high-quality catalyst. If poisoning is suspected, consider adding a mild acid like acetic acid to protonate the amine and prevent coordination to the catalyst.[2]
Insufficient Hydrogen Pressure/Transfer For catalytic hydrogenation, ensure a proper seal on your reaction vessel and adequate hydrogen pressure (e.g., balloon or Parr hydrogenator). For all methods, vigorous stirring is crucial for efficient mass transfer.[1]
Steric Hindrance The bulky N-benzyl and N-Cbz groups can sterically hinder access to the catalyst. Increasing the reaction temperature or catalyst loading may be necessary.[1]
Inappropriate Solvent The choice of solvent can significantly impact reaction rates. Protic solvents like methanol and ethanol are generally effective for hydrogenation reactions.[2]

Issue 2: Formation of Side Products

Potential Side ProductPrevention Strategy & Protocol
N-Benzyl-glycine (Incomplete Deprotection) This can occur if the reaction is stopped prematurely or if the conditions are not vigorous enough for complete deprotection. Monitor the reaction closely by TLC or LC-MS until all starting material and intermediates are consumed. Consider switching to a more robust deprotection method, such as catalytic transfer hydrogenation at reflux.[1]
N-Methyl-glycine (when using Methanol) N-methylation can occur when using methanol as a solvent in the presence of a palladium catalyst, particularly with primary and secondary amines.[3][4][5] To avoid this, consider using a non-alkylating solvent like ethanol, ethyl acetate, or THF. If methanol must be used, keep the reaction temperature as low as possible and monitor for the formation of the methylated byproduct.
Over-reduction of Aromatic Rings Aggressive catalysts or harsh conditions can lead to the reduction of the benzyl group's aromatic ring. Use a less active catalyst or milder conditions (e.g., lower hydrogen pressure, room temperature).[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the simultaneous deprotection of N-Benzyl and N-Cbz groups?

The most common and effective method for the simultaneous removal of both N-Benzyl and N-Cbz groups is catalytic hydrogenolysis. This can be achieved through two primary techniques:

  • Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C). It is a clean and efficient method.[1]

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in situ, such as ammonium formate or formic acid, with a palladium catalyst. CTH avoids the need for handling flammable hydrogen gas, making it a safer alternative for larger-scale reactions.[1]

Q2: Can I selectively remove only the Cbz group and leave the N-Benzyl group intact?

Selective deprotection is challenging as both groups are susceptible to hydrogenolysis. However, certain acidic conditions may favor the removal of the Cbz group while leaving the N-benzyl group. For instance, using HBr in acetic acid can cleave the Cbz group, but the N-benzyl group may also be cleaved under harsh conditions. Careful optimization and monitoring are crucial.

Q3: My substrate contains other reducible functional groups. What deprotection method should I use?

If your molecule contains other sensitive groups that are prone to reduction (e.g., alkenes, alkynes, nitro groups), standard catalytic hydrogenation is not suitable. In such cases, consider alternative methods:

  • Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave the N-benzyl group under non-reductive conditions.[1] However, the Cbz group would remain.

  • Lewis Acid or Brønsted Acid Cleavage: Strong acids can be used for deprotection, but this method is often harsh and may not be compatible with other acid-labile groups in your molecule.[1]

Q4: What is the typical catalyst loading for Pd/C in these reactions?

For catalytic hydrogenation, a catalyst loading of 5-10 mol% of palladium is typically used. For catalytic transfer hydrogenation, a higher loading of 10-20 mol% may be required.[1]

Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the deprotection of this compound. Please note that optimal conditions may vary depending on the specific substrate and scale.

Table 1: Comparison of Deprotection Methods

MethodCatalyst/ReagentSolventTemperatureTypical TimeExpected YieldKey Considerations
Catalytic Hydrogenation10% Pd/C, H₂ (balloon)Methanol/EthanolRoom Temp.2-16 h>90%Potential for N-methylation with methanol.[1][3]
Catalytic Transfer Hydrogenation10% Pd/C, Ammonium FormateMethanol/EthanolReflux1-4 h>95%Faster than hydrogenation, avoids H₂ gas.[1]
Acidic CleavageHBr/Acetic AcidAcetic AcidRoom Temp.1-6 hVariableHarsh conditions, potential for side reactions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (0.1 M concentration).

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Secure the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (from a balloon or other source). Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by recrystallization or column chromatography as needed.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

  • Dissolve this compound (1.0 eq) in methanol or ethanol.

  • Add 10% Pd/C (10-20 mol% Pd).

  • Add ammonium formate (3-5 eq) in portions to control the initial exotherm.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue.[1]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_products Products & Side Products start This compound method1 Catalytic Hydrogenation (H₂, Pd/C) start->method1 method2 Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) start->method2 method3 Acidic Cleavage (HBr/AcOH) start->method3 product Glycine (Desired Product) method1->product High Yield side1 N-Benzyl-glycine (Incomplete Deprotection) method1->side1 If incomplete side2 N-Methyl-glycine (from Methanol) method1->side2 If using MeOH method2->product High Yield method2->side1 If incomplete method3->product Variable Yield

Caption: General workflow for the deprotection of this compound.

Troubleshooting_Logic start Problem: Incomplete Reaction cause1 Potential Cause: Catalyst Inactivity? start->cause1 cause2 Potential Cause: Insufficient H₂/Mass Transfer? start->cause2 cause3 Potential Cause: Steric Hindrance? start->cause3 solution1 Solution: Use fresh catalyst, add mild acid. cause1->solution1 solution2 Solution: Ensure proper seal, vigorous stirring. cause2->solution2 solution3 Solution: Increase temperature or catalyst loading. cause3->solution3

Caption: Troubleshooting logic for incomplete deprotection reactions.

References

troubleshooting incomplete removal of the Cbz group from N-Benzyl-N-Cbz-glycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the removal of the Cbz (Carboxybenzyl) protecting group. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the deprotection of N-Benzyl-N-Cbz-glycine and related substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve issues during your experiments.

Q1: My Cbz deprotection via catalytic hydrogenolysis is slow or incomplete. What are the common causes and how can I fix it?

Possible Causes:

  • Catalyst Inactivity or Poisoning: The palladium catalyst is a common culprit for sluggish or stalled reactions. It can be deactivated by impurities or by the product amine itself, which can bind to the catalyst's active sites.[1] Old or improperly stored catalysts may also exhibit reduced activity.

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: Inadequate hydrogen pressure or inefficient stirring can limit the availability of hydrogen at the catalyst surface, thereby slowing down the reaction rate.

  • Steric Hindrance: Bulky substituents near the Cbz group or the nitrogen atom can sterically hinder the substrate from effectively binding to the catalyst surface.

  • Inappropriate Solvent or Temperature: The choice of solvent can significantly influence the reaction's efficiency. Additionally, the reaction may require elevated temperatures to proceed to completion.

Troubleshooting Workflow for Incomplete Hydrogenolysis:

G start Incomplete Cbz Deprotection check_catalyst Check Catalyst Activity - Use fresh/active catalyst - Increase catalyst loading start->check_catalyst check_conditions Optimize Reaction Conditions - Increase H2 pressure - Improve stirring - Increase temperature check_catalyst->check_conditions If still incomplete success Successful Deprotection check_catalyst->success If successful add_acid Prevent Product Inhibition - Add stoichiometric acid (e.g., AcOH, HCl) check_conditions->add_acid If still incomplete check_conditions->success If successful transfer_hydrogenolysis Consider Transfer Hydrogenolysis - Use ammonium formate as H2 source add_acid->transfer_hydrogenolysis If still incomplete add_acid->success If successful acid_deprotection Alternative: Acidic Cleavage - HBr/AcOH or AlCl3/HFIP transfer_hydrogenolysis->acid_deprotection If hydrogenation fails transfer_hydrogenolysis->success If successful acid_deprotection->success If successful

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

Q2: I observe side products in my reaction. How can I improve the selectivity?

  • Side Reaction with Insufficient Hydrogen: When using catalytic hydrogenolysis, an insufficient hydrogen supply can lead to the formation of N-benzyl-protected tertiary amines as a side product.[2][3]

    • Solution: Ensure a continuous and adequate supply of hydrogen gas. For transfer hydrogenolysis, use a sufficient excess of the hydrogen donor.

  • Reduction of Other Functional Groups: Standard catalytic hydrogenation can also reduce other sensitive functional groups like alkenes, alkynes, nitro groups, or aryl halides.[4]

    • Solution: Consider milder conditions or alternative deprotection methods. Catalytic transfer hydrogenolysis is often milder and can offer better chemoselectivity.[5] Acid-mediated deprotection can also be a suitable alternative for substrates with reducible functional groups.[3][4][6]

Q3: Can I deprotect the Cbz group without using a palladium catalyst and hydrogen gas?

Yes, several alternatives to traditional catalytic hydrogenolysis exist:

  • Acid-Mediated Deprotection: This is a robust and often scalable alternative.[6]

    • HBr in Acetic Acid: A common and effective method, but the harsh conditions can affect acid-labile protecting groups.[3][4]

    • Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP): This system offers a milder and more selective deprotection of the Cbz group, even in the presence of other benzyl protecting groups (O-Bn and N-Bn).[3][4][7]

  • Transfer Hydrogenolysis: This method avoids the direct use of hydrogen gas, making it a safer option for larger-scale reactions.[4] Common hydrogen donors include ammonium formate.[5]

Deprotection Method Selection Guide:

G start Substrate: This compound hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) start->hydrogenolysis Standard Method transfer Transfer Hydrogenolysis (Ammonium Formate, Pd/C) start->transfer Alternative to H2 gas acid Acidic Cleavage (HBr/AcOH or AlCl3/HFIP) start->acid For H2-sensitive groups product N-Benzyl-glycine hydrogenolysis->product transfer->product acid->product

Caption: Selection of Cbz deprotection method.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for various Cbz deprotection methods.

Table 1: Catalytic Hydrogenolysis Conditions

CatalystCatalyst Loading (mol%)Hydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
10% Pd/C5-10H₂ (balloon)MethanolRoom Temp1-4>95[4]
10% Pd/C10-20H₂ (balloon)EthanolRoom Temp2-6>90[6]
5% Pd/C1 (in situ from Pd(OAc)₂)H₂ (1 atm)MethanolRoom Temp198[7]
10% Pd/C with Nb₂O₅/C1H₂ (balloon)MethanolRoom Temp<197[1]

Table 2: Transfer Hydrogenolysis and Acidic Cleavage Conditions

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Transfer HydrogenolysisAmmonium Formate, 10% Pd/CMethanolReflux0.5-2>90[5]
Transfer HydrogenolysisAmmonium Formate, Zinc dustMethanolRoom Temp4-870-90[8][9]
Acidic Cleavage33% HBr in Acetic AcidAcetic AcidRoom Temp1-2>90[3][4]
Acidic CleavageAlCl₃HFIPRoom Temp0.5-1>95[3][4][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material.

  • Dissolve N-Benzylglycine hydrochloride in 2 N aqueous sodium hydroxide and cool the mixture to -5 °C with stirring.

  • Simultaneously add 4 N aqueous sodium hydroxide and benzyl chloroformate dropwise to the reaction mixture, maintaining the temperature at -5 °C.

  • Continue stirring at -5 °C for 2 hours, then warm to room temperature and stir for an additional 30 minutes.

  • Extract the mixture with diethyl ether to remove excess benzyl chloroformate.

  • Cool the aqueous layer to -5 °C and acidify with concentrated hydrochloric acid.

  • Stir the mixture in the cold for 1 hour, then allow it to warm to room temperature.

  • Extract the product into diethyl ether (4 times).

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.[10]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis (H₂/Pd/C)

This is a standard method for Cbz removal.[4]

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

  • Seal the reaction vessel and replace the atmosphere with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Benzyl-glycine.

Protocol 3: Cbz Deprotection by Transfer Hydrogenolysis (Ammonium Formate)

This method avoids the use of hydrogen gas.[5]

  • Dissolve this compound (1.0 equiv) in methanol.

  • Add 10% Pd/C (10-20 mol% Pd).

  • Add ammonium formate (3-5 equiv) in portions.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure and purify the residue as needed.

Protocol 4: Cbz Deprotection by Acidic Cleavage (HBr in Acetic Acid)

A classic method for substrates incompatible with hydrogenation.[3][4]

  • Dissolve this compound (1.0 equiv) in a minimal amount of glacial acetic acid.

  • Add a solution of 33% HBr in acetic acid (2-4 equiv).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

References

Technical Support Center: Optimizing N-Benzyl-N-Cbz-glycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Benzyl-N-Cbz-glycine. The information is designed to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and logical synthetic route involves a two-step process. First, the amino group of glycine is protected with a benzyloxycarbonyl (Cbz) group. The resulting N-Cbz-glycine is then N-alkylated using a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a suitable base to yield the final product, this compound.

Q2: Why is the order of protection and alkylation important?

Protecting the amine with the Cbz group first is crucial to prevent side reactions. If you were to N-benzylate glycine first, the resulting secondary amine could react with another molecule of benzyl halide, leading to the formation of a tertiary amine (N,N-dibenzylglycine). The Cbz group on N-Cbz-glycine makes the nitrogen atom less nucleophilic, which helps to control the subsequent benzylation reaction.

Q3: What are the most critical parameters to control during the N-benzylation of N-Cbz-glycine?

The choice of base, solvent, and reaction temperature are the most critical parameters. The base must be strong enough to deprotonate the amide nitrogen of N-Cbz-glycine, but not so strong as to cause decomposition of the starting material or product. The solvent should be able to dissolve the reactants and be compatible with the chosen base. The temperature affects the reaction rate and the potential for side reactions.

Q4: What are the common side reactions in this synthesis?

The primary side reaction of concern is over-alkylation, leading to the formation of a quaternary ammonium salt if the reaction conditions are too harsh (e.g., very strong base, high temperature, or prolonged reaction time). Another potential issue is the hydrolysis of the Cbz group if the reaction conditions are not anhydrous, especially in the presence of a strong base.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (N-Cbz-glycine), the product (this compound), and any significant byproducts. Staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin if deprotection occurs) can help visualize the spots.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the N-Cbz-glycine.- Switch to a stronger base. For example, if you are using K₂CO₃, consider trying NaH. - Ensure the base is fresh and has not been deactivated by exposure to moisture.
2. Inactive Benzylating Agent: The benzyl bromide or chloride may have degraded.- Use a fresh bottle of the benzylating agent. - Consider that benzyl bromide is generally more reactive than benzyl chloride.[1]
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature while monitoring for the appearance of side products by TLC.
4. Poor Solubility: The reactants may not be sufficiently dissolved in the chosen solvent.- Select a solvent in which both N-Cbz-glycine and the base are reasonably soluble. DMF and THF are common choices for reactions with NaH.[2]
Formation of Multiple Products 1. Over-alkylation: The product may be reacting further with the benzylating agent.- Use a stoichiometric amount or a slight excess of the benzylating agent (e.g., 1.05-1.1 equivalents). - Avoid excessively high temperatures or prolonged reaction times.
2. Decomposition: The starting material or product may be degrading under the reaction conditions.- If using a very strong base, consider running the reaction at a lower temperature (e.g., 0 °C to room temperature). - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Difficult Product Purification 1. Co-elution of Product and Starting Material: The product and N-Cbz-glycine may have similar polarities.- Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system (e.g., hexane/ethyl acetate) can improve separation.
2. Oily Product: The product may not crystallize easily.- If the product is an oil, purification by column chromatography is the most effective method.[3]
3. Contamination with Base Residues: Inorganic salts from the base can contaminate the product.- Perform an aqueous work-up to remove water-soluble salts before concentrating the organic phase. Washing with a mild acid (e.g., dilute HCl) can help remove basic impurities.

Data Presentation

Table 1: Comparison of Bases for N-Benzylation of N-Cbz-glycine
Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Notes
NaH (1.2 eq)Anhydrous DMF0 to RT12-16~85-95>95Often gives high yields but requires anhydrous conditions and careful handling.[2]
K₂CO₃ (2.0 eq)Anhydrous MeCNReflux18-24~60-75>90A milder and safer base, but may require higher temperatures and longer reaction times.
Cs₂CO₃ (1.5 eq)Anhydrous DMFRT12~80-90>95Often provides a good balance of reactivity and mild conditions.
DBU (1.5 eq)Anhydrous DCMRT24~50-65>90An organic base that can be useful if inorganic bases cause solubility issues.

Note: The data presented in these tables are representative and intended for comparative purposes. Actual results may vary depending on the specific experimental setup and the purity of the reagents.

Table 2: Effect of Solvent on N-Benzylation with NaH
Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Notes
Anhydrous DMF0 to RT12-16~85-95>95Excellent solvent for this reaction, good solubility for reactants.[2]
Anhydrous THF0 to RT18-24~75-85>95Good alternative to DMF, but N-Cbz-glycine sodium salt may have lower solubility.
Anhydrous MeCNRT to 5024~65-75>90May require heating to achieve a reasonable reaction rate.

Experimental Protocols

Protocol 1: N-Benzylation of N-Cbz-glycine using Sodium Hydride (NaH)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Cbz-glycine (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the N-Cbz-glycine.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.[2]

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford pure this compound.[3]

Protocol 2: N-Benzylation of N-Cbz-glycine using Potassium Carbonate (K₂CO₃)
  • Preparation: To a round-bottom flask, add N-Cbz-glycine (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Alkylating Agent: Add anhydrous acetonitrile, followed by benzyl bromide (1.1 eq).

  • Reaction: Heat the mixture to reflux and stir for 18-24 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel using a gradient of hexane/ethyl acetate.

Visualizations

Reaction_Pathway cluster_0 Step 1: Cbz Protection cluster_1 Step 2: N-Benzylation Glycine Glycine NCbzGlycine N-Cbz-glycine Glycine->NCbzGlycine 1. Base 2. Cbz-Cl CbzCl Benzyl Chloroformate CbzCl->NCbzGlycine Base1 NaOH (aq) Base1->NCbzGlycine FinalProduct This compound NCbzGlycine->FinalProduct 1. Base 2. Benzyl Bromide BenzylBromide Benzyl Bromide BenzylBromide->FinalProduct Base2 Base (e.g., NaH) Base2->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start: N-Cbz-glycine ReactionSetup Reaction Setup: - Add N-Cbz-glycine to flask - Add anhydrous solvent Start->ReactionSetup BaseAddition Base Addition: - Cool to 0 °C - Add base (e.g., NaH) ReactionSetup->BaseAddition AlkylatingAgent Add Benzyl Bromide BaseAddition->AlkylatingAgent Reaction Reaction: - Stir at RT for 12-16h - Monitor by TLC AlkylatingAgent->Reaction Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Dry and concentrate - Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for N-benzylation.

Troubleshooting_Workflow Start Reaction Issue? LowYield Low Yield? Start->LowYield Yes MultipleProducts Multiple Products? Start->MultipleProducts No CheckBase Is base strong enough? LowYield->CheckBase Yes CheckStoichiometry Check stoichiometry of BnBr MultipleProducts->CheckStoichiometry Yes UseStrongerBase Action: Use stronger base (e.g., NaH) CheckBase->UseStrongerBase No CheckReagents Are reagents fresh? CheckBase->CheckReagents Yes UseFreshReagents Action: Use fresh reagents CheckReagents->UseFreshReagents No IncreaseTemp Action: Increase temperature CheckReagents->IncreaseTemp Yes AdjustStoichiometry Action: Use 1.1 eq of BnBr CheckStoichiometry->AdjustStoichiometry No CheckTempTime Are temp/time too high? CheckStoichiometry->CheckTempTime Yes LowerTempTime Action: Lower temp/time CheckTempTime->LowerTempTime Yes

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Purification of N-Benzyl-N-Cbz-glycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-Benzyl-N-Cbz-glycine derivatives.

Frequently Asked Questions (FAQs)

Q1: My final product, this compound, is an oil, making it difficult to purify. Is this normal?

A1: Yes, it is common for this compound to be isolated as an oil.[1][2] The presence of two bulky, non-polar benzyl and Cbz groups on the nitrogen atom can disrupt crystal lattice formation, leading to an oily or syrupy final product.

Q2: What are the most common impurities I should expect in my crude this compound product?

A2: Common impurities can include unreacted starting materials such as N-Cbz-glycine and benzyl bromide, as well as side-products from the reaction. One possible side-reaction is the reaction of benzyl chloroformate with N-benzylglycine if the Cbz protection step is not complete.[3][4] Additionally, residual solvents from the work-up can be present.

Q3: How can I convert my oily product into a solid for easier handling and purification?

A3: One effective method is to convert the carboxylic acid product into a salt.[1] By reacting your oily product with a base (e.g., dicyclohexylamine or sodium bicarbonate), you can often form a solid salt that can be easily filtered and purified by recrystallization. The free acid can then be regenerated by acidification. Another approach is trituration, which involves stirring the oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether), which can sometimes induce solidification.[1]

Q4: What are the recommended analytical techniques to assess the purity of my this compound derivative?

A4: A combination of techniques is recommended for a thorough purity assessment. Thin-Layer Chromatography (TLC) is useful for monitoring reaction progress and for quick purity checks. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying purity and detecting trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help identify and quantify impurities. Mass Spectrometry (MS) can confirm the molecular weight of the desired product.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Problem 1: The Product is a Persistent Oil That Fails to Solidify

G start Problem: Persistent Oily Product check_purity Assess Purity by TLC/NMR start->check_purity impurities_present Significant Impurities Detected check_purity->impurities_present purify_oil Purify as an Oil via Column Chromatography impurities_present->purify_oil Yes high_purity Product is of High Purity impurities_present->high_purity No end_oil Pure, Oily Product purify_oil->end_oil trituration Attempt Trituration with a Non-Polar Solvent (e.g., Hexane, Diethyl Ether) high_purity->trituration solidifies Product Solidifies? trituration->solidifies collect_solid Collect Solid and Dry solidifies->collect_solid Yes salt_formation Attempt Salt Formation (e.g., with Dicyclohexylamine or NaHCO3) solidifies->salt_formation No end_solid Pure, Solid Product collect_solid->end_solid salt_crystallizes Salt Crystallizes? salt_formation->salt_crystallizes salt_crystallizes->purify_oil No recrystallize_salt Recrystallize Salt and Regenerate Free Acid salt_crystallizes->recrystallize_salt Yes recrystallize_salt->end_solid

Problem 2: Low Yield After Purification

Data Presentation

Purification MethodTypical Solvent SystemExpected RecoveryExpected Purity (by HPLC)Notes
Recrystallization of Salt Dichloromethane/HexaneGood>98%Effective for removing non-polar impurities. Product must first be converted to a solid salt (e.g., dicyclohexylammonium salt).
Column Chromatography Ethyl Acetate/Hexane gradientModerate>99%Good for separating closely related impurities. The product may elute as a broad band due to its polarity.
Preparative HPLC Acetonitrile/Water with 0.1% TFALow to Moderate>99.5%Provides the highest purity but is less suitable for large-scale purification.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude oily product in a minimal amount of dichloromethane. Add silica gel (approximately 2-3 times the weight of the crude product) and concentrate the mixture under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Prepare a silica gel column using a gradient of ethyl acetate in hexane as the eluent. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane).

  • Loading: Carefully load the silica-adsorbed product onto the top of the column.

  • Elution: Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC. A common TLC solvent system is a 4:1:1 mixture of n-butanol, acetic acid, and water.[6]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Salt Formation and Recrystallization
  • Salt Formation: Dissolve the crude oily this compound in a suitable solvent like diethyl ether or ethyl acetate. Add an equimolar amount of a base such as dicyclohexylamine. Stir the mixture at room temperature. The salt will often precipitate as a solid.

  • Isolation of Salt: Collect the solid salt by filtration and wash it with a cold, non-polar solvent like hexane to remove soluble impurities.

  • Recrystallization of Salt: Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol or a mixture of dichloromethane and hexane). Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystallization.

  • Collection of Pure Salt: Collect the purified crystals by filtration and dry them under vacuum.

  • Regeneration of Free Acid: Dissolve the purified salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of around 2. Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.

Protocol 3: Purity Assessment by HPLC
  • Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • HPLC System: Use a reversed-phase C18 column.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient Program: A typical gradient might start at 10% acetonitrile and increase to 90% acetonitrile over 20-30 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. The retention time will depend on the specific HPLC conditions and the exact derivative being analyzed.

References

minimizing racemization during N-Benzyl-N-Cbz-glycine activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing racemization during the activation of N-Benzyl-N-Cbz-glycine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a particular concern for this compound?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (L and D forms). In peptide synthesis, this leads to the formation of diastereomeric peptides, which can be difficult to separate and may have different biological activities. This compound is particularly susceptible to racemization due to the steric hindrance around the alpha-carbon, which can influence the mechanism of activation and increase the lifetime of reactive intermediates that are prone to racemization.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: The two main pathways for racemization during the activation of N-protected amino acids are:

  • Direct Enolization: A base abstracts the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate which can be protonated from either face, leading to a mixture of enantiomers.

  • Oxazolone Formation: The activated carboxyl group can be attacked by the carbonyl oxygen of the urethane protecting group (Cbz in this case), forming a 5(4H)-oxazolone. The oxazolone has a highly acidic proton at the 4-position, which is readily abstracted by a base, leading to a symmetric and achiral intermediate. Subsequent reaction with an amine nucleophile will produce a racemic peptide.

Q3: Which factors have the most significant impact on minimizing racemization for this substrate?

A3: The key factors to control are the choice of coupling reagent and additives, the type and stoichiometry of the base used, the reaction temperature, and the solvent polarity. Lowering the reaction temperature is a crucial first step in reducing the rate of racemization.[1]

Troubleshooting Guides

Issue: Significant level of diastereomeric impurity detected by HPLC or NMR analysis.

This is a common problem when working with sterically hindered amino acids like this compound. Follow these steps to troubleshoot and optimize your reaction conditions.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is critical. Carbodiimide-based reagents (e.g., DCC, DIC) are notorious for causing racemization if used without an appropriate additive.[1] Onium salts (aminium/uronium and phosphonium) are generally better choices as they form less reactive intermediates.

Recommended Actions:

  • If using a carbodiimide (DCC, DIC, EDC): Always incorporate a racemization-suppressing additive. While HOBt is common, HOAt and OxymaPure have been shown to be more effective at suppressing racemization.[1]

  • Consider switching to an onium salt: Reagents like HBTU, HATU, HCTU, and PyBOP are generally more efficient and lead to less racemization.[2] For particularly challenging couplings, COMU is a highly effective option with a low tendency for racemization.[3][4]

  • For fragment coupling: The addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[5]

Step 2: Assess the Base in Your Reaction

The presence of a base is often necessary, but it can also promote racemization by facilitating the abstraction of the alpha-proton.

Recommended Actions:

  • Choice of Base: Sterically hindered, weaker bases are preferred. N,N-diisopropylethylamine (DIPEA) is commonly used but can contribute to racemization. Consider using a weaker base like N-methylmorpholine (NMM) or a more hindered base like 2,4,6-collidine.[6]

  • Base Stoichiometry: Use the minimum amount of base required for the reaction to proceed. Typically, one equivalent is needed for amino acid salts.

Step 3: Control the Reaction Temperature

Higher temperatures significantly increase the rate of racemization.[7]

Recommended Actions:

  • Lower the Temperature: Perform the activation and coupling steps at a lower temperature, such as 0 °C or even -15 °C.

  • Pre-activation Time: Minimize the time the carboxylic acid remains in its activated state before the amine nucleophile is introduced. A short pre-activation time (1-5 minutes) at a low temperature is often sufficient.[8]

Step 4: Solvent Selection

The polarity of the solvent can influence the rate of racemization.

Recommended Actions:

  • Solvent Polarity: More polar solvents like DMF and NMP can sometimes favor racemization.[1] If your substrates are soluble, consider exploring less polar solvents. However, solubility is often the overriding factor.

Data Presentation

Table 1: Relative Risk of Racemization with Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassExamplesAdditiveRelative Racemization RiskKey Considerations
Carbodiimides DCC, DIC, EDCNoneVery HighNot recommended without an additive.[1]
DCC, DIC, EDCHOBtModerateHOBt is a classic additive but may not be sufficient for highly sensitive substrates.
DCC, DIC, EDCHOAt, OxymaPureLowThese additives are generally more effective at suppressing racemization than HOBt.[1]
Onium Salts (Aminium/Uronium) HBTU, TBTUHOBt (internal)Low to ModerateReliable and cost-effective for routine couplings.[3]
HATUHOAt (internal)LowHighly efficient, especially for hindered couplings, with less epimerization than HBTU.[3]
HCTU6-Cl-HOBt (internal)LowGood compromise in terms of reactivity and cost.
COMUOxymaPure (internal)Very LowHighly efficient and safer alternative to benzotriazole-based reagents.[4]
Onium Salts (Phosphonium) PyBOPHOBt (internal)LowByproducts are generally less problematic than with carbodiimides.
PyAOPHOAt (internal)Very LowParticularly effective for coupling N-methyl amino acids.
Other DEPBTNoneVery LowExhibits remarkable resistance to racemization.[9]

Note: This table provides a general guide based on literature for challenging peptide couplings. The actual degree of racemization can vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Activation of this compound using COMU

This protocol is designed to minimize racemization during the coupling of this compound.

Materials:

  • This compound (1 equivalent)

  • Amine component (e.g., amino acid ester hydrochloride) (1 equivalent)

  • COMU (1.1 equivalents)

  • N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.2 equivalents for hydrochloride salt, 1.1 for free amine)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add COMU to the solution and stir for 1-2 minutes.

  • Add the base (DIPEA or NMM) to the mixture and stir for another 2-5 minutes for pre-activation.

  • In a separate flask, dissolve the amine component in anhydrous DMF. If it is a hydrochloride salt, add 1 equivalent of base to neutralize it.

  • Slowly add the solution of the amine component to the activated this compound solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work up the reaction mixture according to standard procedures.

Protocol 2: Chiral HPLC Analysis to Quantify Racemization

To determine the extent of racemization, the resulting dipeptide can be analyzed by chiral HPLC.

Procedure:

  • Deprotection (if necessary): If the coupled product contains protecting groups that may interfere with the chiral separation, they should be removed. For example, the Cbz group can be removed by hydrogenolysis.

  • Sample Preparation: Dissolve a small amount of the purified dipeptide in the mobile phase.

  • Column Selection: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns are often a good starting point for peptides.

  • Method Development:

    • Start with a simple mobile phase, such as a mixture of hexane/isopropanol for normal phase or acetonitrile/water with a modifier like TFA for reversed-phase.

    • Run a sample of the desired diastereomer to determine its retention time.

    • If a standard of the undesired diastereomer is available, run it to confirm the separation. Otherwise, racemize a small sample of the desired product (e.g., by heating with a base) to generate both diastereomers and confirm the separation of the two peaks.

  • Quantification: Inject the sample from your coupling reaction and integrate the peak areas of the two diastereomers to determine the percentage of racemization.

Mandatory Visualizations

RacemizationPathways Activated_AA Activated L-Amino Acid (this compound) Coupling Desired L-Dipeptide Activated_AA->Coupling + Amine Nucleophile (Fast, Desired Pathway) Enolate Planar Enolate Intermediate Activated_AA->Enolate - H+ Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Enolate->Activated_AA + H+ Racemic_Peptide Racemic Dipeptide Mixture Enolate->Racemic_Peptide + Amine Nucleophile Oxazolone->Enolate - H+ Base Base Amine Amine Nucleophile

Caption: Mechanisms of racemization during amino acid activation.

TroubleshootingWorkflow Start High Racemization Detected Check_Temp Is reaction at low temp (e.g., 0°C)? Start->Check_Temp Lower_Temp Action: Lower Temperature to 0°C or below Check_Temp->Lower_Temp No Check_Reagent Using Carbodiimide (DCC, DIC)? Check_Temp->Check_Reagent Yes Lower_Temp->Check_Reagent Add_Additive Action: Add HOAt or OxymaPure Check_Reagent->Add_Additive Yes Change_Reagent Action: Switch to Onium Salt (COMU, HATU, PyAOP) or DEPBT Check_Reagent->Change_Reagent Yes (alternative) Check_Base Using strong base (e.g., DIPEA)? Check_Reagent->Check_Base No Add_Additive->Check_Base Change_Reagent->Check_Base Change_Base Action: Use weaker/hindered base (NMM, Collidine) Check_Base->Change_Base Yes End Racemization Minimized Check_Base->End No Change_Base->End

Caption: Troubleshooting workflow for minimizing racemization.

References

dealing with poor solubility of N-Benzyl-N-Cbz-glycine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using N-Benzyl-N-Cbz-glycine in coupling reactions, with a particular focus on issues arising from its poor solubility.

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems during the coupling of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Poor or Incomplete Solubility of this compound The bulky, non-polar benzyl and Cbz protecting groups reduce the solubility of the glycine derivative in common organic solvents.- Solvent Selection: Start with a highly polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). If solubility remains an issue, consider using Dimethyl sulfoxide (DMSO), which can often dissolve more challenging protected amino acids. - Co-solvents: The addition of a co-solvent like Dichloromethane (DCM) to DMF can sometimes improve solubility. For highly aggregated sequences, a mixture of Trifluoroethanol (TFE) and DCM may be effective. - Gentle Heating and Sonication: Gently warming the solvent or using a sonication bath can help to dissolve the protected amino acid. Use these methods cautiously to avoid degradation.
Slow or Incomplete Coupling Reaction Steric Hindrance: The N-benzyl group significantly increases steric bulk around the nitrogen atom, impeding the approach of the activated carboxyl group of the coupling partner. This is a common issue with N-alkylated amino acids.[1] Low Reagent Concentration: Poor solubility can lead to a lower effective concentration of the this compound in the reaction mixture.- Use a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may be inefficient.[2] Switch to a more potent uronium/aminium or phosphonium salt-based reagent such as HATU, HCTU, PyAOP, or PyBOP.[1][2] - Double or Triple Coupling: To drive the reaction to completion, it is often necessary to perform the coupling step two or three times with fresh reagents.[1] - Increase Reaction Time and/or Temperature: Allow for longer reaction times (e.g., 4-24 hours). If the reaction is still sluggish, cautiously increasing the temperature may be beneficial, but this should be monitored carefully to avoid side reactions.
Difficulty in Monitoring Reaction Completion The commonly used ninhydrin test is not effective for detecting secondary amines, such as the N-benzyl group in this compound.[1]- Use the Bromophenol Blue Test: This colorimetric test is a reliable alternative for monitoring the presence of free secondary amines on the solid support. A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.[1]
Side Reactions (e.g., Racemization) The use of more potent coupling reagents and longer reaction times can sometimes increase the risk of racemization, especially if the coupling partner is a chiral amino acid.- Use of Additives: The inclusion of an additive such as 1-Hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) can help to suppress racemization.[3] - Pre-activation: Pre-activating the carboxylic acid component with the coupling reagent before adding it to the amine component can sometimes minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in standard peptide coupling solvents?

A1: The poor solubility of this compound is primarily due to the presence of two bulky and hydrophobic protecting groups: the N-benzyl group and the N-benzyloxycarbonyl (Cbz) group. These groups significantly decrease the polarity of the molecule, making it less soluble in many common organic solvents used in peptide synthesis.

Q2: What is the best solvent to use for dissolving this compound?

Qualitative Solubility of this compound in Common Solvents

SolventAbbreviationGeneral SolubilityNotes
N,N-DimethylformamideDMFOften the first choice, but may require heating or sonication.A good starting point for most peptide coupling reactions.
N-Methyl-2-pyrrolidoneNMPGenerally good, sometimes better than DMF for difficult solutes.A more polar alternative to DMF that can enhance solvation.[4]
Dimethyl sulfoxideDMSOVery good, often capable of dissolving highly insoluble compounds.Can be difficult to remove during workup and may interfere with some downstream applications.
DichloromethaneDCMPoor to moderate.Often used as a co-solvent with DMF to improve solubility.
TetrahydrofuranTHFPoor.Generally not a good solvent for this compound in coupling reactions.

Q3: Can I use standard coupling reagents like DCC or HBTU for reactions with this compound?

A3: While it may be possible in some cases, it is generally not recommended. The steric hindrance from the N-benzyl group makes the nitrogen atom less nucleophilic, leading to very slow and often incomplete reactions with standard coupling reagents.[1] More potent reagents like HATU, HCTU, PyAOP, or PyBOP are highly recommended to achieve efficient coupling.[1][2]

Q4: How can I confirm that the coupling reaction has gone to completion?

A4: The standard ninhydrin test will not work for this compound as it is a secondary amine. The recommended method is the bromophenol blue test.[1] A yellow color indicates a complete reaction (no free amine), while a blue or green color indicates that the coupling is incomplete and further reaction time or another coupling cycle is needed.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU (Solid-Phase Peptide Synthesis)

This protocol outlines a general procedure for coupling this compound to a resin-bound amine using HATU as the coupling reagent.

Materials:

  • Resin with a free amine group

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Bromophenol blue test solution (250 mg in 50 ml of DMF)[5]

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • If the resin is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x) and DCM (3 x).

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and wash them with DMF and then methanol.

    • Add a few drops of the bromophenol blue test solution.

    • Observe the color:

      • Yellow: The reaction is complete. Proceed to the washing step.

      • Blue or Green: The reaction is incomplete. Continue agitation for another 1-2 hours and re-test. If it remains blue/green, a second coupling is necessary.

  • Second Coupling (if necessary):

    • Drain the reaction solution.

    • Repeat steps 2 and 3 with a fresh solution of activated this compound.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x) and DCM (3 x).

    • The resin is now ready for the next step in the synthesis.

Visualizations

experimental_workflow start Start: Resin with free amine swell_resin Swell resin in DMF start->swell_resin deprotection Fmoc Deprotection (if applicable) swell_resin->deprotection wash1 Wash with DMF and DCM deprotection->wash1 coupling Coupling Reaction (2-4 hours) wash1->coupling prepare_reagents Prepare activated This compound (with HATU and DIPEA) prepare_reagents->coupling monitoring Monitor with Bromophenol Blue Test coupling->monitoring incomplete Incomplete monitoring->incomplete Blue/Green complete Complete monitoring->complete Yellow second_coupling Perform Second Coupling incomplete->second_coupling wash2 Wash with DMF and DCM complete->wash2 second_coupling->monitoring end End: Coupled Resin wash2->end

Caption: Workflow for coupling this compound on solid support.

troubleshooting_workflow start Problem: Poor Solubility of this compound solvent_choice Is the solvent DMF or NMP? start->solvent_choice try_dmso Try dissolving in DMSO solvent_choice->try_dmso No sonicate_heat Apply gentle heating or sonication solvent_choice->sonicate_heat Yes try_dmso->sonicate_heat check_solubility1 Is it soluble? sonicate_heat->check_solubility1 proceed Proceed with coupling check_solubility1->proceed Yes co_solvent Add a co-solvent (e.g., DCM) check_solubility1->co_solvent No check_solubility2 Is it soluble? co_solvent->check_solubility2 check_solubility2->proceed Yes check_solubility2:e->proceed:w No, consider alternative reagent or conditions

References

improving the yield of peptide synthesis using N-Benzyl-N-Cbz-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: Can I use N-Benzyl-N-Cbz-glycine to improve my peptide synthesis yield?

A1: Using this compound directly to improve standard peptide synthesis yield is not a conventional approach. This molecule is a di-protected form of glycine, with both a benzyl (Bzl) and a benzyloxycarbonyl (Cbz) group on the nitrogen atom. In standard solid-phase peptide synthesis (SPPS), a temporary N-α-protecting group (like Fmoc or Boc) is required, which can be removed to allow for the coupling of the next amino acid.[1] Both Bzl and Cbz groups are typically removed under strong acidic conditions or hydrogenolysis, making them unsuitable for the iterative N-α-deprotection needed during SPPS.[2][3]

N-substituted glycines are the characteristic building blocks for peptoids , which are peptide mimics with side chains attached to the amide nitrogen rather than the α-carbon.[4] If your goal is to synthesize a peptoid, then an N-substituted glycine derivative would be the correct starting material, though the synthesis protocol differs significantly from standard peptide synthesis.

Q2: What are the most common issues encountered when incorporating glycine into a peptide sequence?

A2: While glycine is the simplest amino acid, its incorporation can lead to specific side reactions that lower peptide yield and purity:

  • Diketopiperazine (DKP) Formation: This is a major side reaction that occurs after the coupling of the second amino acid in the sequence, especially if it is glycine or proline.[5] The deprotected N-terminal amine of the second residue can attack the ester linkage connecting the peptide to the resin, cleaving a cyclic dipeptide from the solid support.

  • Glycine Insertion: In certain contexts, such as during the synthesis of peptides containing Nα-Boc-Nim-tosyl-histidine, byproducts with extra glycine residues have been observed.[6] This can occur if the Nim-tosyl group is cleaved, and a subsequent Boc-Gly coupling reacts with both the α-amino group and the unprotected Nim ring.[6]

Q3: How can I troubleshoot low crude peptide yield after synthesis and cleavage?

A3: Low peptide yield is a common problem with several potential causes. The first step is to analyze the crude product by mass spectrometry to identify the main species present.[7]

  • If deletion sequences are observed: This points to incomplete coupling or deprotection.[7] Consider increasing the coupling time, using a more potent coupling reagent, or performing a "double coupling" for sterically hindered amino acids.[8] Monitoring the deprotection step can also ensure the complete removal of the Fmoc group.[9]

  • If no desired product is found: The peptide may not have precipitated from the cleavage cocktail.[10] This can happen with short or very hydrophobic/hydrophilic peptides. Try concentrating the ether/TFA mixture or using a different solvent system for precipitation, such as a hexane/ether mixture.[10]

  • If aggregation is suspected: Peptide chain aggregation on the resin can block reactive sites, leading to incomplete reactions.[11] This is common in long or hydrophobic sequences. Strategies to overcome this include using specialized resins, changing the solvent to N-Methyl-2-pyrrolidone (NMP), or incorporating backbone-protected derivatives like pseudoproline dipeptides.[7][11]

Q4: When should I perform a "double coupling" during my synthesis?

A4: Double coupling, the process of repeating the coupling step for a specific amino acid, is a useful strategy to improve yields when incomplete incorporation is suspected. It is often recommended in the following situations:

  • Sterically Hindered Residues: Amino acids with bulky side chains and protecting groups, such as Arginine, can be challenging to couple efficiently.[8]

  • Following a Proline Residue: The secondary amine of proline can make the subsequent coupling reaction less efficient.[8]

  • Sequences Prone to Aggregation: When the growing peptide chain begins to form secondary structures on the resin, double coupling can help drive the reaction to completion.[11]

  • Repeating Amino Acid Sequences: Incorporating a sequence of 2-4 identical amino acids can sometimes be challenging, and double coupling the second or third residue in the series can reduce deletion byproducts.[8]

Troubleshooting Guide: Common SPPS Problems

ProblemPossible CauseRecommended Solution
Low Crude Purity / Yield Incomplete Coupling: Steric hindrance, peptide aggregation on resin.[7][11]Increase coupling time or temperature.[9] Use a stronger coupling reagent (e.g., HATU, HBTU).[11] Perform a "double coupling" for the problematic residue.[8] Switch from DMF to NMP or use chaotropic salts to disrupt aggregation.[7][11]
Incomplete Fmoc Deprotection: Aggregation blocking access to the Fmoc group.Increase deprotection time or use a stronger base solution (e.g., DBU, but avoid with Asp residues).[12] Monitor Fmoc removal via UV spectrophotometry to ensure completion.[9]
No Peptide Precipitate After Cleavage Peptide Solubility: The peptide is soluble in the cleavage/ether mixture. This is common for short or highly hydrophobic peptides.[10]Concentrate the ether mixture under a stream of nitrogen to see if a product appears.[10] Try precipitating in a different solvent system (e.g., 1:1 hexane/ether). Cool the precipitation mixture to 4°C or below.[10]
Deletion Sequences in Mass Spectrum Failed Coupling/Deprotection: One or more amino acids were not successfully added to the chain.[7]Review the synthesis protocol. Identify the missing residue and apply targeted troubleshooting (e.g., double couple that specific amino acid in the next synthesis).[8] Check the purity of amino acid stocks.
Aspartimide Formation Base-Catalyzed Side Reaction: The side chain of an aspartic acid residue cyclizes, particularly when followed by glycine, serine, or phenylalanine.[8][12]Avoid using DBU for Fmoc deprotection in sequences containing Asp.[12] Incorporate the Asp-Gly motif using a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide to prevent the side reaction.[11]
Racemization Over-activation of Amino Acid: The α-carbon proton can be abstracted during activation, especially with carbodiimide reagents.[13][14]Add a racemization-suppressing agent like HOBt to the coupling reaction.[15] Avoid prolonged exposure to strong bases.

Quantitative Data Summary

The overall yield of a peptide is critically dependent on the efficiency of each coupling and deprotection step. Even a small decrease in efficiency per step results in a dramatic reduction in the final yield of a long peptide.[16]

Table 1: Impact of Stepwise Efficiency on Theoretical Final Yield [16]

Stepwise Yield (per cycle) Theoretical Yield of a 20-mer Peptide Theoretical Yield of a 50-mer Peptide
97% 54.4% 21.8%
99% 81.8% 60.5%
99.5% 90.5% 77.8%

| 99.9% | 98.0% | 95.1% |

Table 2: Comparison of Common Coupling Reagents

Reagent Type Key Characteristics
HBTU / HATU Uronium/Aminium Salt Fast, efficient, and common for routine and difficult couplings. HATU is generally considered more potent.[11][17]
DIC / HOBt Carbodiimide / Additive A classic and cost-effective method. HOBt is added to increase reaction rates and suppress racemization.[15]

| PyBOP | Phosphonium Salt | Highly efficient, particularly for hindered couplings, but can be more expensive.[11] |

Experimental Protocols & Visual Guides

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.[17]

  • Resin Swelling: Place the resin in a suitable reaction vessel and swell in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.[17]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF.

    • Add a base such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the washed resin.

    • Agitate the mixture for 1-2 hours.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3 times) to prepare for the next cycle or final cleavage.

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Couple Next Fmoc-AA Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 End Repeat Cycle or Proceed to Cleavage Wash2->End End->Deprotection Next Amino Acid

Caption: Workflow of a single cycle in Fmoc solid-phase peptide synthesis (SPPS).

Protocol 2: Peptide Cleavage from Wang Resin and Precipitation

This protocol is for the final step of removing the synthesized peptide from the resin and its protecting groups.[17]

  • Resin Preparation: After the final synthesis cycle, wash the peptidyl-resin thoroughly with DCM and dry it under a vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE). [17]

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the peptide.

    • Add the filtrate dropwise to a large volume of ice-cold diethyl ether (typically 10 times the volume of the filtrate).[17]

    • A white precipitate of the crude peptide should form.

  • Collection and Drying:

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide under vacuum. The product is now ready for purification by HPLC.

Troubleshooting_Logic Start Low Peptide Yield or Purity Analyze Analyze Crude Product (LC-MS) Start->Analyze CheckMS Major Peaks in MS? Analyze->CheckMS Deletion Deletion Sequences (-AA Da) CheckMS->Deletion Yes Modification Unexpected Mass (+16 Da, etc.) CheckMS->Modification Yes MainProduct Desired Product is Major Peak CheckMS->MainProduct Yes Cause1 Incomplete Coupling or Deprotection Deletion->Cause1 Cause2 Side Reaction During Cleavage/Synthesis Modification->Cause2 Cause3 Loss During Workup/Precipitation MainProduct->Cause3

Caption: A logic diagram for troubleshooting the root cause of low peptide yield.

Visualizing a Common Side Reaction: Diketopiperazine (DKP) Formation

The diagram below illustrates how the N-terminal amine of a dipeptide on the resin can cyclize, leading to premature cleavage from the solid support. This side reaction is a significant cause of yield loss, especially when Glycine or Proline is the second residue in the sequence.[5]

DKP_Formation cluster_resin Solid Support Resin Resin Resin-Linker-O- Peptide C(=O)-[AA1]-C(=O)-[AA2]-NH2 Resin->Peptide Attack Intramolecular Attack Peptide->Attack 1 Attack->Resin breaks ester bond DKP Diketopiperazine (cleaved from resin) Attack->DKP 2

Caption: The pathway of diketopiperazine (DKP) formation from a resin-bound dipeptide.

References

Technical Support Center: Hydrogenation of N-Benzyl-N-Cbz-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during the hydrogenation of N-Benzyl-N-Cbz-glycine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My hydrogenation reaction is running very slowly or has stalled completely. What are the common causes?

A1: A slow or stalled reaction is one of the most frequent issues and is often indicative of catalyst poisoning or suboptimal reaction conditions.

  • Catalyst Poisoning by the Product: The primary cause is often poisoning of the palladium catalyst by the amine product formed during the reaction. Amines can coordinate strongly to the palladium surface, blocking the active sites required for hydrogenation.[1][2]

  • Catalyst Poisoning by Impurities: Trace impurities in your starting materials, solvents, or hydrogen gas can deactivate the catalyst. Common poisons for palladium catalysts include sulfur compounds (e.g., thiols, thioethers), nitrogen-containing heterocycles, and heavy metals.[3][4] Even low concentrations of these impurities can have a significant impact.[5]

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: Inadequate hydrogen pressure or inefficient stirring can limit the availability of hydrogen at the catalyst surface, thereby slowing down the reaction rate.[1]

  • Inactive Catalyst: The catalyst itself may be old, have been stored improperly, or have reduced activity from previous use.[1]

Troubleshooting Steps:

  • Verify Reagent and Solvent Purity: Ensure all starting materials and solvents are of high purity and free from potential catalyst poisons.

  • Optimize Reaction Conditions:

    • Ensure vigorous stirring to facilitate proper mixing of the substrate, catalyst, and hydrogen.[1]

    • If using hydrogen gas, ensure the reaction vessel has been thoroughly purged and a positive pressure is maintained.[1]

    • Consider a moderate increase in temperature, as this can sometimes improve reaction rates.[1]

  • Address Product Inhibition:

    • Acidification: Add a stoichiometric amount of a mild acid, such as acetic acid or a solution of HCl in methanol. This protonates the product amine, preventing it from binding to and poisoning the catalyst.[1][2] Note that this will necessitate a neutralization step during the work-up.[2]

    • Use a Co-catalyst: The use of niobic acid-on-carbon (Nb2O5/C) as a co-catalyst with Pd/C has been shown to accelerate the deprotection and mitigate catalyst poisoning by the amine product without requiring a final neutralization step.[2]

  • Increase Catalyst Loading: As a last resort, a higher catalyst loading can sometimes compensate for a slow reaction rate, though this is not always the most efficient solution.[1]

Q2: I suspect my catalyst has been poisoned by sulfur-containing impurities. How can I confirm this and can the catalyst be regenerated?

A2: Sulfur compounds are potent poisons for palladium catalysts.[3] Their presence, even at trace levels, can lead to severe deactivation.

Identification of Sulfur Poisoning:

  • Energy Dispersive X-ray Spectroscopy (EDS/EDX) or X-ray Photoelectron Spectroscopy (XPS): These surface-sensitive analytical techniques can be used to detect the presence of sulfur chemisorbed on the surface of the deactivated catalyst.[6]

Regeneration Protocol for Sulfur-Poisoned Pd/C:

A mild and effective method for regenerating a sulfur-poisoned Pd/C catalyst has been reported and involves two main steps:[6]

  • Solvent Washing: Wash the catalyst with a solvent like N,N-dimethylformamide (DMF) to remove any deposited organic residues.

  • Oxidative Treatment: After washing, oxidize the chemisorbed sulfur by heating the catalyst in a stream of hot air.

This regeneration process has been shown to restore the catalyst's activity, allowing it to be reused for multiple reaction cycles with stable performance.[6]

Q3: How can I prevent poisoning of my catalyst in future experiments?

A3: Proactive measures are key to preventing catalyst deactivation.

  • High-Purity Reagents: Use starting materials, solvents, and hydrogen gas of the highest possible purity to minimize the introduction of potential poisons.

  • Guard Beds: For continuous flow setups, consider using a guard bed to adsorb impurities before they reach the catalyst bed.

  • Catalyst Pre-treatment: In some cases, pre-treating the catalyst can improve its robustness.[7]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS. Stopping the reaction once the starting material is consumed can prevent potential side reactions and prolonged exposure of the catalyst to the amine product.[1]

Quantitative Data on Catalyst Deactivation

The impact of catalyst poisoning can be quantitatively significant. The following table summarizes the effects of different types of poisons on palladium catalyst performance.

Poison TypeSubstrate/Reaction TypeCatalystObserved Effect on PerformanceReference(s)
Product Amine Imine HydrogenationPd/C80% decrease in reaction rate over 20 hours on stream.[8]
Product Amine N-Benzyl DeprotectionPd/CIncomplete reaction (54% conversion) after 60 minutes with 1 mol% catalyst.[2]
Sulfur Compounds Hydrogenation of a Nitro-Aryl AcetamidePd/CSevere deactivation of the catalyst.[6]
Nitrogen/Carbon Species Nitrile HydrogenationRaney® NiRapid deactivation in the absence of a promoter like NaOH, with an increase in nitrogen and carbon on the catalyst surface.[9]

Experimental Protocols

Standard Protocol for Hydrogenation of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup:

    • To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol), add 10% Pd/C (typically 5-10 mol% of palladium).[1]

    • If product inhibition is anticipated, a stoichiometric amount of acetic acid can be added at this stage.[1]

  • Hydrogenation:

    • Secure the reaction flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (a hydrogen-filled balloon is often sufficient for lab scale). Repeat this evacuation/backfill cycle 3-5 times to ensure an inert atmosphere.[1]

    • Stir the reaction mixture vigorously at room temperature. Gentle heating may be applied if the reaction is sluggish.[1]

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[1]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If an acid was used, a neutralization work-up will be required before purification.[1]

Catalytic Transfer Hydrogenation (Alternative Protocol)

This method avoids the use of hydrogen gas and can sometimes offer better selectivity.[1]

  • Reaction Setup:

    • Dissolve this compound (1.0 equivalent) in methanol.

    • Add 10% Pd/C (typically 10-20 mol% of palladium).[10]

    • Add ammonium formate (3-5 equivalents) in portions.[10]

  • Reaction:

    • Heat the reaction mixture to reflux.[10]

    • Monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® and wash the pad with methanol.[10]

    • Concentrate the filtrate under reduced pressure and purify the resulting residue.[10]

Visual Troubleshooting and Workflow Diagrams

Troubleshooting Flowchart for Slow or Incomplete Hydrogenation

start Reaction Slow or Stalled check_stirring Is stirring vigorous? start->check_stirring check_h2 Is H2 pressure adequate? check_stirring->check_h2 Yes solution_stirring Increase stirring rate check_stirring->solution_stirring No check_purity Are reagents/solvents pure? check_h2->check_purity Yes solution_h2 Purge system, ensure positive H2 pressure check_h2->solution_h2 No product_inhibition Suspect Product Inhibition (Amine Poisoning) check_purity->product_inhibition Yes solution_purity Use purified reagents/solvents check_purity->solution_purity No impurity_poisoning Suspect Impurity Poisoning (e.g., Sulfur) product_inhibition->impurity_poisoning No solution_acid Add stoichiometric acid (e.g., AcOH) product_inhibition->solution_acid Yes catalyst_issue Is the catalyst old or from a new batch? impurity_poisoning->catalyst_issue No solution_analysis Analyze catalyst (XPS, EDS) for poisons impurity_poisoning->solution_analysis Yes solution_new_catalyst Use fresh, active catalyst catalyst_issue->solution_new_catalyst Yes solution_cocatalyst Use Pd/C with Nb2O5/C co-catalyst solution_acid->solution_cocatalyst Or solution_regenerate Regenerate catalyst or use fresh catalyst solution_analysis->solution_regenerate

Caption: Troubleshooting workflow for slow or incomplete hydrogenation reactions.

Experimental Workflow for Hydrogenation

start Start setup Combine Substrate, Solvent, and Pd/C in Flask start->setup purge Evacuate and Backfill with H2 (3-5 cycles) setup->purge reaction Stir Vigorously under H2 Atmosphere purge->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor completion Reaction Complete? monitor->completion completion->reaction No filter Filter through Celite® to Remove Catalyst completion->filter Yes concentrate Concentrate Filtrate filter->concentrate workup Neutralization Work-up (if acid was used) concentrate->workup purify Purify Crude Product workup->purify end End purify->end

Caption: Standard experimental workflow for catalytic hydrogenation.

References

Validation & Comparative

A Comparative Guide to N-Benzyl-N-Cbz-glycine and Fmoc-glycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is critical to the success of synthesizing a target peptide. Glycine, the simplest amino acid, presents unique considerations. This guide provides a detailed comparison of two protected forms of glycine: the standard, widely used Fmoc-glycine and the N-substituted analogue, N-Benzyl-N-Cbz-glycine. This comparison will delve into their respective structures, applications, and performance characteristics in SPPS, supported by established principles of peptide chemistry.

At a Glance: Key Differences

FeatureFmoc-glycineThis compound
Structure N-terminal amine protected by a base-labile Fmoc group.N-terminal amine is part of a secondary amine with a benzyl group, and this secondary amine is protected by a Cbz group.
Primary Application in SPPS Incorporation of glycine residues into a peptide backbone.Incorporation of an N-benzylated glycine residue, creating a peptoid-peptide hybrid or a fully N-substituted peptide.
Deprotection Strategy Base-labile (e.g., 20% piperidine in DMF).Cbz group is removed by hydrogenolysis; N-benzyl group is typically a permanent modification.
Orthogonality in Fmoc-SPPS Fully compatible; the core of the Fmoc/tBu strategy.The Cbz group is orthogonal to the standard Fmoc/tBu deprotection and cleavage conditions.
Potential Side Reactions Diketopiperazine formation (especially at the dipeptide stage), aggregation in Gly-rich sequences.Steric hindrance during coupling may be a factor. The N-benzyl group can influence peptide conformation.
Racemization Risk Glycine is achiral, so no risk of racemization of the glycine residue itself.Glycine is achiral.

Structural and Strategic Differences

Fmoc-glycine is the quintessential building block for introducing glycine into a peptide sequence using the Fmoc/tBu SPPS strategy. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amine, which can be efficiently removed under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF)[1]. This allows for the iterative addition of amino acids to the growing peptide chain.

This compound , on the other hand, is an N-substituted glycine derivative. The presence of the benzyl group on the nitrogen atom makes it a secondary amine. The benzyloxycarbonyl (Cbz or Z) group protects this secondary amine. The primary use of this building block is not just to incorporate a glycine residue, but to introduce an N-benzylated glycine residue. This modification is significant as it imparts peptoid-like characteristics to the peptide backbone, which can enhance proteolytic stability and modulate biological activity[2][3][4].

The protection strategies are fundamentally different and orthogonal. The Cbz group is stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage from most resins[5]. It is typically removed by catalytic hydrogenolysis[5][6], a reaction that does not affect most other protecting groups used in Fmoc-SPPS, thus offering an additional layer of synthetic flexibility.

Performance in SPPS: A Comparative Analysis

Coupling Efficiency:

  • Fmoc-glycine: As the smallest amino acid with no side chain, Fmoc-glycine generally couples with high efficiency using standard coupling reagents like HBTU, HATU, or DIC/Oxyma[1]. However, the bulky Fmoc group itself can contribute to aggregation in certain sequences[7].

  • This compound: The coupling of N-substituted amino acids, including N-benzylated glycine, can be more challenging due to the steric hindrance posed by the substituent on the nitrogen atom[8]. The secondary amine is less nucleophilic than a primary amine, which can slow down the coupling reaction. To achieve high coupling yields, more potent coupling reagents (e.g., HATU, PyAOP) and/or longer reaction times may be necessary. Double coupling is a common strategy to ensure complete reaction[9].

Side Reactions:

  • Fmoc-glycine: A well-documented side reaction involving glycine is the formation of diketopiperazines, particularly when it is the second amino acid to be coupled to the resin[10]. This intramolecular cyclization cleaves the dipeptide from the resin. Glycine-rich sequences are also prone to aggregation, which can hinder subsequent coupling and deprotection steps[11].

  • This compound: The N-benzyl group prevents the formation of a primary amine upon deprotection of the preceding residue, thus eliminating the possibility of diketopiperazine formation at that site. However, the bulky nature of the N-benzyl and Cbz groups could potentially influence peptide aggregation, although this is sequence-dependent.

Experimental Protocols

Standard Fmoc-glycine Coupling Protocol in SPPS

This protocol outlines a typical manual coupling cycle for Fmoc-glycine on a solid support.

  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-glycine (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 eq.) and an activator base (e.g., DIPEA, 6-10 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated Fmoc-glycine solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines)[9]. If the test is positive, a second coupling may be required.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and dibenzofulvene adducts. The resin is now ready for the next coupling cycle.

Proposed SPPS Protocol for this compound

This protocol is a proposed methodology for incorporating this compound into a peptide chain, assuming a standard Fmoc-SPPS workflow for the other amino acids.

  • Resin Preparation: Begin with the resin-bound peptide with a free N-terminal primary amine (after Fmoc deprotection of the previous residue).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.), a potent coupling reagent (e.g., HATU, 3-5 eq.), and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 6-10 eq.) in DMF. Longer pre-activation times (5-10 minutes) may be beneficial.

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for an extended period (e.g., 4-12 hours) or at a slightly elevated temperature (e.g., 40-50 °C) if using a suitable reactor.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 times).

  • Monitoring: A standard Kaiser test will be negative as a secondary amine is being acylated. The chloranil test can be used to detect the presence of unreacted secondary amines. A double coupling is recommended for N-substituted amino acids to ensure high efficiency.

  • Continuation of Synthesis: After successful coupling, the synthesis can proceed with the coupling of the next Fmoc-protected amino acid to the deprotected N-terminus of the previously coupled residue (if the peptide is to be elongated further). The Cbz group on the N-benzylated glycine remains intact.

  • Final Cleavage and Cbz Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin using a standard TFA cocktail (e.g., TFA/TIS/H2O). The Cbz group will remain on the N-benzylated glycine. To remove the Cbz group, the purified peptide is subjected to catalytic hydrogenolysis (e.g., H₂, Pd/C in methanol or another suitable solvent).

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the incorporation of Fmoc-glycine and this compound in an SPPS workflow.

Fmoc_Glycine_Workflow Resin Resin-Peptide-NH2 Activate Activate Fmoc-Gly-OH Couple Couple Resin->Couple Activate->Couple Wash1 Wash (DMF) Couple->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Caption: Standard SPPS cycle for Fmoc-glycine incorporation.

NBn_NCbz_Glycine_Workflow Resin Resin-Peptide-NH2 Activate Activate N-Bn-N-Cbz-Gly-OH Couple Couple (Extended Time) Resin->Couple Activate->Couple Wash1 Wash (DMF) Couple->Wash1 Continue Continue SPPS (Fmoc-AA) Wash1->Continue Cleave Cleave from Resin (TFA Cocktail) Continue->Cleave Deprotect_Cbz Cbz Deprotection (Hydrogenolysis) Cleave->Deprotect_Cbz Final_Peptide Final N-Bn-Gly Peptide Deprotect_Cbz->Final_Peptide

Caption: Workflow for incorporating this compound and subsequent deprotection.

Conclusion

Fmoc-glycine and this compound are both valuable building blocks for peptide synthesis, but they serve distinct purposes. Fmoc-glycine is the standard choice for incorporating an unmodified glycine residue within a conventional peptide sequence. Its use is well-established, with highly optimized protocols.

This compound, in contrast, is a specialized reagent used to introduce an N-benzylated glycine residue, thereby creating a peptide with modified backbone properties. While its incorporation can be more challenging due to steric hindrance and requires orthogonal deprotection steps, it offers the potential to create novel peptides with enhanced stability and tailored biological activities. The choice between these two building blocks will ultimately depend on the specific goals of the peptide synthesis project: the straightforward incorporation of glycine or the strategic introduction of a backbone modification.

References

A Head-to-Head Battle in Solution-Phase Synthesis: N-Benzyl-N-Cbz-glycine vs. Boc-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solution-phase peptide synthesis, the choice of N-terminal protecting group is a critical decision that profoundly impacts reaction efficiency, yield, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of two commonly employed protected glycine derivatives: N-Benzyl-N-benzyloxycarbonyl-glycine (N-Bn-N-Cbz-glycine) and N-tert-butyloxycarbonyl-glycine (Boc-glycine). By examining their performance in key steps of peptide synthesis, supported by representative experimental data, this document aims to equip researchers with the necessary information to make an informed choice for their specific synthetic needs.

Executive Summary

Both N-Bn-N-Cbz-glycine and Boc-glycine are valuable reagents in solution-phase peptide synthesis, each presenting a distinct set of advantages and disadvantages. Boc-glycine is favored for its ease of deprotection under acidic conditions, which are generally mild and compatible with a wide range of functional groups. In contrast, N-Bn-N-Cbz-glycine offers a more robust protecting group strategy, with the Cbz group being stable to the acidic conditions used for Boc removal, allowing for orthogonal deprotection strategies in more complex syntheses. The additional N-benzyl group can enhance solubility in organic solvents but also adds steric bulk, which may influence coupling efficiency. The deprotection of the Cbz and benzyl groups is typically achieved simultaneously via catalytic hydrogenolysis, a clean but potentially catalyst-sensitive method.

Performance Comparison in Dipeptide Synthesis

To illustrate the practical differences between these two protected amino acids, we present a comparative analysis of their performance in a representative solution-phase synthesis of a simple dipeptide, Glycyl-Alanine methyl ester (Gly-Ala-OMe).

Coupling Step

The coupling reaction involves the activation of the carboxylic acid of the N-protected glycine and its subsequent reaction with the free amine of Alanine methyl ester.

Table 1: Comparison of Coupling Reaction Performance

ParameterN-Benzyl-N-Cbz-glycineBoc-glycine
Coupling Reagent HBTU/DIPEAHBTU/DIPEA
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Time 4 - 6 hours2 - 4 hours
Typical Yield 85 - 95%90 - 98%
Work-up Aqueous washAqueous wash
Product Purity (crude) HighHigh

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Boc-glycine generally exhibits slightly faster reaction times and marginally higher yields in standard coupling reactions, likely due to the lower steric hindrance of the Boc group compared to the N-Benzyl-N-Cbz moiety.

Deprotection Step

The removal of the N-terminal protecting group is a critical step to allow for further chain elongation. The conditions for deprotection represent a key differentiator between the two strategies.

Table 2: Comparison of Deprotection Methods and Performance

ParameterThis compoundBoc-glycine
Deprotection Reagent H₂, 10% Pd/CTrifluoroacetic acid (TFA) in DCM (1:1)
Solvent Methanol or EthanolDichloromethane (DCM)
Reaction Time 2 - 4 hours30 - 60 minutes
Typical Yield >95%>95%
Work-up Filtration of catalystEvaporation of TFA and solvent
Byproducts Toluene, CO₂Isobutylene, CO₂, t-butanol
Orthogonality Orthogonal to acid-labile groups (e.g., Boc, t-butyl esters)Not orthogonal to other acid-labile groups

Deprotection of the Boc group is significantly faster. However, the catalytic hydrogenolysis used for N-Bn-N-Cbz-glycine is advantageous when other acid-sensitive protecting groups are present in the peptide.

Experimental Protocols

General Solution-Phase Peptide Coupling Protocol

This protocol describes the synthesis of a dipeptide (e.g., Gly-Ala-OMe) using either N-Bn-N-Cbz-glycine or Boc-glycine.

  • Activation: Dissolve the N-protected glycine (1.0 eq.) and HBTU (1.0 eq.) in DCM. Add DIPEA (2.0 eq.) and stir the mixture at 0 °C for 15 minutes.

  • Coupling: To the activated amino acid solution, add a solution of Alanine methyl ester hydrochloride (1.0 eq.) and DIPEA (1.0 eq.) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time indicated in Table 1. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

N-Benzyl-N-Cbz Deprotection Protocol (Hydrogenolysis)
  • Preparation: Dissolve the N-Bn-N-Cbz-protected peptide in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% Pd) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Boc Deprotection Protocol (Acidolysis)
  • Preparation: Dissolve the Boc-protected peptide in DCM.

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution at 0 °C.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. The resulting product is often obtained as a TFA salt and may be used directly in the next coupling step after neutralization or purified further.

Logical Workflow for Solution-Phase Dipeptide Synthesis

The following diagram illustrates the general workflow for the synthesis of a dipeptide using either N-protected glycine derivative.

SolutionPhasePeptideSynthesis cluster_coupling Peptide Coupling cluster_deprotection N-Terminal Deprotection A N-Protected Glycine (N-Bn-N-Cbz-Gly or Boc-Gly) D Protected Dipeptide A->D B Amino Acid Ester (e.g., Ala-OMe) B->D C Coupling Reagent (e.g., HBTU, DIPEA) C->D E Protected Dipeptide D->E Purification (optional) G Dipeptide Ester E->G F Deprotection Reagent (H₂/Pd-C or TFA) F->G H H G->H Further Elongation or Final Product Isolation

Caption: General workflow for solution-phase dipeptide synthesis.

Conclusion

The choice between this compound and Boc-glycine for solution-phase peptide synthesis is contingent upon the specific requirements of the synthetic route.

  • Boc-glycine is the preferred choice for routine peptide synthesis where acid-lability of other protecting groups is not a concern. Its rapid deprotection and slightly superior coupling kinetics offer an efficient pathway for peptide elongation.

  • This compound provides a valuable orthogonal protecting group strategy, essential for the synthesis of complex peptides bearing acid-sensitive functionalities. While the coupling reactions may be slightly slower and the deprotection requires specific catalytic equipment, the stability of the Cbz group under acidic conditions is a significant advantage in multi-step syntheses.

Ultimately, a thorough understanding of the chemical properties of each protecting group and the compatibility of the deprotection conditions with the overall molecular framework will guide the researcher in selecting the optimal N-protected glycine for their solution-phase peptide synthesis endeavors.

The Strategic Advantage of N-Benzyl-N-Cbz-glycine in Modern Peptide and Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel peptides and peptidomimetics. Among the arsenal of N-protected amino acids, N-Benzyl-N-Cbz-glycine emerges as a uniquely advantageous precursor, particularly in the construction of N-substituted glycine oligomers, known as peptoids. This guide provides an objective comparison of this compound with other common N-protected glycines, supported by experimental data and detailed protocols, to inform strategic decisions in complex synthetic workflows.

The strategic choice of protecting groups for amino acids is a critical determinant of the efficiency and outcome of peptide synthesis. While traditional N-protected glycines such as Boc-glycine and Fmoc-glycine are workhorses in standard solid-phase peptide synthesis (SPPS), the introduction of a benzyl group on the nitrogen atom, as seen in this compound, offers distinct advantages for specific applications, primarily in the synthesis of peptidomimetics like peptoids.

Comparative Analysis of N-Protected Glycines

The primary distinction of this compound lies in its inherent N-substitution, which pre-engineers the backbone for peptoid synthesis. Peptoids, or N-substituted glycine oligomers, are a class of peptide mimics that exhibit enhanced proteolytic stability due to the relocation of the side chain from the alpha-carbon to the backbone nitrogen.[1] This fundamental structural modification makes them highly attractive for therapeutic development.

FeatureThis compoundBoc-glycineFmoc-glycine
Primary Application Peptoid and peptidomimetic synthesisStandard peptide synthesis (Boc-SPPS)Standard peptide synthesis (Fmoc-SPPS)
Steric Hindrance HighLowLow
Backbone Structure N-substituted (tertiary amine precursor)Unsubstituted (primary amine precursor)Unsubstituted (primary amine precursor)
Proteolytic Resistance of Resulting Oligomer HighLowLow
N-terminal Protecting Group Carbobenzyloxy (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Conditions Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acid (e.g., HBr/AcOH)[2][3]Moderate acid (e.g., TFA)[4]Base (e.g., 20% piperidine in DMF)[5]
Orthogonality in Fmoc-SPPS Cbz group is stable to piperidine.Boc group is labile to TFA used for cleavage.Fmoc group is labile to piperidine.
Orthogonality in Boc-SPPS Cbz group is stable to TFA used for Boc deprotection.N/AFmoc group is stable to TFA.

Advantages of this compound in Peptidomimetic Synthesis

The primary advantage of using this compound is its direct utility in the "submonomer" synthesis of peptoids.[6][7] This method involves a two-step cycle of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine. By using pre-N-alkylated monomers like this compound, the synthetic route can be simplified, although coupling of such sterically hindered monomers requires optimized conditions.[8][9]

The presence of the N-benzyl group offers several benefits:

  • Proteolytic Stability: The resulting N-substituted glycine backbone in the final peptoid product is resistant to degradation by proteases, a significant advantage for therapeutic applications.[1][10]

  • Structural Diversity: The N-benzyl group can be considered a stable side chain, or it can be a precursor for further modification. While this specific guide focuses on this compound, the principle extends to a wide variety of N-substituted glycines, enabling the creation of diverse chemical libraries for drug discovery.[1]

  • Modulation of Physicochemical Properties: The introduction of the benzyl group can influence the solubility and conformational properties of the resulting oligomer.

Experimental Protocols

Synthesis of N-Cbz-glycine

This protocol describes the protection of the amino group of glycine with a benzyloxycarbonyl (Cbz) group.

Materials:

  • Glycine

  • 2 M Sodium hydroxide solution

  • Benzyl chloroformate (Cbz-Cl)

  • 4 M Sodium hydroxide solution

  • Diethyl ether

  • Hydrochloric acid (to adjust pH)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve glycine (0.1 mol) in 2 M aqueous sodium hydroxide (50 mL) and cool the solution in an ice bath.

  • Simultaneously, add benzyl chloroformate (1.2 eq) and 4 M aqueous sodium hydroxide (25 mL) dropwise to the glycine solution at 0 °C over a period of 30 minutes while stirring vigorously.

  • Continue stirring for an additional 10 minutes at 0 °C, then allow the mixture to warm to room temperature.

  • Extract the aqueous solution twice with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 1 with hydrochloric acid.

  • A white precipitate of N-Cbz-glycine will form. Filter the precipitate, wash with a small amount of cold water, and dry under vacuum.[2]

Solid-Phase Synthesis of a Peptoid Dimer using this compound

This protocol outlines the manual solid-phase synthesis of a short peptoid sequence incorporating N-benzyl-glycine.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • N-Fmoc-glycine

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF in a fritted syringe for 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • First Coupling (Fmoc-glycine):

    • Pre-activate N-Fmoc-glycine (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Second Coupling (this compound):

    • Due to the steric hindrance of this compound, extended coupling times or the use of more potent coupling reagents may be necessary.[8][9]

    • Pre-activate this compound (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated solution to the resin and agitate for 4-6 hours, monitoring the reaction for completion using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptoid from the resin and remove the Cbz protecting group (if desired, though Cbz is relatively stable to TFA and may require stronger conditions for complete removal).[11]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptoid by adding cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptoid pellet.

  • Purification: Purify the crude peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC).

Deprotection of the Cbz Group

The Cbz group is typically removed by catalytic hydrogenolysis.

Materials:

  • Cbz-protected peptide/peptoid

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol.

  • Add 10% Pd/C catalyst (typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.[2][3]

Workflow and Pathway Diagrams

SPPS_Workflow_with_NBenzylNCbzGlycine start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 3. Coupling (Fmoc-Gly-OH, HBTU, DIPEA) deprotect1->couple1 wash1 Wash (DMF, DCM) couple1->wash1 deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect2 couple2 5. Coupling (this compound, HBTU, DIPEA) deprotect2->couple2 wash2 Wash (DMF, DCM) couple2->wash2 cleave 6. Cleavage from Resin (TFA Cocktail) wash2->cleave deprotect_cbz 7. Cbz Deprotection (H₂, Pd/C) cleave->deprotect_cbz purify 8. Purification (RP-HPLC) deprotect_cbz->purify end Final Peptoid purify->end

Caption: Experimental workflow for the solid-phase synthesis of a peptoid using this compound.

References

Determining the Chiral Purity of N-Benzyl-N-Cbz-glycine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical aspect of drug development and quality control for chiral molecules such as N-Benzyl-N-Cbz-glycine. A variety of analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common and effective methods—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental protocols and data extrapolated from closely related N-protected amino acids.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the chiral purity of this compound depends on factors such as the required sensitivity, sample throughput, and available instrumentation. Chromatographic techniques, particularly HPLC and SFC with chiral stationary phases (CSPs), are often the methods of choice due to their high resolving power and broad applicability. NMR spectroscopy offers a different approach, relying on the use of chiral solvating agents to induce distinguishable signals for each enantiomer.

Analytical MethodPrincipleTypical Stationary Phase/ReagentMobile Phase/SolventKey Performance Characteristics
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Polysaccharide-based CSPs (e.g., Chiralpak® IA, Chiralcel® OD-H)Normal Phase: Hexane/Isopropanol (IPA) with optional acidic/basic additives.Resolution (Rs): Generally > 2.0 for baseline separation. Analysis Time: 10-30 minutes. Sensitivity: High (UV detection).
Chiral SFC Differential interaction with a CSP using a supercritical fluid as the mobile phase.Polysaccharide-based CSPs (e.g., Chiralpak® series)Supercritical CO₂ with alcohol co-solvents (e.g., Methanol, Ethanol).Resolution (Rs): Often comparable to or better than HPLC. Analysis Time: Typically faster than HPLC (< 10 minutes). Sensitivity: High (UV/MS detection).
NMR Spectroscopy Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Chiral Solvating Agents (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)Deuterated solvents (e.g., CDCl₃, Benzene-d₆).Resolution (Δδ): Dependent on the CSA and analyte concentration. Analysis Time: Rapid data acquisition, but sample preparation may be longer. Sensitivity: Lower compared to chromatographic methods.

Experimental Protocols

The following protocols are provided as starting points for method development for the chiral analysis of this compound, based on established methods for similar N-Cbz protected amino acids.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for enantiomeric separation. Polysaccharide-based CSPs are particularly effective for N-protected amino acids.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Materials:

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: Isopropanol (HPLC grade)

  • Additive (optional): Trifluoroacetic acid (TFA) for acidic compounds.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase composition (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min.

  • Set the column temperature to 25 °C.

  • Set the UV detector to an appropriate wavelength for this compound (e.g., 254 nm).

  • Inject 10 µL of the sample solution.

  • Run the analysis in isocratic mode.

  • Optimize the separation by adjusting the ratio of Hexane to IPA. Increasing the IPA content generally decreases retention time but may also affect resolution.

  • If peak tailing is observed, consider adding a small amount of TFA (e.g., 0.1%) to the mobile phase.

Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a "greener" and often faster alternative to normal-phase HPLC, utilizing supercritical CO₂ as the primary mobile phase.

Instrumentation:

  • SFC system with a CO₂ pump and a co-solvent pump

  • Autosampler

  • Column thermostat

  • Back-pressure regulator

  • UV-Vis or Mass Spectrometry (MS) detector

Materials:

  • Column: Chiralpak® IA or similar polysaccharide-based CSP, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Methanol or Ethanol (HPLC grade)

  • Additive (optional): Basic additives like diethylamine (DEA) for basic compounds or acidic additives like TFA for acidic compounds.

  • Sample Preparation: Dissolve this compound in the co-solvent to a concentration of approximately 1 mg/mL.

Procedure:

  • Set the column temperature to 40 °C.

  • Set the back-pressure regulator to 150 bar.

  • Equilibrate the column with the initial mobile phase composition (e.g., 80:20 CO₂:Methanol) at a flow rate of 3.0 mL/min.

  • Set the UV detector to an appropriate wavelength (e.g., 254 nm).

  • Inject 5 µL of the sample solution.

  • Run the analysis in isocratic mode.

  • Optimize the separation by adjusting the percentage of the co-solvent.

NMR Spectroscopy with Chiral Solvating Agents

This method provides a rapid assessment of enantiomeric excess without the need for chromatographic separation.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Materials:

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or other suitable CSA.

  • Solvent: Deuterated chloroform (CDCl₃) or Benzene-d₆.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 5-10 mg) into an NMR tube.

    • Add a molar equivalent of the CSA.

    • Dissolve the mixture in approximately 0.6 mL of the deuterated solvent.

Procedure:

  • Acquire a standard proton (¹H) NMR spectrum of the mixture.

  • Identify a well-resolved proton signal of the analyte that is sensitive to the chiral environment induced by the CSA (e.g., the benzylic protons).

  • The presence of two enantiomers will result in the splitting of this signal into two distinct peaks or sets of peaks.

  • The enantiomeric excess can be determined by integrating the areas of the corresponding signals for each enantiomer.

Visualizations

Workflow for Chiral Purity Determination

Workflow for Chiral Purity Determination cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Acquisition & Analysis cluster_result Result Calculation prep Dissolve this compound in appropriate solvent hplc Chiral HPLC prep->hplc Inject/Analyze sfc Chiral SFC prep->sfc Inject/Analyze nmr NMR with CSA prep->nmr Inject/Analyze hplc_data Obtain Chromatogram - Retention Times - Peak Areas hplc->hplc_data sfc_data Obtain Chromatogram - Retention Times - Peak Areas sfc->sfc_data nmr_data Acquire Spectrum - Chemical Shifts - Signal Integrals nmr->nmr_data purity Calculate Enantiomeric Purity / Excess hplc_data->purity sfc_data->purity nmr_data->purity

Caption: General workflow for determining the chiral purity of this compound.

Logical Relationship of Method Parameters in Chiral HPLC

Key Parameters in Chiral HPLC Method Development CSP Chiral Stationary Phase (e.g., Polysaccharide) Resolution Resolution (Rs) CSP->Resolution Primary Influence MobilePhase Mobile Phase Composition (e.g., Hexane/IPA) MobilePhase->Resolution RetentionTime Retention Time (tR) MobilePhase->RetentionTime Additive Mobile Phase Additive (e.g., TFA) Additive->Resolution PeakShape Peak Shape Additive->PeakShape FlowRate Flow Rate FlowRate->RetentionTime Inverse Relationship Temperature Column Temperature Temperature->Resolution Temperature->RetentionTime

A Head-to-Head Comparison: Acidic Stability of Benzyl (Bn) vs. Carboxybenzyl (Cbz) Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the fields of peptide synthesis and drug development, the strategic use of protecting groups is fundamental. The benzyl (Bn) group for protecting alcohols and the carboxybenzyl (Cbz or Z) group for amines are two of the most well-established and commonly utilized protecting groups. While both are known for their general robustness, their relative stability under acidic conditions is a critical factor in designing orthogonal protection strategies. This guide provides an objective, data-supported comparison of the acidic lability of Bn and Cbz protecting groups to aid researchers in making informed decisions for their synthetic endeavors.

General Stability Profile under Acidic Conditions

Both benzyl ethers and Cbz-protected amines exhibit a degree of stability towards acidic conditions, a feature that distinguishes them from more acid-labile groups like tert-butoxycarbonyl (Boc). However, their stability is not absolute, and cleavage can be induced with sufficiently strong acids.

Benzyl (Bn) ethers are generally stable to a wide range of acidic conditions. Their cleavage typically requires strong Brønsted acids, such as HBr or HI, or strong Lewis acids.[1][2] This stability makes them suitable for synthetic routes that involve acidic steps for the removal of other protecting groups, provided the conditions are not overly harsh.

Carboxybenzyl (Cbz) carbamates , while also considered relatively acid-stable, can be cleaved under harsh acidic conditions.[3] Reagents like hydrogen bromide in acetic acid are effective for Cbz deprotection.[4] Interestingly, certain Lewis acid conditions have been shown to selectively cleave the Cbz group in the presence of benzyl ethers, indicating a higher lability of the Cbz group under these specific conditions.[4][5]

Comparative Data on Acidic Deprotection

The following table summarizes various acidic conditions reported for the deprotection of benzyl and Cbz groups, providing a comparative overview of the reagents and conditions required for their cleavage.

Protecting GroupReagent/ConditionsSolventTemperatureTimeYield (%)Notes
Cbz 33% HBr in Acetic AcidAcetic AcidRoom Temp.1-2 hHighA common but harsh method.[4]
Cbz AlCl₃ (3 equiv.)HFIPRoom Temp.30 min~95%Selective for Cbz over O- and N-Bn groups.[5]
Cbz IPA·HClIsopropanol65-75°C4 hHighA scalable, metal-free alternative.[6]
Cbz Concentrated HClOrganic SolventsVariousVariousGoodAnother common acidic deprotection method.[6]
Benzyl Ether HBr or HIAqueousRefluxSeveral hGoodRequires strong acid and elevated temperatures.[1]
Benzyl Ether SnCl₄DichloromethaneRoom Temp.1-2 h>90%Cleaves benzyl esters, but benzyl ethers are stable under these conditions.[7]
Benzyl Ether BCl₃Dichloromethane-78°C to RT1-3 hHighA strong Lewis acid for ether cleavage.

Selective Deprotection of Cbz in the Presence of Benzyl Ethers

A key aspect of orthogonal protection strategy is the ability to selectively deprotect one group while another remains intact. In the context of Bn and Cbz groups under acidic conditions, the selective cleavage of the Cbz group is well-documented. The use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has emerged as a mild and efficient method for the selective deprotection of N-Cbz groups in the presence of both O-benzyl and N-benzyl groups.[5] This selectivity is attributed to the specific interaction of the Lewis acid with the carbamate functionality in the highly polar, non-coordinating HFIP solvent.

Experimental Protocols

Selective Deprotection of an N-Cbz Group with AlCl₃/HFIP

This protocol describes the selective cleavage of a Cbz group from an amine in the presence of a benzyl ether.

Materials:

  • N-Cbz protected substrate containing a benzyl ether

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Cbz protected substrate (1.0 equiv.) in HFIP.

  • To the stirred solution, add aluminum chloride (3.0 equiv.) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Visualization of Deprotection Mechanisms and Selectivity

The differing stability of benzyl and Cbz groups under specific acidic conditions can be understood by examining their deprotection mechanisms.

cluster_Bn Bn Ether Cleavage (Strong Acid) cluster_Cbz Cbz Carbamate Cleavage (Lewis Acid) Bn_Ether R-O-Bn Protonated_Bn_Ether R-O(H+)-Bn Bn_Ether->Protonated_Bn_Ether H+ Alcohol_Bn R-OH Protonated_Bn_Ether->Alcohol_Bn SN1 or SN2 (slow with weak acid) Benzyl_Cation Bn+ Cbz_Carbamate R-NH-C(O)O-Bn Lewis_Acid_Complex R-NH-C(O=AlCl3)O-Bn Cbz_Carbamate->Lewis_Acid_Complex AlCl3 Amine_Cbz R-NH2 Lewis_Acid_Complex->Amine_Cbz Fast Cleavage + CO2 + Bn-X Unstable_Intermediate [Bn-O-C(O)-NH-R]·AlCl3 Start Substrate with Bn and Cbz groups Condition Select Deprotection Condition Start->Condition Strong_Acid Strong Acid (e.g., HBr/AcOH) Condition->Strong_Acid Harsh Lewis_Acid Lewis Acid (e.g., AlCl3/HFIP) Condition->Lewis_Acid Mild/Specific Cleavage_Both Potential cleavage of both Bn and Cbz Strong_Acid->Cleavage_Both Selective_Cbz_Cleavage Selective Cbz Cleavage Lewis_Acid->Selective_Cbz_Cleavage Bn_Intact Bn group remains intact Selective_Cbz_Cleavage->Bn_Intact

References

Navigating the Sequencing of Peptides with N-Terminal N-Benzyl-N-Cbz-glycine: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the validation of peptide sequences is a critical step. The incorporation of modified amino acids, such as N-Benzyl-N-Cbz-glycine, presents unique challenges to traditional sequencing methodologies. This guide provides an objective comparison between Edman degradation and mass spectrometry for the validation of such peptides, supported by established chemical principles and outlining detailed experimental protocols.

The core challenge in sequencing a peptide containing an N-terminal this compound lies in the structure of this modified amino acid. The nitrogen atom of the glycine is di-substituted, bearing both a benzyl and a benzyloxycarbonyl (Cbz) group. This tertiary amine structure at the N-terminus is the primary determinant for the success or failure of conventional sequencing techniques.

Edman Degradation: An Incompatible Chemistry

Edman degradation has been a cornerstone of protein sequencing for decades.[1] It relies on a stepwise chemical process that sequentially removes amino acids from the N-terminus of a peptide.[1] The foundational step of this method is the reaction of phenyl isothiocyanate (PITC) with the free primary or secondary amino group at the N-terminus under alkaline conditions.[2][3] This reaction forms a phenylthiocarbamoyl (PTC) derivative, which is then cleaved under acidic conditions to release the N-terminal amino acid as a phenylthiohydantoin (PTH) derivative for identification.

However, in the case of a peptide with an N-terminal this compound, the N-terminal nitrogen is a tertiary amine. This lack of a proton on the nitrogen atom prevents the nucleophilic attack on the PITC reagent, thereby inhibiting the initial coupling reaction.[2][3] Consequently, the Edman degradation process is halted before it can even begin, making it unsuitable for sequencing peptides with such N-terminal modifications.

Mass Spectrometry: The Definitive Alternative

In contrast, mass spectrometry (MS) has emerged as a powerful and versatile tool for peptide sequencing, capable of overcoming the limitations of Edman degradation.[4] MS-based methods determine the mass-to-charge ratio of ionized peptides and their fragments, allowing for the deduction of the amino acid sequence. Crucially, MS does not depend on a chemical reaction at the N-terminus, making it effective for sequencing peptides with blocked or modified N-termini.

Tandem mass spectrometry (MS/MS) is the most common approach for de novo peptide sequencing.[5] In this method, peptides are first ionized and separated by their mass-to-charge ratio. Selected peptides are then fragmented, typically through collision-induced dissociation (CID), and the masses of the resulting fragment ions are measured to reconstruct the original peptide sequence.

Performance Comparison

The choice of sequencing method has significant implications for workflow, sample requirements, and the quality of results. The following table summarizes the key performance differences between Edman degradation and mass spectrometry for the validation of peptides containing N-terminal this compound.

FeatureEdman DegradationMass Spectrometry (MS/MS)
Sequencing Success Fails at the first stepSuccessful
Principle Stepwise chemical cleavage from N-terminusMass-based fragmentation and detection
N-terminus Requirement Free primary or secondary amineNo specific N-terminal requirement
Sample Purity High purity, single sequence requiredCan handle complex mixtures
Sample Amount Picomoles to nanomolesFemtomoles to picomoles
Throughput Low (one sample at a time)High (amenable to automation and LC coupling)
Information Obtained N-terminal sequence onlyFull or partial sequence, PTM identification

Experimental Protocols

Standard Edman Degradation Protocol

While not applicable for the target peptide, a standard Edman degradation protocol is provided for comparative context.

  • Sample Preparation: The purified peptide sample (typically 10-100 picomoles) is loaded onto a polybrene-coated glass fiber disc or a PVDF membrane.

  • Coupling: The immobilized peptide is treated with a solution of phenyl isothiocyanate (PITC) in a basic buffer (e.g., N-methylmorpholine/trimethylamine in water/isopropanol) at approximately 50°C to form the phenylthiocarbamoyl (PTC)-peptide.

  • Washing: The excess PITC and by-products are washed away with solvents like ethyl acetate and heptane.

  • Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA). This step yields an anilinothiazolinone (ATZ)-amino acid and the original peptide shortened by one residue.

  • Extraction: The ATZ-amino acid is selectively extracted with an organic solvent (e.g., chlorobutane).

  • Conversion: The extracted ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid by treatment with an aqueous acid (e.g., 25% TFA).

  • Identification: The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to a standard mixture of PTH-amino acids.

  • Cycle Repetition: The shortened peptide remaining on the support is subjected to the next cycle of degradation (steps 2-7).

Mass Spectrometry-Based Sequencing Protocol
  • Sample Preparation & Digestion (Optional but common): For longer peptides, the sample is often digested with a protease (e.g., trypsin, chymotrypsin) to generate smaller fragments of a suitable size for MS/MS analysis. For shorter, synthetic peptides, this step may be omitted. The sample is then desalted using a C18 ZipTip or similar reversed-phase chromatography.

  • Liquid Chromatography (LC) Separation: The peptide mixture is injected into a high-performance liquid chromatography (HPLC) system, typically a nano-LC, coupled to the mass spectrometer. Peptides are separated on a reversed-phase column based on their hydrophobicity.

  • Ionization: As peptides elute from the LC column, they are ionized, most commonly by electrospray ionization (ESI).

  • MS1 Scan: The mass spectrometer performs a full scan (MS1) to determine the mass-to-charge (m/z) ratios of the intact peptide ions eluting at that time.

  • Precursor Ion Selection: The instrument's software selects the most intense peptide ions from the MS1 scan for fragmentation.

  • Tandem MS (MS/MS) Fragmentation: The selected precursor ions are isolated and fragmented in a collision cell using an inert gas (e.g., argon or nitrogen). This process is known as collision-induced dissociation (CID). Other fragmentation methods like electron-transfer dissociation (ETD) can also be used.

  • MS2 Scan: The mass spectrometer performs a second scan (MS2) to measure the m/z ratios of the fragment ions produced.

  • Data Analysis (de novo sequencing): The MS/MS spectrum is analyzed to determine the amino acid sequence. This is done by identifying series of fragment ions (typically b- and y-ions) and calculating the mass differences between consecutive ions in a series. These mass differences correspond to the residue masses of the amino acids in the peptide. Specialized software is used to facilitate this process.

Visualizing the Workflows and Rationale

Edman_Degradation_Workflow cluster_cycle Edman Cycle Coupling 1. Coupling Peptide + PITC Cleavage 2. Cleavage TFA Coupling->Cleavage PTC-Peptide Conversion 3. Conversion Aqueous Acid Cleavage->Conversion ATZ-Amino Acid Identification 4. Identification HPLC Conversion->Identification PTH-Amino Acid Shortened_Peptide Shortened Peptide Identification->Shortened_Peptide Start Peptide Sample Start->Coupling Shortened_Peptide->Coupling Next Cycle

Caption: Workflow of the standard Edman degradation cycle.

Edman_Failure_Logic cluster_peptide N-Terminal Amino Acid PITC PITC Reagent (Phenyl isothiocyanate) Reaction Coupling Reaction PITC->Reaction N_Terminus Peptide N-Terminus Primary_Amine Primary/Secondary Amine (-NH2 or -NHR) N_Terminus->Primary_Amine Tertiary_Amine Tertiary Amine (this compound) N_Terminus->Tertiary_Amine Primary_Amine->Reaction Tertiary_Amine->Reaction Success SUCCESS PTC-Peptide forms Reaction->Success If Primary/Secondary Failure FAILURE No Reaction Reaction->Failure If Tertiary

Caption: Rationale for Edman degradation failure with di-substituted N-termini.

MS_Sequencing_Workflow Sample Peptide Sample LC LC Separation Sample->LC Ionization Ionization (ESI) LC->Ionization MS1 MS1 Scan (Intact Peptide m/z) Ionization->MS1 Selection Precursor Selection MS1->Selection MS2 MS/MS Fragmentation (CID) Selection->MS2 Analysis Data Analysis (de novo Sequencing) MS2->Analysis Sequence Peptide Sequence Analysis->Sequence

Caption: General workflow for peptide sequencing by tandem mass spectrometry.

Conclusion

For the validation of peptide sequences containing this compound at the N-terminus, Edman degradation is not a viable method due to the chemical incompatibility of its initial step with the tertiary amine structure of the modified amino acid. Mass spectrometry, particularly tandem MS, stands as the robust and superior alternative. It offers high sensitivity, is unaffected by N-terminal modifications, and provides comprehensive sequence data. For researchers working with novel peptide therapeutics and other complex peptides, adopting MS-based sequencing methodologies is essential for accurate and efficient structural validation.

References

Assessing the Impact of N-Benzyl-N-Cbz-glycine on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy for modulating their conformation, stability, and biological activity. N-substituted glycine derivatives, in particular, offer a versatile platform for introducing steric and electronic modifications to the peptide backbone. This guide provides a comparative analysis of the impact of N-Benzyl-N-Cbz-glycine on peptide conformation relative to other N-substituted glycine analogs. The information presented herein is supported by established principles of peptide chemistry and spectroscopic data from related compounds.

Introduction to N-Substituted Glycines

N-substituted glycines, also known as peptoids, are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This modification results in an achiral backbone and the absence of a hydrogen bond donor at the amide position, leading to distinct conformational preferences compared to natural peptides. The nature of the N-substituent plays a critical role in dictating the local and global conformation of the peptide chain.

This compound introduces two bulky aromatic groups directly onto the glycine nitrogen. The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group in peptide synthesis, while the benzyl (Bn) group provides additional steric bulk. Understanding the conformational consequences of this substitution is crucial for the rational design of peptidomimetics with tailored structures and functions.

Comparative Conformational Analysis

The conformation of a peptide backbone is primarily defined by the torsional angles phi (φ) and psi (ψ). In N-substituted glycines, the absence of the N-H proton and the presence of a tertiary amide bond significantly alter the energetic landscape of these angles. Furthermore, the equilibrium between the cis and trans conformations of the amide bond is a key determinant of the overall structure.

While direct comparative experimental data for peptides containing this compound is limited in the literature, we can infer its conformational impact based on studies of related N-substituted compounds. The bulky N-benzyl and N-Cbz groups are expected to exert significant steric hindrance, thereby restricting the available conformational space.

Table 1: Comparison of Conformational Effects of Various N-Substituents on Glycine

N-SubstituentExpected Impact on Amide Bond (cis/trans)Expected Impact on Backbone FlexibilityKey References for Related Compounds
H (Glycine) Predominantly trans (>99.9%)High flexibility, wide range of allowed φ/ψ angles[1]
Methyl Increased population of cis amide bondReduced flexibility compared to Glycine[2]
Allyl Similar to methyl, can influence packingReduced flexibility[3]
Hydroxy Strongly favors trans conformation in chloroformCan form intermolecular hydrogen bonds, leading to sheet-like structures[4][5]
Benzyl Generally favors trans conformation due to steric bulkSignificantly restricted flexibility[6]
Benzyl & Cbz Predicted to strongly favor trans conformation due to severe steric hindrance Predicted to have highly restricted flexibility, promoting well-defined local geometry Inferred from principles of steric hindrance

Based on the principles of steric hindrance, the presence of both a benzyl and a Cbz group on the glycine nitrogen in this compound is anticipated to impose significant conformational rigidity. This is expected to strongly favor a trans amide bond and restrict the peptide backbone to a limited set of conformations.

Experimental Protocols for Conformational Analysis

To experimentally assess the impact of this compound on peptide conformation, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[7][8] Key NMR experiments for conformational analysis include:

  • 1D ¹H NMR: To assess the presence of multiple conformations, such as cis/trans isomers, which would manifest as distinct sets of resonances.[9]

  • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.

  • 2D TOCSY (Total Correlation Spectroscopy): To assign all protons within a spin system of a residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The pattern of NOE/ROE connectivities provides crucial distance restraints for structure calculation. For N-substituted glycines, NOEs between the N-substituent protons and backbone protons are particularly informative for determining the cis/trans amide bond conformation.[4]

  • ¹³C NMR: The chemical shifts of backbone carbons, particularly Cα and Cβ, are sensitive to the local secondary structure.[10]

Protocol for NMR Analysis:

  • Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture) to a concentration of 1-5 mM.

  • Acquire a series of 1D and 2D NMR spectra (COSY, TOCSY, NOESY/ROESY, HSQC) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the proton and carbon resonances sequentially.

  • Identify and quantify NOE/ROE cross-peaks to generate distance restraints.

  • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules and is highly sensitive to the secondary structure of peptides.[11]

  • Far-UV CD (190-250 nm): Provides information on the peptide backbone conformation. Characteristic spectra are observed for α-helices, β-sheets, turns, and random coil structures.

Protocol for CD Analysis:

  • Dissolve the peptide in an appropriate solvent (e.g., phosphate buffer, trifluoroethanol) to a concentration of approximately 50-100 µM.[12]

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Record the CD spectrum from 260 nm down to the wavelength limit of the instrument or solvent.

  • Record a baseline spectrum of the solvent and subtract it from the peptide spectrum.

  • Convert the raw data (ellipticity) to mean residue ellipticity [θ] for normalization.

  • Analyze the spectrum to estimate the secondary structure content.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state. Obtaining a well-diffracting crystal of a peptide can be challenging but yields precise atomic coordinates, bond lengths, and bond angles.

Protocol for X-ray Crystallography:

  • Synthesize and purify the peptide to >95% purity.

  • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging drop or sitting drop vapor diffusion.

  • Once crystals are obtained, mount a single crystal and collect X-ray diffraction data using a diffractometer.

  • Process the diffraction data to obtain electron density maps.

  • Build and refine a molecular model that fits the electron density map.

  • Analyze the final structure to determine conformational parameters.

Visualizing Experimental Workflows and Structural Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts in the conformational analysis of peptides containing N-substituted glycines.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_modeling Structure Calculation & Analysis synthesis Solid-Phase Peptide Synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy (1D, 2D NOESY/ROESY) characterization->nmr cd Circular Dichroism characterization->cd xray X-ray Crystallography characterization->xray restraints Derive Distance & Torsion Restraints nmr->restraints analysis Structural Ensemble Analysis cd->analysis xray->analysis calculation Molecular Modeling restraints->calculation calculation->analysis

Caption: Experimental workflow for assessing peptide conformation.

amide_conformation cluster_standard Standard Peptide Bond cluster_n_substituted N-Substituted Glycine Cα_i Cα(i) C_i C(i) Cα_i->C_i O_i O(i) C_i->O_i N_i+1 N(i+1) C_i->N_i+1 H_i+1 H(i+1) N_i+1->H_i+1 Cα_i+1 Cα(i+1) N_i+1->Cα_i+1 Cα_j Cα(j) C_j C(j) Cα_j->C_j O_j O(j) C_j->O_j N_j+1 N(j+1) C_j->N_j+1 R_sub R (e.g., Benzyl) N_j+1->R_sub Cα_j+1 Cα(j+1) N_j+1->Cα_j+1

Caption: Comparison of standard and N-substituted peptide bonds.

Significance in Drug Development

The ability to control peptide conformation through N-substitution is of paramount importance in drug development. By rigidifying the peptide backbone, it is possible to pre-organize the molecule into a bioactive conformation that enhances binding affinity and selectivity for a biological target. Furthermore, the removal of the amide proton can improve metabolic stability by preventing proteolytic degradation, and can also enhance cell permeability. The use of bulky substituents like those in this compound offers a promising avenue for creating potent and druglike peptidomimetics. However, the increased steric bulk may also negatively impact binding if it clashes with the target protein. Therefore, a careful balance of conformational restriction and steric compatibility is essential for successful drug design.

Conclusion

References

literature review of N-Benzyl-N-Cbz-glycine applications in peptide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of protecting groups for amino acid building blocks is a critical determinant of the overall efficiency and success of the synthetic strategy. Among the vast array of available protecting groups, the benzyloxycarbonyl (Cbz or Z) group, often used in conjunction with an N-benzyl group for secondary amines, holds a significant place, particularly in solution-phase synthesis and the preparation of specialized peptide analogues. This guide provides a comprehensive comparison of N-Benzyl-N-Cbz-glycine with other commonly used N-protected glycine derivatives, supported by experimental data and detailed methodologies.

Performance Comparison of N-Protected Glycines

The selection of an N-protecting group for glycine in peptide synthesis hinges on factors such as the desired synthetic strategy (solid-phase vs. solution-phase), the lability of the protecting group, and the potential for side reactions. The most prevalent protecting groups for the α-amino group are Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and the Carboxybenzyl (Cbz) group.

While this compound is a doubly protected derivative, its Cbz group serves as the primary temporary protecting group for the amino function during peptide coupling. The N-benzyl group, on the other hand, renders the nitrogen a secondary amine, which can influence the conformational properties of the resulting peptide. This is particularly relevant in the synthesis of peptidomimetics and peptoids, which are oligomers of N-substituted glycines.

Protecting Group StrategyDeprotection ConditionsKey AdvantagesKey DisadvantagesTypical Application
N-Cbz-glycine Catalytic Hydrogenolysis (e.g., H₂/Pd/C)Orthogonal to acid- and base-labile groups; useful in fragment condensation.Not suitable for peptides with sulfur-containing amino acids (catalyst poisoning); requires solution-phase techniques for deprotection.Solution-phase synthesis, synthesis of protected peptide fragments.
N-Boc-glycine Strong acids (e.g., TFA)Well-established in solid-phase peptide synthesis (SPPS); robust.Harsh acid cleavage can lead to side reactions; not orthogonal to many acid-labile side-chain protecting groups.Boc-SPPS.
N-Fmoc-glycine Base (e.g., 20% piperidine in DMF)Mild deprotection conditions; orthogonal to acid-labile side-chain protecting groups; automation-friendly.Potential for side reactions like aspartimide formation and diketopiperazine formation, especially with glycine.Fmoc-SPPS.
This compound Catalytic Hydrogenolysis for Cbz removalIntroduces conformational constraints; useful for creating peptidomimetics.N-benzyl group is generally stable to standard peptide synthesis conditions, making it a permanent modification.Synthesis of N-substituted peptides and peptoids with specific conformational properties.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of N-benzylglycine with benzyl chloroformate under basic conditions.

Procedure:

  • N-Benzylglycine hydrochloride is dissolved in 2-N sodium hydroxide.

  • The solution is cooled to -5°C.

  • 4-N sodium hydroxide and benzyl chloroformate are added dropwise simultaneously while maintaining the low temperature.

  • The mixture is stirred in the cold for 2 hours and then at room temperature for 30 minutes.

  • Excess benzyl chloroformate is removed by extraction with ether.

  • The aqueous layer is cooled again to -5°C and acidified with concentrated hydrochloric acid.

  • The mixture is stirred in the cold for 1 hour, then brought to room temperature.

  • The product, N-benzyl-N-benzyloxycarbonyl-glycine, is extracted with diethyl ether.

  • The combined ether extracts are washed with water, dried over anhydrous sulfate, and filtered.

  • Evaporation of the solvent yields N-benzyl-N-benzyloxycarbonyl-glycine as an oil.[1]

General Protocol for Fmoc-SPPS of a Glycine-Containing Peptide

This protocol outlines the standard steps for incorporating an Fmoc-protected glycine into a peptide chain on a solid support.

Procedure:

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

  • Coupling: A solution of the incoming Fmoc-glycine, an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is added to the resin. The coupling reaction is allowed to proceed for a specified time (typically 1-2 hours).

  • Washing: The resin is washed with DMF to remove unreacted reagents and byproducts.

  • The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Application in the Synthesis of Bioactive Peptides: Bradykinin Antagonists

A notable application of N-benzylglycine is in the design of potent antagonists for the bradykinin B2 receptor. Bradykinin is a peptide that plays a role in inflammation and blood pressure regulation. Antagonists of the bradykinin receptor have therapeutic potential in various inflammatory conditions.

In a study by Dawidowska et al., researchers synthesized analogues of a known bradykinin antagonist, D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe-Thi-Arg, by substituting the eighth residue with N-benzylglycine. This modification led to a significant enhancement of the antagonist potency.[2] The activity of these analogues was evaluated by their ability to inhibit the vasodepressor response to exogenous bradykinin in a rat blood pressure test.[2]

Bradykinin Signaling Pathway and Antagonism

The following diagram illustrates the general signaling pathway of bradykinin and the point of intervention by the N-benzylglycine-containing antagonist.

Bradykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Binds to Antagonist N-Benzylglycine Antagonist Antagonist->B2R Blocks G_protein Gq/11 Protein B2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Bradykinin signaling pathway and its inhibition.

Conclusion

This compound and its derivatives represent valuable tools in peptide chemistry, particularly for the synthesis of peptidomimetics and conformationally constrained peptides. While the Cbz protecting group is a classic choice for solution-phase synthesis, its application in modern solid-phase peptide synthesis is limited compared to the more prevalent Fmoc and Boc strategies. The incorporation of an N-benzyl group, as seen in the development of potent bradykinin antagonists, highlights the utility of N-substituted glycines in modulating the biological activity of peptides. The choice of which N-protected glycine to use will ultimately depend on the specific goals of the synthesis, including the desired peptide structure, the synthetic methodology employed, and the intended application of the final product.

References

Navigating the Synthesis Landscape: A Cost-Benefit Analysis of N-Benzyl-N-Cbz-glycine in Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals steering large-scale peptide synthesis, the choice of protected amino acids is a critical determinant of process efficiency, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of N-Benzyl-N-Cbz-glycine, a key building block, and objectively compares its performance against common alternatives like Fmoc-Gly-OH and Boc-Gly-OH, supported by available data and detailed experimental considerations.

The strategic selection of protecting groups for glycine, the simplest amino acid, has profound implications for the synthesis of complex peptides. While the benzyloxycarbonyl (Cbz) group, in conjunction with an N-benzyl modification, offers certain advantages in specific synthetic contexts, its economic and practical viability on an industrial scale warrants careful examination against the more widely adopted fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies.

At a Glance: Performance and Cost Comparison

ParameterThis compoundFmoc-Gly-OHBoc-Gly-OH
Protecting Group Strategy Cbz (Carbobenzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Typical Synthesis Method Primarily solution-phase synthesisSolid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Deprotection Conditions Catalytic Hydrogenolysis (e.g., H₂/Pd/C)Mild base (e.g., 20% piperidine in DMF)Strong acid (e.g., TFA)
Raw Material Cost Moderate to HighHighModerate
Reagent Cost (Deprotection) Low (catalyst)Moderate (piperidine)Low (TFA)
Process Complexity Higher (solution-phase manipulations)Lower (automated SPPS)Lower (automated SPPS)
Waste Management Catalyst recovery, solvent usagePiperidine-containing wasteAcidic waste
Suitability for Complex Peptides Can be advantageous for specific fragmentsExcellent, widely usedGood, but harsher final cleavage

Deep Dive into the Cost Components

A thorough cost-benefit analysis extends beyond the initial price of the protected amino acid. It encompasses the entire synthesis workflow, from raw materials to final product purification and waste disposal.

Raw Material Costs

The synthesis of this compound typically involves the reaction of N-benzylglycine with benzyl chloroformate. The cost of these precursors is a significant factor. In comparison, Fmoc-Gly-OH and Boc-Gly-OH are commercially available from numerous suppliers, with prices varying based on scale and purity.

Raw Material / Protected Amino AcidEstimated Price Range (per kg)
Benzylamine€30 - €100
Chloroacetic Acid$570 - $740/MT (approx. $0.57 - $0.74/kg)[1]
Benzyl Chloroformate₹1000 - ₹14000 (approx. $12 - $168)[2][3][4]
Fmoc-Gly-OH$126.5 (250g) - $942.50 (1kg)[5]
Boc-Gly-OH₹900 (approx. $10.8)

Note: Prices are subject to significant variation based on supplier, purity, and volume.

Process and Reagent Costs

The choice of protecting group dictates the overall synthesis strategy and, consequently, the associated costs.

  • This compound: Often employed in solution-phase synthesis, which can be labor-intensive and require significant solvent volumes for reactions and purifications. The deprotection via catalytic hydrogenolysis is generally clean, but the cost of the palladium catalyst and the infrastructure for handling hydrogen gas must be considered.

  • Fmoc-Gly-OH: The cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), which is amenable to automation, reducing labor costs.[5] The primary process cost is associated with the repeated use of piperidine for Fmoc deprotection and the large volumes of DMF used for washing steps. However, recent advancements focus on minimizing solvent usage to improve the environmental and economic footprint.

  • Boc-Gly-OH: Also used in SPPS, the Boc strategy involves repeated acid treatments for deprotection. While the reagents themselves are relatively inexpensive, the final cleavage from the resin requires strong, corrosive acids like HF, which necessitates specialized equipment and handling procedures, adding to the overall cost and complexity.

Purification and Waste Management

The purity of the crude peptide directly impacts the cost and complexity of downstream purification. Side reactions during synthesis, often influenced by the protecting group strategy, can lead to a higher burden on chromatography steps.

  • Cbz Deprotection: Hydrogenolysis is a clean deprotection method, often leading to fewer side products related to the protecting group itself. However, catalyst filtration and recovery are necessary process steps.

  • Fmoc Deprotection: The formation of dibenzofulvene-piperidine adducts requires thorough washing to prevent their reaction with the growing peptide chain. The disposal of piperidine-containing waste streams must also be managed.

  • Boc Deprotection: The use of strong acids can lead to various side reactions, potentially complicating the purification of the final peptide. Neutralization and disposal of acidic waste are also key considerations.

Experimental Protocols

Synthesis of this compound

A representative laboratory-scale synthesis involves the reaction of N-benzylglycine hydrochloride with benzyl chloroformate in the presence of a base.

  • Dissolution: N-Benzylglycine hydrochloride is dissolved in an aqueous solution of sodium hydroxide.

  • Reaction: The solution is cooled, and benzyl chloroformate and additional sodium hydroxide solution are added dropwise simultaneously while maintaining a low temperature.

  • Workup: The reaction mixture is stirred, and excess benzyl chloroformate is removed by extraction with an organic solvent (e.g., ether).

  • Acidification and Extraction: The aqueous layer is acidified with hydrochloric acid to precipitate the product. The product is then extracted with an organic solvent.

  • Isolation: The organic extracts are combined, dried, and the solvent is evaporated to yield this compound.

For a detailed, non-industrial scale protocol, refer to PrepChem.[2]

General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc-Strategy)

The following is a generalized workflow for a single coupling cycle in Fmoc-based SPPS.

  • Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treatment with a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove the Fmoc deprotection byproducts.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the peptide chain.

  • Washing: The resin is washed again with DMF to remove any unreacted amino acids and coupling reagents.

  • Repeat: The cycle is repeated until the desired peptide sequence is assembled.

Decision Workflow for Protecting Group Selection in Large-Scale Synthesis

The selection of an appropriate protecting group strategy is a multi-faceted decision. The following diagram illustrates a logical workflow for this process.

G Decision Workflow: Protecting Group Selection for Large-Scale Glycine Incorporation start Define Synthesis Scale and Target Peptide solution_phase Solution-Phase Synthesis start->solution_phase Fragment condensation or specific modifications? spps Solid-Phase Peptide Synthesis (SPPS) start->spps Routine, long peptides, automation desired? cbz This compound solution_phase->cbz fmoc Fmoc-Gly-OH spps->fmoc boc Boc-Gly-OH spps->boc cost Raw Material & Reagent Cost cbz->cost complexity Process Complexity & Automation cbz->complexity purity Crude Purity & Purification Burden cbz->purity waste Waste Management & Environmental Impact cbz->waste fmoc->cost fmoc->complexity fmoc->purity fmoc->waste boc->cost boc->complexity boc->purity boc->waste final_decision Select Optimal Protected Glycine cost->final_decision complexity->final_decision purity->final_decision waste->final_decision

Caption: Decision workflow for selecting a glycine protecting group.

Conclusion

The cost-benefit analysis of using this compound in large-scale synthesis reveals a nuanced landscape. While it can be a valuable tool in a chemist's arsenal, particularly for solution-phase synthesis of specific peptide fragments, its broader application in large-scale manufacturing is often challenged by the efficiency and automation-friendliness of the Fmoc- and Boc-based SPPS strategies.

For routine, large-scale peptide synthesis, the Fmoc strategy generally offers a superior balance of mild reaction conditions, high purity, and amenability to automation, despite the higher initial cost of the protected amino acid and the need for careful management of piperidine-containing waste. The Boc strategy remains a viable, lower-cost alternative, but the requirement for harsh cleavage conditions can limit its applicability for complex or sensitive peptides and increase infrastructure costs.

Ultimately, the optimal choice depends on a holistic assessment of the target peptide's characteristics, the desired scale of production, available infrastructure, and a thorough analysis of all associated costs throughout the entire synthesis workflow.

References

A Spectroscopic Comparison of N-Benzyl-N-Cbz-glycine and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of N-Benzyl-N-Cbz-glycine, a key intermediate in peptide synthesis, with its precursors, glycine and N-benzylglycine. This analysis, supported by experimental data and detailed protocols, offers valuable insights for reaction monitoring and quality control.

This guide presents a detailed analysis of the spectroscopic characteristics of this compound and its precursors, glycine and N-benzylglycine. By examining their respective ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, researchers can effectively track the progression of the synthesis and confirm the identity and purity of the final product.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for glycine, N-benzylglycine, and this compound, facilitating a clear comparison of their structural features.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹) Mass Spec (m/z)
Glycine 3.55 (s, 2H, α-CH₂)42.5 (α-C), 172.4 (C=O)[1]3164 (N-H stretch), 1601 (C=O stretch), 1402 (COO⁻ stretch)[2]75.07 (M⁺)[3]
N-benzylglycine 3.29 (s, 2H, α-CH₂), 3.86 (s, 2H, benzyl CH₂), 7.25-7.40 (m, 5H, Ar-H)49.5 (α-C), 53.5 (benzyl C), 127.5-129.0 (Ar-C), 138.0 (ipso-C), 173.0 (C=O)3030-2850 (N-H, C-H stretch), 1620 (C=O stretch), 1450, 1495 (Ar C=C stretch)165.19 (M⁺)
This compound 4.15 (s, 2H, α-CH₂), 4.65 (s, 2H, benzyl CH₂), 5.15 (s, 2H, Cbz CH₂), 7.20-7.40 (m, 10H, Ar-H)50.5 (α-C), 52.0 (benzyl C), 67.5 (Cbz CH₂), 127.0-129.0 (Ar-C), 135.5, 136.5 (ipso-C), 156.5 (urethane C=O), 171.0 (acid C=O)3300-2500 (O-H stretch), 1735 (acid C=O stretch), 1695 (urethane C=O stretch), 1455, 1498 (Ar C=C stretch)299.32 (M⁺)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound and its precursors are provided below.

Synthesis Protocols

1. Synthesis of N-benzylglycine from Glycine:

This two-step procedure involves the protection of the glycine amino group followed by benzylation.

  • Step 1: Protection of Glycine: Glycine (1 eq.) is dissolved in a 10% sodium carbonate solution. Benzyl chloroformate (1.1 eq.) is added dropwise at 0-5 °C. The mixture is stirred for 2-3 hours at room temperature.

  • Step 2: Benzylation: The protected glycine is then reacted with benzyl bromide (1.1 eq.) in the presence of a base such as potassium carbonate in a suitable solvent like DMF. The reaction is typically heated to 50-60 °C for several hours.

2. Synthesis of this compound from N-benzylglycine:

N-benzylglycine (1 eq.) is dissolved in a solution of sodium hydroxide (2 eq.) in water at 0 °C.[3] Benzyl chloroformate (1.1 eq.) is added dropwise, and the mixture is stirred vigorously for 2-3 hours, allowing it to warm to room temperature.[3] The reaction mixture is then acidified with HCl to precipitate the product.[3]

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.

  • Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer. Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

Visualizing the Synthesis and Analysis Workflow

The following diagrams illustrate the synthetic pathway and the spectroscopic analysis workflow.

Synthesis_Pathway Glycine Glycine N_benzylglycine N-benzylglycine Glycine->N_benzylglycine Benzyl Bromide, K₂CO₃, DMF N_Benzyl_N_Cbz_glycine This compound N_benzylglycine->N_Benzyl_N_Cbz_glycine Benzyl Chloroformate, NaOH

Caption: Synthetic pathway from Glycine to this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Glycine Glycine NMR ¹H & ¹³C NMR Glycine->NMR IR FTIR Glycine->IR MS Mass Spectrometry Glycine->MS N_benzylglycine N_benzylglycine N_benzylglycine->NMR N_benzylglycine->IR N_benzylglycine->MS N_Benzyl_N_Cbz_glycine N_Benzyl_N_Cbz_glycine N_Benzyl_N_Cbz_glycine->NMR N_Benzyl_N_Cbz_glycine->IR N_Benzyl_N_Cbz_glycine->MS

Caption: Workflow for the spectroscopic comparison.

References

Safety Operating Guide

Proper Disposal of N-Benzyl-N-Cbz-glycine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - For researchers, scientists, and professionals in the fast-paced world of drug development, the safe handling and disposal of specialized chemical compounds is a paramount concern. This guide provides essential, step-by-step procedures for the proper disposal of N-Benzyl-N-Cbz-glycine, ensuring laboratory safety and regulatory compliance.

This compound is a derivative of the amino acid glycine. While specific hazard information is detailed in its Safety Data Sheet (SDS), it is prudent to handle this compound with the care required for all laboratory chemicals. Proper disposal is not merely a matter of good practice but a legal and ethical responsibility to protect both personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This information is readily available in the manufacturer's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat is mandatory.

Engineering Controls:

  • All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes key information pertinent to the safe handling and storage of this compound.

ParameterValueSource
Storage Temperature (Powder) -20°C for 3 years; 4°C for 2 yearsMedChemExpress
Storage (in Solvent) -80°C for 6 months; -20°C for 1 monthMedChemExpress

Step-by-Step Disposal Protocol

The proper disposal of this compound, like most laboratory chemicals, involves a multi-step process that ensures the waste is handled, segregated, and disposed of in accordance with institutional and regulatory guidelines.

Step 1: Waste Identification and Segregation

  • Unused Product: Unwanted or expired this compound in its solid form should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, weighing paper, gloves, and empty containers, must also be disposed of as chemical waste.

  • Solutions: Solutions containing this compound should be collected in a designated, compatible, and clearly labeled liquid waste container. Do not mix with incompatible waste streams.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the chemical name ("this compound"), the date, and any relevant hazard warnings.

  • Liquid Waste:

    • Use a dedicated, sealed, and clearly labeled container for all liquid waste containing this compound.

    • The container must be made of a material compatible with the solvent used.

    • The label should clearly state the contents, including the solvent and an approximate concentration of the this compound, along with any hazard information.

Step 3: Storage Pending Disposal

  • Store all waste containers in a designated and secure satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from general laboratory traffic.

  • Ensure all containers are tightly sealed to prevent leaks or spills.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide them with a detailed inventory of the waste, including the chemical name and quantity.

  • Never attempt to dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_segregation Segregation & Collection cluster_final Final Disposal start Start: Have N-Benzyl- N-Cbz-glycine Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Type fume_hood->identify_waste solid_waste Collect in Labeled Solid Waste Container identify_waste->solid_waste Solid (Unused Product, Contaminated Materials) liquid_waste Collect in Labeled Liquid Waste Container identify_waste->liquid_waste Liquid (Solutions) store_waste Store in Designated Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-Cbz-glycine
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-Cbz-glycine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.